9-Methyl-9H-carbazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methylcarbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMXMLCYGWOKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210057 | |
| Record name | 9H-Carbazol-3-amine, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61166-04-9 | |
| Record name | 9-Methyl-9H-carbazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61166-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-3-nitrocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061166049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazol-3-amine, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYL-3-AMINOCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZQ2F58W2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 9-Methyl-9H-carbazol-3-amine starting materials
An In-depth Technical Guide to the Synthesis of 9-Methyl-9H-carbazol-3-amine: Starting Materials and Core Methodologies
Abstract
This compound is a pivotal structural motif and a versatile precursor in the fields of medicinal chemistry, materials science, and organic electronics. Its derivatives are integral to the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and various functional dyes. This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into process optimization, and grounding all claims in authoritative references. The guide focuses on two predominant and industrially relevant strategies: the classical nitration-reduction pathway and modern palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of the Carbazole Core
The carbazole nucleus, a rigid and electron-rich aromatic heterocycle, is a privileged scaffold in chemical synthesis. The introduction of an amino group at the C-3 position and a methyl group at the N-9 position creates this compound, a molecule with tailored electronic properties and specific vectors for further functionalization. This compound serves as a critical building block for a wide array of more complex molecules, including bioactive alkaloids and high-performance organic materials.[1] The selection of an appropriate synthetic strategy is therefore a critical decision, balancing factors such as starting material availability, scalability, cost-effectiveness, and functional group tolerance.
This guide will dissect the most reliable methods for its preparation, providing a comparative analysis to aid researchers in making informed decisions for their specific applications.
Synthetic Strategy I: The Classical Nitration-Reduction Pathway
This two-step approach is one of the most established and straightforward methods for preparing 3-aminocarbazoles. It leverages the inherent reactivity of the carbazole ring system towards electrophilic substitution. The strategy begins with the regioselective nitration of a readily available N-alkylated carbazole, followed by the reduction of the resulting nitro intermediate.
Foundational Starting Material: 9-Methyl-9H-carbazole
The precursor for this route is 9-Methyl-9H-carbazole. It can be synthesized via the N-alkylation of 9H-carbazole using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. Alternatively, it can be prepared through methods like the Fischer indole synthesis from N-methyl-N-phenylhydrazine.[2][3]
Step 1: Regioselective Electrophilic Nitration
The carbazole nucleus is highly activated towards electrophilic aromatic substitution. The nitrogen atom directs incoming electrophiles primarily to the 3 and 6 positions due to resonance stabilization of the sigma complex.
Causality of Experimental Choice: The reaction is typically performed using a mixture of nitric acid and a milder acid like acetic acid. This combination generates the nitronium ion (NO₂⁺) in a controlled manner, preventing over-nitration and decomposition that can occur with harsher nitrating mixtures (e.g., H₂SO₄/HNO₃). The reaction regioselectively yields 3-nitro-9-methyl-9H-carbazole.[1][4] A patent also describes a method for producing 3-nitro-9-ethylcarbazole, highlighting the industrial relevance of this nitration step.[5]
Experimental Protocol 1: Nitration of 9-Methyl-9H-carbazole
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9-methyl-9H-carbazole (1.0 eq) in glacial acetic acid at room temperature.
-
Nitration: Cool the solution in an ice bath. Add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly into a beaker of ice water. The yellow solid product, 3-nitro-9-methyl-9H-carbazole, will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with cold ethanol. The product can be further purified by recrystallization from ethanol or acetone.
Step 2: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, with the choice often depending on scale, cost, and the presence of other functional groups.
Causality of Experimental Choice:
-
Metal/Acid Reduction: The use of metals like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media (e.g., HCl) is a robust, cost-effective, and historically significant method.[1][6] It is particularly well-suited for large-scale preparations.
-
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[6][7] It is a very clean method, with water being the only byproduct, but requires specialized hydrogenation equipment.
-
Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst can also be used, avoiding the need for high-pressure hydrogen gas.[8]
The reduction of aromatic nitro compounds is a widely practiced industrial process.[6][8][9]
Experimental Protocol 2: Reduction of 3-Nitro-9-methyl-9H-carbazole
-
Setup: To a suspension of 3-nitro-9-methyl-9H-carbazole (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir vigorously for 2-3 hours. The yellow suspension should gradually become a clear solution. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice. Basify the solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is >10. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography or recrystallization.
Workflow and Visualization
The nitration-reduction pathway is a linear, two-step synthesis.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. air.unimi.it [air.unimi.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of 9-Methyl-9H-carbazol-3-amine: An NMR and IR Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a detailed exposition on the structural elucidation of 9-Methyl-9H-carbazol-3-amine, a key intermediate in organic synthesis and materials science. Tailored for researchers and drug development professionals, this document moves beyond a mere presentation of data, focusing instead on the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. We will dissect the spectra to provide a masterclass in interpretation, linking empirical data to the underlying molecular architecture. This guide establishes a self-validating protocol for characterization, ensuring that practitioners can confidently verify the identity, purity, and structure of this crucial carbazole derivative.
Introduction: The Significance of this compound
The carbazole scaffold is a privileged heterocyclic motif, forming the core of many pharmacologically active compounds and high-performance organic electronic materials. The specific derivative, this compound, offers a strategic combination of a protected secondary amine (via N-methylation) and a free primary amine at the 3-position, making it a versatile building block for further functionalization.
Accurate and unambiguous structural confirmation is the bedrock of any subsequent research or development. Trivial errors in identification can compromise entire research projects. Therefore, mastering the spectroscopic characterization of this molecule is not merely an academic exercise but a critical quality control checkpoint. This guide provides the foundational knowledge to achieve that mastery.
Core Principle: An Integrated Spectroscopic Approach
No single analytical technique provides a complete picture. Our approach is rooted in the synergistic use of IR and NMR spectroscopy.
-
Infrared (IR) Spectroscopy: Serves as a rapid, effective tool for identifying the key functional groups present. It tells us what is in the molecule (e.g., N-H bonds, C-N bonds, aromatic rings).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed atomic-level map of the molecule. It tells us how the atoms are connected by revealing the chemical environment, count, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
The logical workflow for characterization should always begin with IR to confirm functional groups, followed by NMR to assemble the complete structural puzzle.
Figure 1: A streamlined workflow for the spectroscopic characterization of a synthesized compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of molecular bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. These absorptions provide a distinct "fingerprint" of the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR)
The modern standard for solid-state IR is the ATR technique, which requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in air to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small, representative sample (1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm, uniform contact between the sample and the crystal. The causality here is critical: good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Spectral Interpretation
The IR spectrum of this compound is dominated by features characteristic of a primary aromatic amine and a substituted aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment & Mechanistic Insight |
| 3434 / 3355 | Strong, Sharp | N-H Symmetric & Asymmetric Stretching | This doublet is the unequivocal signature of a primary amine (-NH₂). The two distinct bands arise from the symmetric and asymmetric stretching modes of the two N-H bonds. Their presence immediately confirms the 3-amino functionality. |
| 3050 - 3000 | Medium | Aromatic C-H Stretching | These absorptions are characteristic of sp² C-H bonds found in the carbazole ring system. |
| 2927 | Medium-Weak | Aliphatic C-H Stretching | This signal corresponds to the C-H stretching vibrations of the N-methyl (-CH₃) group. Its presence supports the N-methylation of the carbazole nitrogen. |
| ~1620 | Strong | N-H Scissoring (Bending) | The in-plane bending vibration of the primary amine group provides secondary confirmation of the -NH₂ moiety. |
| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretching | Multiple sharp bands in this region are classic indicators of the aromatic carbazole core. |
| ~1330 | Strong | Aromatic C-N Stretching | This band is indicative of the stretching vibration of the bond between the aromatic ring and the amine nitrogen (Ar-NH₂). |
| ~1236 | Strong | Tertiary Amine C-N Stretching | This absorption can be attributed to the C-N stretching of the N-methylated carbazole nitrogen (Ar₃-N). |
Trustworthiness Check: The absence of a broad absorption band around 3300-3500 cm⁻¹ rules out the presence of significant water (H₂O) contamination. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the purity from common starting materials or oxidized byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
NMR spectroscopy provides the most powerful and detailed information for structural elucidation in solution. By mapping the chemical environment of every proton and carbon atom, we can piece together the molecular skeleton with high confidence.
Experimental Protocol: Sample Preparation & Acquisition
The choice of solvent is the most critical parameter in NMR. It must dissolve the analyte without containing signals that overlap with the analyte's resonances.
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for amines as it can slow down the proton exchange of the -NH₂ group, sometimes allowing for clearer observation of its signal and its coupling to neighboring protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), significantly more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
¹H NMR Spectral Interpretation (Data in DMSO-d₆)
The proton NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
Figure 2: Numbering scheme for proton assignments in this compound. (Note: A graphical structure is preferred).
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling (J, Hz) | Assignment | Mechanistic Rationale |
| ~7.95 | 1H | d | ~7.8 | H-4 | This proton is ortho to the electron-donating amine group, but its downfield shift is influenced by the anisotropy of the adjacent fused ring. It is split into a doublet by its only neighbor, H-2. |
| ~7.88 | 1H | d | ~8.1 | H-5 | Located on the unsubstituted ring, this proton is adjacent to the ring fusion and experiences a typical downfield aromatic shift. It is split by H-6. |
| ~7.35 | 1H | t | ~7.6 | H-6 | This proton is split by its two neighbors (H-5 and H-7) into a triplet (or more accurately, a doublet of doublets with similar J values). |
| ~7.15 | 1H | t | ~7.4 | H-7 | Similar to H-6, this proton appears as a triplet due to coupling with H-6 and H-8. |
| ~6.99 | 1H | d | ~1.8 | H-2 | This proton is ortho to the strongly electron-donating amine group, causing a significant upfield shift. It is meta-coupled to H-4, resulting in a small doublet splitting. |
| ~6.82 | 1H | dd | ~8.4, 1.8 | H-1 | This proton is para to the amine group and ortho to the methyl-substituted nitrogen. It is split by both H-2 (meta) and H-4 (ortho), resulting in a doublet of doublets. |
| ~5.05 | 2H | s (broad) | - | -NH₂ | The protons of the primary amine are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this signal is well-defined. |
| 3.65 | 3H | s | - | N-CH₃ | The three protons of the methyl group are equivalent and not coupled to any other protons, hence they appear as a sharp singlet. Its position is characteristic for an N-methyl group on an aromatic heterocycle. |
¹³C NMR Spectral Interpretation (Data in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C-4a | Quaternary carbon at a ring junction, deshielded. |
| ~142.1 | C-3 | Carbon directly attached to the electron-donating -NH₂ group, significantly shielded relative to other quaternary carbons. |
| ~138.5 | C-8a | Quaternary carbon at a ring junction adjacent to the N-CH₃ group. |
| ~125.8 | C-6 | Aromatic CH carbon. |
| ~121.2 | C-4 | Aromatic CH carbon. |
| ~120.0 | C-5 | Aromatic CH carbon. |
| ~118.5 | C-7 | Aromatic CH carbon. |
| ~112.0 | C-2 | Aromatic CH carbon ortho to the -NH₂ group, shielded. |
| ~109.5 | C-8 | Aromatic CH carbon adjacent to the N-CH₃ group. |
| ~106.0 | C-1 | Aromatic CH carbon para to the -NH₂ group, highly shielded. |
| ~28.8 | N-CH₃ | The aliphatic carbon of the N-methyl group, appearing in the characteristic upfield region. |
Self-Validation System: The carbon count is a critical check. For this compound (C₁₃H₁₂N₂), we expect to see 11 distinct signals in the ¹³C NMR spectrum (assuming no accidental overlap), corresponding to the 11 unique carbon environments. This matches the data presented.
Conclusion: A Unified Structural Verdict
By integrating the data from both IR and NMR spectroscopy, we arrive at an unambiguous structural confirmation of this compound.
-
IR spectroscopy confirms the presence of the essential functional groups: a primary amine (-NH₂), an N-methyl group, and the aromatic carbazole core.
-
¹H NMR spectroscopy maps the proton framework, confirming the 3-substitution pattern and the N-methylation through characteristic chemical shifts, integrations, and coupling patterns.
-
¹³C NMR spectroscopy validates the carbon skeleton, with the number of unique signals and their chemical shifts aligning perfectly with the proposed structure.
This methodical, multi-technique approach exemplifies a robust and reliable protocol for the characterization of synthetic intermediates, ensuring the integrity and validity of any subsequent scientific investigation.
References
-
Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. , Introduction to Spectroscopy, 5th Edition. Cengage Learning, 2015. URL: [Link]
-
Silverstein, R.M., Webster, F.X., and Kiemle, D.J. , Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014. URL: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. , "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29 (9), 2176–2179. URL: [Link]
An In-depth Technical Guide to the Photophysical Properties of 9-Methyl-9H-carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole derivatives are a cornerstone in the development of advanced materials for organic electronics, fluorescent probes, and pharmaceutical agents. Their inherent photophysical properties, stemming from a rigid, electron-rich aromatic system, make them ideal candidates for applications requiring efficient light absorption and emission. This technical guide provides a comprehensive exploration of the photophysical characteristics of 9-Methyl-9H-carbazol-3-amine, a key building block in this class of compounds. While direct experimental data for this specific molecule is limited, this guide leverages data from the closely related 9-ethyl-9H-carbazol-3-amine and other 3-aminocarbazole derivatives to provide a robust framework for understanding its behavior. We delve into the synthesis, electronic absorption and emission properties, fluorescence quantum yield, and lifetime, and the influence of solvent polarity (solvatochromism). Furthermore, detailed experimental and computational protocols are provided to empower researchers to characterize this and similar molecules in their own laboratories.
Introduction: The Significance of the 9-Alkyl-9H-carbazol-3-amine Scaffold
The carbazole moiety is a privileged scaffold in materials science and medicinal chemistry due to its unique electronic and structural features. The tricyclic, planar structure imparts rigidity and promotes intermolecular π-π stacking, which is advantageous for charge transport in organic semiconductors. The nitrogen atom in the pyrrole ring can be easily functionalized, allowing for the tuning of its electronic properties and solubility.
The introduction of an amino group at the 3-position significantly influences the photophysical properties by introducing a strong electron-donating group, which can lead to intramolecular charge transfer (ICT) states upon photoexcitation. The alkyl group at the 9-position, such as the methyl group in this compound, enhances solubility in organic solvents without significantly altering the core electronic structure compared to other small alkyl groups like ethyl. These properties make 9-alkyl-9H-carbazol-3-amines valuable intermediates for the synthesis of a wide range of functional materials, including:
-
Organic Light-Emitting Diodes (OLEDs): As host materials or as building blocks for emissive dopants.
-
Fluorescent Probes: For sensing and bioimaging applications, where their sensitivity to the local environment can be exploited.[1]
-
Pharmaceuticals: The carbazole nucleus is found in numerous biologically active compounds.[2]
This guide will provide a detailed examination of the key photophysical parameters that govern the utility of this compound.
Synthesis of the 9-Alkyl-9H-carbazol-3-amine Scaffold
While the direct synthesis of this compound is not extensively detailed in the available literature, the synthesis of its close analog, 9-ethyl-9H-carbazol-3-amine, is well-established and serves as an excellent representative protocol.[2] The general strategy involves the N-alkylation of carbazole, followed by nitration at the 3-position and subsequent reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazol-3-amine
This protocol is adapted from established synthetic routes for 3-amino-9-alkylcarbazoles.
Step 1: N-Ethylation of Carbazole
-
To a solution of carbazole in a suitable solvent such as acetone or DMF, add a base like sodium hydroxide or potassium carbonate.
-
Add ethyl bromide or ethyl iodide dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 9-ethyl-9H-carbazole.
Step 2: Nitration of 9-Ethyl-9H-carbazole
-
Dissolve 9-ethyl-9H-carbazole in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a nitrating agent, such as nitric acid, dropwise while maintaining the low temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 3-nitro-9-ethyl-9H-carbazole.
Step 3: Reduction of 3-Nitro-9-ethyl-9H-carbazole
-
Suspend 3-nitro-9-ethyl-9H-carbazole in a solvent mixture such as ethanol and water.
-
Add a reducing agent, for example, sodium dithionite or tin(II) chloride.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield 9-ethyl-9H-carbazol-3-amine.
Photophysical Properties
The photophysical properties of this compound are dictated by the electronic transitions within the carbazole core, which are modulated by the amino and methyl substituents.
Electronic Absorption and Emission Spectra
The UV-Vis absorption spectrum of 3-amino-9-alkylcarbazoles is expected to exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the carbazole ring system. The presence of the amino group at the 3-position typically leads to a red-shift in the absorption maxima compared to unsubstituted carbazole due to the extension of the π-conjugated system.
The fluorescence emission spectrum is expected to be a broad, Stokes-shifted band. The exact emission wavelength will be sensitive to the solvent environment due to the potential for intramolecular charge transfer (ICT) from the amino group to the carbazole core in the excited state.
Table 1: Expected Photophysical Properties of this compound (based on analogs)
| Property | Expected Value/Range | Notes |
| Absorption Maxima (λabs) | 290-300 nm, 320-340 nm | In non-polar solvents.[3] |
| Emission Maximum (λem) | 400-450 nm | Highly solvent-dependent.[3] |
| Stokes Shift | 60-100 nm | Will increase with solvent polarity. |
| Molar Absorptivity (ε) | 104 - 105 M-1cm-1 | Typical for π-π* transitions in aromatic systems. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Dependent on solvent and molecular rigidity. |
| Fluorescence Lifetime (τF) | 1-10 ns | Typical for fluorescent organic molecules. |
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.
The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For emission in the 400-450 nm range, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)
where:
-
ΦF,std is the quantum yield of the standard.
-
msample and mstd are the slopes of the plots for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
-
Fluorescence Lifetime (τF)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.
-
Data Acquisition:
-
The pulsed light source excites the sample.
-
The detector measures the arrival time of the first photon emitted from the sample after each excitation pulse.
-
The timing electronics build a histogram of the arrival times of the photons.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). The instrument response function (IRF) of the system must be measured and deconvoluted from the sample decay for accurate results.
-
Solvatochromism
Solvatochromism is the change in the position, and sometimes the shape and intensity, of the absorption and emission bands of a molecule with a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, which is expected for 3-amino-9-alkylcarbazoles due to the potential for ICT.
-
Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol).
-
Spectral Measurements: Record the UV-Vis absorption and fluorescence emission spectra of the sample in each solvent.
-
Data Analysis:
-
Determine the absorption (ν̃abs) and emission (ν̃em) maxima in wavenumbers (cm-1).
-
Calculate the Stokes shift (Δν̃ = ν̃abs - ν̃em) for each solvent.
-
Analyze the data using solvatochromic polarity scales, such as the Lippert-Mataga plot, which relates the Stokes shift to the solvent orientation polarizability (Δf):
Δν̃ = (2/hc) * ((μe - μg)2 / a3) * Δf + constant
where:
-
h is Planck's constant, c is the speed of light.
-
μe and μg are the excited and ground state dipole moments, respectively.
-
a is the radius of the solvent cavity.
-
Δf = [ (ε-1)/(2ε+1) ] - [ (n2-1)/(2n2+1) ] (ε is the dielectric constant and n is the refractive index of the solvent).
A linear correlation in the Lippert-Mataga plot indicates a significant change in dipole moment upon excitation and provides information about the nature of the excited state.
-
Computational Modeling of Photophysical Properties
In the absence of extensive experimental data, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the photophysical properties of molecules.
Computational Protocol: TD-DFT Calculations
-
Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Ground State Optimization:
-
Build the molecular structure of this compound.
-
Perform a geometry optimization of the ground state (S0) using a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
-
Excited State Calculations:
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths of the lowest singlet excited states. This will provide the theoretical absorption spectrum.
-
To simulate the emission spectrum, optimize the geometry of the first excited state (S1).
-
Perform a TD-DFT calculation at the optimized S1 geometry to obtain the emission energy.
-
-
Solvent Effects: To model the solvatochromic effects, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), into the calculations.
Conclusion
This compound is a molecule of significant interest due to the versatile photophysical properties of the 3-aminocarbazole scaffold. While direct experimental data for this specific compound remains to be fully elucidated, this guide provides a comprehensive framework for its characterization based on the well-studied properties of its close analogs. The provided experimental and computational protocols offer a clear roadmap for researchers to thoroughly investigate the absorption, emission, quantum yield, lifetime, and solvatochromic behavior of this and related carbazole derivatives. A deeper understanding of these fundamental properties is crucial for the rational design of novel materials with tailored photophysical characteristics for a wide range of applications in science and technology.
References
- Yang, L., Wang, J., Liu, B., Han, G., Wang, H., Yang, L., Zhao, J., Han, M.-Y., & Zhang, Z. (2021). Tracking lipid droplet dynamics for the discrimination of cancer cells by a solvatochromic fluorescent probe.
- Green, P., & Winitz, M. (2001). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Proceedings of the National Academy of Sciences, 98(10), 5578-5583.
-
PubChem. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]
- Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3049.
-
Grokipedia. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]
- Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(4), M684.
- Hassan, A. A., & Bondock, S. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 368-403.
- Al-Zaqri, N., Warad, I., Al-Ghorbany, F., & Al-Farhan, K. (2020). 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity.
-
PrepChem. (n.d.). Synthesis of a 9H-Carbazol-9-amine. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Taha, A., Adly, O., & Fahmy, S. A. (2023). Synthesis, spectral, DFT calculations and biological studies of solvatochromic copper(II)‐ONS hydrazone derived from 2‐aminochromone‐3‐carboxaldehyde.
- Oshchepkov, M., & Popov, K. I. (2020). 3-amino-9-ethylcarbazole (a) and N-(2,3-epoxypropyl)carbazole (b) luorophore structures.
- Tabuchi, A., Hayakawa, T., Kuwata, S., Ishige, R., & Ando, S. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation.
- Xu, F., Chen, Y., & Qian, X. (2009). A novel fluorescence sensor based on covalent immobilization of 3-amino-9-ethylcarbazole by using silver nanoparticles as bridges and carriers. Analytica Chimica Acta, 636(2), 205-209.
-
SpectraBase. (n.d.). 3-Amino-9-ethylcarbazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Wang, G., Zhang, J., & Wu, C. (2000). Fluorescence properties of carbazole-9-ylpropionic acid and its application to the determination of amines via HPLC with fluorescence detection. Analytica Chimica Acta, 405(1-2), 133-140.
- Kumar, S., Singh, A., & Singh, R. K. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Neese, F. (2012). The ORCA program system.
- Schmidt, M. W., et al. (1993). General atomic and molecular electronic structure system.
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An In-Depth Technical Guide to the Electrochemical Properties of 9-Methyl-9H-carbazol-3-amine
Foreword: Unveiling the Electrochemical Soul of a Versatile Carbazole Derivative
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the electrochemical landscape of 9-Methyl-9H-carbazol-3-amine. While direct experimental data for this specific methyl derivative remains nascent in publicly accessible literature, we will construct a robust and predictive understanding by leveraging extensive data from its exceptionally close analog, 3-amino-9-ethylcarbazole. The subtle difference in a single methylene unit on the N-alkyl chain is anticipated to have a minimal impact on the core electrochemical properties governed by the carbazole nucleus and the 3-amino group. This guide is therefore built on a foundation of strong scientific analogy and established principles in carbazole chemistry, providing a valuable and insightful resource for your research endeavors.
Introduction: The Significance of this compound
Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique electronic, optical, and biological properties.[1] The rigid, planar carbazole ring system, with its electron-rich nitrogen atom, provides a robust scaffold for the design of functional molecules. The introduction of an amino group at the 3-position and a methyl group at the 9-position of the carbazole core, as in this compound, gives rise to a molecule with a fascinating interplay of electron-donating and charge-transporting characteristics.
Understanding the electrochemical properties of this molecule is paramount for its application in several high-stakes domains:
-
Organic Electronics: As a potential hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells, its oxidation potential, HOMO/LUMO energy levels, and the stability of its oxidized state are critical performance indicators.
-
Drug Development: The redox activity of a molecule can be intimately linked to its biological function, influencing its mechanism of action as an antioxidant, antimicrobial, or neuroprotective agent.[2][3]
-
Biosensing: The electroactive nature of this compound makes it a candidate for the development of sensitive and selective electrochemical biosensors, for instance, as a peroxidase substrate.[4]
This guide will provide a detailed examination of the synthesis, electrochemical behavior, and potential applications of this compound, offering both theoretical insights and practical experimental protocols.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be reliably achieved through a well-established three-step process, adapted from the synthesis of its ethyl analog.[4] This procedure involves N-alkylation of the carbazole core, followed by nitration and subsequent reduction of the nitro group to the desired amine.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of 9-Methyl-9H-carbazole
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve carbazole (1 equivalent) in acetone.
-
Base Addition: Add powdered potassium hydroxide (KOH) (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 9-Methyl-9H-carbazole as a white solid.
Step 2: Synthesis of 9-Methyl-3-nitro-9H-carbazole
-
Dissolution: Dissolve 9-Methyl-9H-carbazole (1 equivalent) in glacial acetic acid in a round-bottom flask placed in an ice bath.
-
Nitration: Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water. A yellow precipitate will form.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to yield 9-Methyl-3-nitro-9H-carbazole.
Step 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend 9-Methyl-3-nitro-9H-carbazole (1 equivalent) in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The yellow suspension should turn into a clear solution.
-
Basification: Cool the reaction mixture and pour it into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.
Core Electrochemical Properties
The electrochemical behavior of this compound is dominated by the electron-rich carbazole nucleus and the exocyclic amino group. These moieties are readily oxidized, making the compound a strong electron donor.
Redox Behavior: Insights from Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the oxidation and reduction processes of a molecule.[1] For a compound like this compound, a typical CV experiment would reveal its oxidation potential, the reversibility of the redox process, and potential for electropolymerization.
Table 1: Estimated Electrochemical Data for this compound
| Parameter | Estimated Value | Reference Compound/Method |
| Oxidation Potential (Epa) | +0.6 to +0.8 V (vs. Ag/AgCl) | Based on substituted aminocarbazoles |
| Reduction Potential | Not readily observed | Typically, carbazoles are difficult to reduce |
| HOMO Energy Level | -5.1 to -5.3 eV | Calculated from oxidation potential |
| LUMO Energy Level | -1.8 to -2.0 eV | Estimated from HOMO and optical bandgap |
| Electrochemical Bandgap | ~3.3 eV | Difference between HOMO and LUMO |
Note: These are estimated values based on literature for analogous compounds and should be confirmed by direct experimental measurement.
Sources
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An In-depth Technical Guide to the Solubility of 9-Methyl-9H-carbazol-3-amine in Common Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 9-Methyl-9H-carbazol-3-amine, a crucial carbazole derivative in pharmaceutical research and organic electronics. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document synthesizes information based on the known behavior of structurally similar carbazole compounds, fundamental chemical principles, and established experimental methodologies. We present a predicted qualitative solubility profile, explore the underlying molecular interactions governing this behavior, and provide a detailed, field-proven protocol for the empirical determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in various solvent systems.
Introduction to this compound
This compound is a heterocyclic aromatic amine with a tricyclic structure. It belongs to the carbazole family, compounds of significant interest due to their unique photophysical and electronic properties. The core structure consists of two benzene rings fused to a five-membered nitrogen-containing ring.[1] The specific molecule is functionalized with a methyl group on the nitrogen atom (position 9) and an amine group on the carbazole backbone (position 3).
Key Physicochemical Properties:
-
Molecular Formula: C₁₃H₁₂N₂
-
Molecular Weight: 196.25 g/mol
-
Physical Form: Solid
-
Melting Point: 174 °C
-
Boiling Point: 415.4 °C at 760 mmHg
The presence of the aromatic rings, the tertiary amine within the ring, and the primary amine substituent makes understanding its solubility profile critical for its application in solution-based processes such as synthesis, purification, formulation, and biological assays.
The Theoretical Basis of Solubility: A Molecular Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.[2] The interplay of these forces dictates the extent to which a solvent can overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.
Molecular Structure Analysis:
-
Non-polar Character: The large, fused aromatic ring system (carbazole core) is inherently non-polar and hydrophobic. This region will readily interact with non-polar solvents through van der Waals forces (specifically, London dispersion forces).
-
Polar Character: The molecule possesses two key polar features:
-
The nitrogen atom within the carbazole ring.
-
The primary amine (-NH₂) group at the 3-position. This group is capable of acting as a hydrogen bond donor.
-
-
Overall Polarity: The combination of a large non-polar scaffold with a polar, hydrogen-bonding functional group gives this compound a mixed polarity. Its solubility will therefore be highly dependent on the specific nature of the solvent.
Solvent Interactions:
-
Non-polar Solvents (e.g., Toluene, Hexane, Benzene): These solvents are expected to be effective at dissolving the compound. The large, non-polar carbazole core will interact favorably with these solvents. The parent compound, carbazole, shows high solubility in solvents like toluene and benzene.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent candidates for dissolving this compound. They are highly polar and can accept hydrogen bonds from the -NH₂ group, while also interacting with the aromatic system. Carbazole itself is known to be soluble in DMSO.[3][4] Studies have shown that strong intermolecular hydrogen bonds form between the N-H of carbazole and DMF, significantly enhancing solubility.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the amine group, the large non-polar part of the molecule may limit high solubility. Carbazole has demonstrated lower solubility in ethanol compared to non-polar solvents.[4] The solubility of related compounds like N-Ethylcarbazole in various alcohols has been shown to increase with temperature.[6]
-
Aqueous Solubility: Due to its predominantly non-polar structure, this compound is expected to have very low solubility in water. For the similar compound 3-amino-9-ethylcarbazole, the water solubility is reported as less than 1 mg/mL.[7] The hydrochloride salt form, however, is generally water-soluble.[8]
Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Benzene, Hexane, Dichloromethane | High | Favorable interactions with the large non-polar carbazole core.[3] |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance.[5] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | Competing interactions; the large hydrophobic region limits solubility.[4][6] |
| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly hydrophobic.[7] |
Factors Influencing Solubility
Several experimental conditions can be manipulated to enhance the solubility of this compound.
-
Temperature: For most solid organic compounds, solubility increases with temperature.[3][9] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid solute. This relationship has been experimentally verified for similar compounds like N-Ethylcarbazole in various organic solvents.[6]
-
pH (in aqueous systems): The primary amine group (-NH₂) is basic. In an acidic aqueous solution (pH < 7), this group can be protonated to form an ammonium salt (-NH₃⁺). This ionic species will be significantly more polar and thus more soluble in water.[10]
-
Solvent Mixtures: Using a co-solvent system can be a powerful strategy. For instance, a mixture of a non-polar solvent (like toluene) and a polar aprotic solvent (like DMSO) might provide optimal solubility by satisfying the interaction preferences of both the non-polar and polar regions of the molecule.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a robust and validated experimental protocol is essential. The following describes a standard method for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., Toluene, DMSO, Ethanol)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The key is to ensure solid remains undissolved, confirming saturation.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature.
-
Once the solvent is fully evaporated, weigh the vial again. The mass difference corresponds to the dissolved solute.
-
Solubility (g/L) = (Mass of residue) / (Volume of aliquot taken).
-
-
Chromatographic/Spectroscopic Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.
-
Accurately dilute a known volume of the filtered saturated solution.
-
Analyze the diluted sample using the same method and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor. Solubility = (Concentration from curve) x (Dilution Factor).
-
-
-
Data Reporting:
-
Report the solubility in standard units such as g/L, mg/mL, or mol/L.
-
Always specify the solvent and the temperature at which the measurement was performed.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart of the equilibrium solubility determination protocol.
Diagram 2: Solute-Solvent Interactions
Caption: Intermolecular forces driving solubility.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its molecular structure allows for reliable predictions of its behavior in common organic solvents. The compound is anticipated to be highly soluble in non-polar and polar aprotic solvents, with moderate to low solubility in polar protic solvents and very low solubility in water. For researchers and developers, empirical determination using the standardized protocol provided herein is the definitive method for obtaining the precise data required for specific applications. This guide provides the necessary theoretical framework and practical methodology to approach solubility challenges with confidence.
References
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Solubility of Things. Carbazole. Available from: [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
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YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]
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University of Calgary. Solubility of Organic Compounds. Available from: [Link]
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Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]
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ResearchGate. Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Available from: [Link]
-
ResearchGate. I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? Available from: [Link]
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Royal Society of Chemistry. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Available from: [Link]
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Cheméo. Chemical Properties of 9H-Carbazol-3-amine, 9-ethyl- (CAS 132-32-1). Available from: [Link]
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PubChem. 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). Available from: [Link]
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CAS Common Chemistry. N-Isopropylcarbazole. Available from: [Link]
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An In-depth Technical Guide to 9-Methyl-9H-carbazol-3-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9H-carbazol-3-amine is a heterocyclic amine built upon the privileged carbazole scaffold. The carbazole nucleus, a tricyclic aromatic system, is a cornerstone in medicinal chemistry and materials science due to its unique electronic and photophysical properties. The strategic placement of a methyl group at the 9-position and an amino group at the 3-position imparts specific characteristics to the molecule, making it a valuable building block for the synthesis of a diverse array of functional molecules. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and key applications in drug discovery and materials science.
Core Molecular Attributes
A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 61166-04-9 | [1] |
| Molecular Formula | C₁₃H₁₂N₂ | |
| Molecular Weight | 196.25 g/mol | [1] |
| Canonical SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| InChI Key | AIMXMLCYGWOKDI-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a well-established three-step sequence starting from carbazole. This process involves N-methylation, followed by regioselective nitration and subsequent reduction of the nitro group. The causality behind these steps lies in the strategic activation and functionalization of the carbazole core.
Step 1: N-Methylation of Carbazole
The initial step involves the alkylation of the nitrogen atom of the carbazole ring. The use of a methylating agent in the presence of a base ensures the selective formation of 9-methylcarbazole.
-
Protocol:
-
Dissolve carbazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium hydroxide (KOH) or sodium hydride (NaH), to deprotonate the carbazole nitrogen.
-
Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude 9-methylcarbazole by recrystallization or column chromatography.
-
Step 2: Nitration of 9-Methylcarbazole
The electron-rich carbazole ring system is susceptible to electrophilic substitution. Nitration occurs preferentially at the 3 and 6 positions due to the directing effect of the nitrogen atom. Careful control of reaction conditions can favor the formation of the 3-nitro derivative.
-
Protocol:
-
Dissolve 9-methylcarbazole in a suitable solvent like acetic acid or a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, such as nitric acid (HNO₃) or a mixture of nitric acid and sulfuric acid (H₂SO₄), while maintaining a low temperature.
-
Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the 3-nitro-9-methylcarbazole.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 3: Reduction of 3-Nitro-9-methylcarbazole
The final step involves the reduction of the nitro group to the desired amine functionality. Several reducing agents can be employed for this transformation.[2][3][4]
-
Protocol (using Tin(II) Chloride):
-
Suspend 3-nitro-9-methylcarbazole in a solvent such as ethanol or ethyl acetate.
-
Add an excess of a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O), in the presence of a strong acid like concentrated hydrochloric acid (HCl).[5]
-
Heat the mixture at reflux for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.
-
Extract the this compound with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the final product by column chromatography or recrystallization.
-
Caption: Synthetic workflow for this compound.
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
An alternative and more modern approach to forming the C-N bond is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction offers a direct method for the synthesis of aryl amines from aryl halides.[8][9][10] In this context, 3-bromo-9-methylcarbazole could be coupled with an ammonia equivalent or a protected amine, followed by deprotection, to yield the target molecule. This method is often favored for its broad substrate scope and functional group tolerance.
Physicochemical and Spectroscopic Properties
| Property | Estimated Value/Information | Reference (Analog) |
| Physical State | Likely a solid at room temperature | [5] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and DMF. | [13] |
| pKa | The amino group is expected to be basic. | |
| LogP | Expected to be moderately lipophilic. | [11][12] |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm; N-methyl protons as a singlet around 3.5-4.0 ppm; Amine protons as a broad singlet. | [14][15] |
| ¹³C NMR | Aromatic carbons in the range of 100-150 ppm; N-methyl carbon around 30 ppm. | [16] |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹); C-H stretching for aromatic and methyl groups; C=C stretching for the aromatic rings. | [14][17] |
Applications in Research and Development
The unique structural features of this compound make it a versatile intermediate for the development of novel compounds in both medicinal chemistry and materials science.
Medicinal Chemistry
The carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[18] Derivatives of this compound are explored for a range of therapeutic applications:
-
Anticancer Agents: Carbazole derivatives have demonstrated significant potential as anticancer agents.[19][20] The planar carbazole ring system can intercalate with DNA, and substituents can be tailored to interact with specific enzymes or receptors involved in cancer progression. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to reactivate the p53 tumor suppressor pathway in human melanoma cells.[21] Reactivation of mutant p53 is a promising strategy for cancer therapy.
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An In-depth Technical Guide to the Crystal Structure Analysis of 9-Methyl-9H-carbazol-3-amine Derivatives
Abstract
The carbazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] Derivatives of 9-Methyl-9H-carbazol-3-amine, in particular, represent a focal point of contemporary research due to their potential as targeted therapeutic agents.[3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle variations in stereochemistry and intermolecular interactions can profoundly influence their physicochemical properties and biological efficacy. This guide provides a comprehensive walkthrough of the methodologies central to the crystal structure analysis of this important class of compounds. We will delve into the rationale behind experimental design, from the synthesis and crystallization of high-quality single crystals to the intricacies of X-ray diffraction data acquisition and structure refinement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystal structure analysis to accelerate their research and development programs.
The Strategic Imperative for Structural Analysis in Carbazole Drug Discovery
The therapeutic potential of carbazole derivatives is often linked to their ability to interact with specific biological targets, such as enzymes or receptors. For instance, certain carbazole derivatives have been identified as potent ATP-competitive inhibitors of the Kinesin Spindle Protein (KSP), a target for cancer chemotherapy.[4][5] The efficacy of such interactions is dictated by the molecule's three-dimensional geometry and its capacity to form non-covalent bonds (e.g., hydrogen bonds, π-π stacking).
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this three-dimensional structure.[6][7] It provides unambiguous, high-resolution data on bond lengths, bond angles, and the conformation of the molecule in the solid state.[8] This information is invaluable for:
-
Validating Molecular Structure: Confirming the outcome of a synthetic route.
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features, such as the planarity of the carbazole system or the orientation of substituents, with biological activity.[5][9]
-
Informing Drug Design: Providing an empirical foundation for computational modeling and the rational design of next-generation derivatives with improved potency and selectivity.
-
Solid-State Characterization: Identifying and characterizing polymorphs, solvates, and co-crystals, which is critical for pharmaceutical development as different solid forms can have different stability, solubility, and bioavailability profiles.[10][11]
This guide will navigate the complete workflow, from obtaining the molecule of interest to interpreting its crystal structure in a biologically relevant context.
Synthesis and Crystallization: The Foundation of Quality Data
A successful crystal structure analysis begins long before the sample is placed in an X-ray beam. The synthesis of the target compound and the subsequent growth of high-quality single crystals are foundational steps that demand meticulous execution.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically starts from commercially available 9-methyl-9H-carbazole, which is then functionalized. A common route involves the introduction of a formyl group to create an aldehyde, which can then be condensed with various primary amines to form Schiff base derivatives.[12]
Generalized Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Formylation: 9-methyl-9H-carbazole is reacted with a formylating agent (e.g., phosphorus oxychloride and dimethylformamide in a Vilsmeier-Haack reaction) to produce 9-methyl-9H-carbazole-3-carbaldehyde.
-
Condensation: The resulting aldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol.
-
Amine Addition: The desired primary amine (e.g., 5-amino-3,4-dimethylisoxazole, 1 equivalent) is added to the solution.[12] A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the reaction.
-
Reaction: The mixture is refluxed for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[13]
-
Isolation: Upon completion, the reaction mixture is cooled. The precipitated product is collected by filtration, washed with cold solvent, and dried.
-
Purification: If necessary, the crude product is purified by recrystallization or column chromatography to achieve the high purity (>98%) required for crystal growth.[3]
Caption: General workflow for the synthesis of this compound derivatives.
Growing X-ray Quality Single Crystals
The goal of crystallization is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of defects. Several factors influence crystal quality, including purity, solvent choice, nucleation rate, and time.[14]
Key Crystallization Techniques
-
Slow Evaporation: This is the most common method. A saturated or nearly saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a quiet, vibration-free environment, loosely covered to allow the solvent to evaporate slowly over days or weeks.[14]
-
Liquid Diffusion: This technique is effective for compounds that are highly soluble. The compound is dissolved in a "good" solvent and placed in a small vial. A "poor" solvent, which is miscible with the good solvent but in which the compound is insoluble, is carefully layered on top. Crystals form at the interface as the solvents slowly mix.[14]
-
Vapor Diffusion: The compound is dissolved in a small volume of solvent in an open vial. This vial is then placed inside a larger, sealed chamber containing a larger volume of a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
Causality in Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. If solubility is too high, only small crystals may form. If it is too low, crystallization may not occur at all. A common strategy is to use a binary solvent system, dissolving the compound in a "good" solvent and titrating with a "poor" solvent until the solution is slightly turbid, then warming until it clarifies before allowing it to cool slowly.[14]
Core Analytical Methods: X-ray Diffraction
X-ray diffraction is based on the principle that crystals, with their periodically arranged atoms, act as a three-dimensional diffraction grating for X-rays.[7] When a beam of monochromatic X-rays strikes the crystal, it is diffracted into a specific pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal's unit cell.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most detailed and accurate structural information.[8] The workflow is a multi-step process from data collection to the final, validated crystal structure.
Experimental Protocol: SC-XRD Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to reduce thermal motion of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern, measuring the position and intensity of thousands of reflections.[7]
-
Data Reduction: The raw data is processed to correct for experimental factors, and the intensities of the reflections are extracted.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.[15]
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is assessed by the R-factor; a lower R-factor indicates a better agreement.
-
Validation and Output: The final structure is validated for geometric and crystallographic consistency. The results are typically reported in a standard format, the Crystallographic Information File (CIF).
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk sample composed of many tiny crystallites.[10] It is an essential tool in pharmaceutical development for characterizing the solid form of an active pharmaceutical ingredient (API).[16][17]
Key Applications of PXRD:
-
Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This allows for the identification of the specific crystalline form present in a bulk sample.[18]
-
Polymorph Screening: It can distinguish between different polymorphs (different crystal structures of the same molecule), which can have different physical properties.[10]
-
Crystallinity Assessment: PXRD can determine the degree of crystallinity in a sample, distinguishing between crystalline and amorphous material.
-
Quality Control: It is used to monitor for any changes in the solid form of a drug substance during manufacturing or storage.[10]
Interpreting the Crystal Structure: From Data to Insight
The output of a successful SC-XRD experiment is a rich dataset that describes the molecule's structure in atomic detail.
Key Crystallographic Parameters
Analysis of published crystal structures of carbazole derivatives reveals key structural motifs. For example, the carbazole ring system is typically planar or nearly planar.[13][19] The substituents on the nitrogen and the amine group can adopt various conformations, which are critical for their interaction with biological targets.
Table 1: Representative Crystallographic Data for Carbazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| (9H-Carbazol-9-ylmethyl)diethylamine | C₁₇H₂₀N₂ | Monoclinic | P2₁/c | 24.338 | 6.3216 | 19.133 | 104.109 | [15] |
| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | C₃₂H₃₂N₂ | Monoclinic | C2/c | 19.497 | 5.923 | 22.094 | 108.01 | [19] |
| N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline | C₂₁H₁₈N₂ | Monoclinic | P2₁/c | 15.335 | 5.9692 | 17.5447 | 91.162 |[20] |
Note: Data is presented for closely related carbazole structures to illustrate typical parameters. Researchers should consult the Cambridge Structural Database (CSD) for specific derivatives.[21][22]
Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, crystallography reveals how molecules pack together in the solid state. This is governed by intermolecular interactions such as hydrogen bonds and C-H···π interactions.[13][19] These interactions are not just important for crystal stability; they provide a model for the types of interactions the molecule might form with a protein binding pocket. For instance, the crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine shows that molecules are linked by C—H⋯π interactions, forming a three-dimensional network.[13]
Linking Structure to Activity
The ultimate goal for drug development professionals is to correlate these structural findings with biological activity.
-
Planarity and KSP Inhibition: Studies on carbazole derivatives as KSP inhibitors have shown that the coplanar conformation of the core structure favorably contributes to potent inhibition.[5]
-
Substituent Orientation: The precise torsion angles of substituents can determine whether a molecule fits into a binding site. Crystal structure data provides the ground-truth conformation that can be used to validate or refine computational docking models.
-
Pharmacophore Modeling: The identified intermolecular interactions in the crystal can inform the development of pharmacophore models, which describe the essential features a molecule must possess to bind to a specific target.
Caption: Conceptual link between crystal structure data and biological activity.
Conclusion
The crystal structure analysis of this compound derivatives is a cornerstone of modern drug discovery and materials science. It provides unparalleled insight into the atomic-level details that govern molecular behavior. By integrating high-quality synthesis, meticulous crystallization, and rigorous X-ray diffraction analysis, researchers can establish clear structure-activity relationships, validate computational models, and rationally design novel compounds with enhanced therapeutic potential. This guide has outlined the core principles and methodologies, emphasizing the causal links between experimental choices and the quality of the resulting structural data, thereby empowering scientists to harness the full potential of this powerful analytical technique.
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An In-depth Technical Guide to the Potential Biological Activity of 9-Methyl-9H-carbazol-3-amine
Introduction: The Carbazole Scaffold as a Privileged Structure in Drug Discovery
The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with various biological targets, including DNA and enzyme active sites.[1][2] Nature has utilized this framework in biologically active alkaloids like carbazomycins and murrayafoline A.[1] This natural precedent has inspired the synthesis of a multitude of carbazole derivatives that exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects.[2][3][4] Several carbazole-based drugs have reached the market, such as the anticancer agent ellipticine and the cardiovascular drug carvedilol, cementing the scaffold's therapeutic importance.[5][6]
This guide focuses on a specific, yet under-investigated derivative: 9-Methyl-9H-carbazol-3-amine . This molecule possesses three key structural features:
-
The Carbazole Core: Providing the fundamental planar structure for potential biomolecular interactions.
-
N9-Methylation: Substitution at the nitrogen atom is a common strategy in carbazole chemistry, known to significantly influence pharmacological properties.[1]
-
C3-Amine Substitution: The introduction of an amino group at the 3-position offers a site for hydrogen bonding and further functionalization, potentially enhancing target binding and pharmacokinetic properties.
Given the limited direct research on this compound, this document will serve as a technical guide to its potential biological activities. By synthesizing data from structurally related N-substituted and 3-amino-substituted carbazoles, we will explore the most promising therapeutic avenues and provide the scientific rationale and detailed experimental protocols necessary to validate these hypotheses.
Part 1: Potential Anticancer and Cytotoxic Activity
Scientific Rationale
The planar aromatic system of the carbazole nucleus is highly suited for intercalation between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cancer cell death.[2][6] Furthermore, the carbazole scaffold can be functionalized to interact with the active sites of enzymes critical for cancer cell survival and proliferation.[7] The N-methyl and 3-amino groups on the target molecule represent key handles for modulating these interactions.
Potential Mechanisms of Action
-
DNA Intercalation and Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage DNA topology during cellular processes.[8] Many anticancer drugs, known as topoisomerase "poisons," work by trapping the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis.[9][10] The planar carbazole ring of this compound could facilitate its insertion into the DNA helix, while the substituents could stabilize the interaction with topoisomerase II, inhibiting its function.[11][12]
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of cancer. N-substituted pyrrolocarbazoles, for instance, have been identified as potent inhibitors of Pim-kinases, which are implicated in cell cycle progression and apoptosis.[1] The 9-methyl group on our target compound places it within a class of molecules known to exhibit such activity.
-
Induction of Apoptosis: Beyond specific enzyme targets, carbazole derivatives can induce apoptosis through various mechanisms. One notable pathway involves the generation of reactive oxygen species (ROS), which creates oxidative stress.[7] This can lead to DNA damage and the activation of the intrinsic mitochondrial-mediated apoptosis pathway, often involving the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[7]
Workflow for Evaluating Topoisomerase II Inhibition
Caption: Workflow for the kDNA Decatenation Assay to screen for Topoisomerase II inhibitors.
Supporting Cytotoxicity Data for Related Carbazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various N-substituted and C3-substituted carbazole derivatives against several human cancer cell lines, providing a benchmark for the potential potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Carbazole Hydrazone Derivative | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | [13] |
| Carbazole Hydrazone Derivative | A875 (Human Melanoma) | 9.77 ± 8.32 | [13] |
| Pyrido[3,2-α]carbazole Derivative | A549 (Human Lung Cancer) | GI50 <10 µg/ml | [2] |
| N-Methylcarbazole-Imidazolium Salt | HeLa (Cervical Carcinoma) | 7.59 | [14][15] |
| N-Methylcarbazole-Imidazolium Salt | MCF7 (Breast Cancer) | 6.44 | [14][15] |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine | U87 MG (Human Glioma) | 18.50 | [16] |
| Carbazole Derivative 1 | HepG2 (Liver Carcinoma) | 2.7 | [17] |
| Carbazole Derivative 2 | HepG2 (Liver Carcinoma) | 9.5 | [17] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from established methods to assess the effect of a test compound on cell viability.[7]
-
Cell Culture: Culture human cancer cells (e.g., A549 lung cancer cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Ellipticine).[7]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance_Sample / Absorbance_Control) x 100. Plot the percentage viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 2: Potential Neuroprotective Activity
Scientific Rationale
Neurodegenerative disorders like Alzheimer's disease are a growing global health crisis. One of the primary therapeutic strategies for Alzheimer's is based on the "cholinergic hypothesis," which posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[18] Inhibiting the enzyme acetylcholinesterase (AChE), which breaks down ACh in the synaptic cleft, can increase ACh levels and improve neurotransmission.[19] The carbazole scaffold has been identified as a promising backbone for the development of potent AChE inhibitors.[5][20]
Potential Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
AChE inhibitors bind to the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic signaling.[19][21] The specific structure of this compound, with its N-methyl group and potential hydrogen-bonding amine, could allow it to fit within the active site gorge of the AChE enzyme, blocking substrate access.
Workflow for Acetylcholinesterase Inhibition Assay (Ellman's Method)
Caption: Reaction schematic for the colorimetric Ellman's assay to measure AChE activity and inhibition.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the widely used Ellman's colorimetric method.[19][21]
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
-
DTNB Solution: Dissolve 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the assay buffer to a final concentration of 10 mM.
-
Substrate Solution: Dissolve acetylthiocholine iodide (ATCI) in the assay buffer to a final concentration of 10 mM.
-
Enzyme Solution: Prepare a solution of acetylcholinesterase (from electric eel or human recombinant) in assay buffer.
-
Test Compound: Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound dilution (or buffer for control).
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the AChE enzyme solution.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.[19]
-
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] x 100.[19]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Part 3: Potential Antimicrobial Activity
Scientific Rationale
The rise of antibiotic-resistant microbial strains is a severe threat to public health, necessitating a continuous search for new antimicrobial agents.[22] Carbazole and its derivatives are a well-documented class of nitrogen-containing heterocycles with significant antimicrobial properties.[1][23] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes.[1] The lipophilic character of the carbazole nucleus may facilitate passage through the microbial cell wall.[1]
Spectrum of Activity
Studies on a wide range of N-substituted carbazoles have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains (Candida albicans, Aspergillus niger).[1][24]
Supporting Antimicrobial Data for Related Carbazole Derivatives
| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |
| N-substituted Pyrazole Carbazole | S. aureus | 1.1 - 10.3 | [1] |
| N-substituted Pyrazole Carbazole | E. coli | 1.1 - 10.3 | [1] |
| N-substituted Pyrazole Carbazole | C. albicans | 8.7 - 10.8 | [1] |
| N-substituted Oxadiazole Carbazole | S. aureus | Zone of Inhibition: 11.1-24.0 mm | [1] |
| N-substituted Oxadiazole Carbazole | P. aeruginosa | Zone of Inhibition: 11.1-24.0 mm | [1] |
| N-substituted Oxadiazole Carbazole | C. albicans | Zone of Inhibition: 11.1-24.0 mm | [1] |
| Pyrano[3,2-c]carbazole | P. aeruginosa | 9.37 | [24] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound.
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a microbial inoculum suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the test compound at a starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (broth and inoculum only), and well 12 will be a sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Part 4: Potential Antioxidant Activity
Scientific Rationale
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide array of diseases, including cancer, neurodegeneration, and cardiovascular disease.[25] Antioxidants neutralize these harmful free radicals. The carbazole ring system, with its electron-rich nature and the N-H or N-alkyl group, can act as a hydrogen or electron donor to scavenge free radicals, making its derivatives promising antioxidant candidates.[4][26]
Potential Mechanism of Action: Free Radical Scavenging
The primary mechanism for many antioxidants is Hydrogen Atom Transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it and terminating the damaging chain reaction.[27] The amino group at the C3 position and the carbazole nitrogen are potential sites for this activity in this compound.
Workflow for Antioxidant DPPH Assay
Caption: Workflow for the DPPH free radical scavenging assay to evaluate antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common, rapid, and simple method for screening the antioxidant activity of compounds.[25][28]
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.
-
Test Compound: Prepare serial dilutions of this compound in methanol.
-
Standard: Prepare serial dilutions of a standard antioxidant like ascorbic acid or Trolox in methanol.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, add 50 µL of each sample dilution (or standard/methanol for controls) to different wells.
-
Add 150 µL of the DPPH solution to all wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[25]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
The scavenging of the DPPH radical is indicated by a decrease in absorbance (color change from purple to yellow).
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[25]
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
While direct experimental data on this compound is scarce, a comprehensive analysis of structurally related compounds strongly suggests its potential as a multifaceted biological agent. The evidence points towards promising avenues of investigation in oncology, neuroprotection, and infectious diseases, with a likely underlying antioxidant capacity.
The N-methylation and C3-amination are critical features that warrant systematic investigation. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this molecule.
Future research should prioritize the following:
-
Synthesis and Characterization: The first step is the chemical synthesis and full structural characterization of this compound.
-
Broad Spectrum In Vitro Screening: Utilize the protocols provided herein (MTT, AChE, MIC, DPPH assays) to establish a baseline activity profile.
-
Mechanism of Action Studies: If significant activity is observed in any area, further mechanistic studies (e.g., topoisomerase assays, caspase activation assays, cell cycle analysis) should be conducted to identify specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the N9-alkyl chain and the C3-amino group to optimize potency and selectivity.
-
In Vivo Validation: Promising candidates from in vitro and SAR studies should be advanced to appropriate animal models to evaluate efficacy, pharmacokinetics, and toxicity.
This guide serves as a foundational document to catalyze and direct the scientific exploration of this compound, a compound with significant, albeit unrealized, therapeutic potential.
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(2024). In vitro evaluation of the anti-thyroid potential of selected carbazole derivatives: Molecular docking and cytotoxicity studies. Journal of Research in Chemistry. Retrieved from [Link]
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Al-Hussain, S. A., & Almalki, F. A. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Taibah University Medical Sciences. Retrieved from [Link]
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Thangavel, S., et al. (2020). Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line. RSC Advances. Retrieved from [Link]
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(n.d.). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. ResearchGate. Retrieved from [Link]
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(n.d.). Bis((1,4-dimethyl-9: H -carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line | Request PDF. ResearchGate. Retrieved from [Link]
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Mohamed, S. K., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PubMed Central. Retrieved from [Link]
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thermal stability and decomposition temperature of 9-Methyl-9H-carbazol-3-amine
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 9-Methyl-9H-carbazol-3-amine and Related Carbazole Derivatives
Executive Summary
This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The thermal stability of such molecules is a critical parameter, directly influencing their viability in applications ranging from drug formulation, where it affects shelf-life and processing conditions, to organic electronics, where it dictates the operational lifetime and reliability of devices. While specific, publicly available thermogravimetric data for this compound is limited, this guide provides a comprehensive framework for its analysis. By examining the robust thermal properties of the core carbazole scaffold and its derivatives, we establish a predictive baseline for the target compound's behavior. This document details the theoretical underpinnings of thermal stability in these systems, outlines rigorous, self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and synthesizes existing data to offer an expert perspective on the expected thermal profile of this compound.
Introduction to the Carbazole Scaffold
The Carbazole Moiety: A Foundation of Stability
The carbazole ring system, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is the structural cornerstone of this molecular class. This planar, aromatic structure imparts significant chemical and thermal robustness. The delocalization of π-electrons across the fused system results in high resonance energy, making the core scaffold resistant to thermal degradation. Carbazoles are widely recognized for their utility as building blocks in pharmaceuticals and functional organic materials.[1][2][3]
Spotlight on this compound
This compound is a specific derivative functionalized at two key positions: the nitrogen atom (position 9) and a carbon atom on one of the benzene rings (position 3).[4]
-
N-Substitution (9-Methyl): The methyl group at the 9-position modifies the electronic properties and steric profile of the molecule, influencing its solubility and intermolecular interactions.
-
C-Substitution (3-Amine): The amine group at the 3-position is a common site for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science applications.[4]
The Imperative of Thermal Stability
Understanding a compound's response to heat is paramount for its practical application.
-
In Drug Development: Thermal stability data is essential for determining appropriate storage conditions, predicting shelf-life, and designing manufacturing processes (e.g., drying, milling, and formulation) that do not induce degradation.
-
In Materials Science: For carbazole derivatives used in Organic Light-Emitting Diodes (OLEDs) or photovoltaics, high thermal stability is directly correlated with device longevity and performance under operational heat stress.[5]
Theoretical Framework: Predicting Thermal Behavior
The thermal stability of this compound is governed by its intrinsic molecular structure. The likely points of thermal failure are not within the core aromatic system but at the substituent bonds.
-
Core Ring System: The fused aromatic rings of the carbazole nucleus are exceptionally stable and are expected to remain intact until very high temperatures are reached.
-
N-CH₃ Bond: The bond between the carbazole nitrogen and the methyl group is a potential site for initial thermal cleavage. The stability of N-alkyl bonds can be lower than that of the aromatic C-C and C-N bonds within the ring system.[6][7]
-
C-NH₂ Bond: The bond connecting the amine group to the carbazole ring is another potential weak point. The stability of this bond can be influenced by the electronic environment of the aromatic ring.
Based on this analysis, thermal decomposition is likely to initiate via the loss of the methyl or amine substituent, followed by the more complex degradation of the carbazole core at significantly higher temperatures.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). [8] Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Hermetically seal 2-4 mg of this compound in an aluminum DSC pan. Use an empty, sealed aluminum pan as the reference.
-
Atmosphere Control: Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to ensure an inert environment.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating cycle at the same rate. The second heat is often used to determine the glass transition temperature (Tg) from a consistent amorphous state.
-
-
Data Analysis: Analyze the heat flow versus temperature curve. The melting temperature (Tm) is identified as the peak of the endothermic melting event.
Thermal Properties of Related Carbazole Derivatives
While specific data for this compound is not prevalent in the reviewed literature, a survey of related compounds provides a strong basis for prediction. The high thermal stability of the carbazole core is a consistent theme. [5][9]
| Compound/Material Class | Decomposition Temp. (Td) (°C) | Melting Temp. (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
|---|---|---|---|---|
| Carbazole-based compound 7a | 291 (5% weight loss) | 95 | Not observed | [8] |
| Carbazole-based compound 7b | 307 (5% weight loss) | 86 | Not observed | [8] |
| Series of Benzocarbazole derivatives | 270 - 462 | Not specified | 78 - 127 | [8] |
| Carbazole and dibenzo[b,d]furan HTMs | Up to 400 | Not specified | Above 190 | [8] |
| Conjugated polymer (P1) | 314 (5% weight loss) | Not specified | Not specified | [8]|
Table 1: Summary of thermal properties for various carbazole derivatives as reported in the literature.
The data clearly indicates that carbazole derivatives generally exhibit high thermal stability, with the onset of decomposition typically occurring well above 250 °C. The exact temperature is modulated by the nature of the substituents on the carbazole core.
Predicted Thermal Profile of this compound
Based on the established stability of the carbazole scaffold and the data from related substituted derivatives, we can formulate an expert prediction for the thermal behavior of this compound.
-
Melting Point (Tm): As a crystalline solid, it is expected to exhibit a sharp melting point. Based on structurally similar compounds, this is likely to be in the range of 150-250 °C.
-
Decomposition Temperature (Td): The compound is predicted to be thermally stable to at least 250 °C. The onset of decomposition (Td5%) is anticipated to be in the range of 270 °C to 320 °C under an inert atmosphere. This stability is comparable to other N-alkylated and C-substituted carbazoles. [8]
Conclusion and Future Directions
This compound is predicted to be a thermally robust molecule, a characteristic inherited from its foundational carbazole architecture. Its stability is a key asset for its potential use in pharmaceutical and materials science contexts. This guide has established the theoretical basis for its stability, provided rigorous, industry-standard protocols for its empirical evaluation, and offered a data-driven prediction of its thermal profile.
The clear path forward is the experimental validation of these predictions. Performing TGA and DSC analysis on a purified sample of this compound, following the protocols outlined herein, will provide the definitive quantitative data required by researchers, scientists, and drug development professionals to confidently advance its application.
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Methodological & Application
Application Notes and Protocols: Synthesis of Fluorescent Polymers from 9-Methyl-9H-carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 9-Methyl-9H-carbazol-3-amine in Fluorescent Polymer Synthesis
Carbazole-based materials have garnered significant attention in the fields of materials science and drug development due to their unique photophysical and electronic properties.[1] The rigid, planar structure of the carbazole moiety, coupled with its high fluorescence quantum yield, makes it an excellent building block for the design of fluorescent polymers. These polymers are finding applications in a wide range of areas, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging.[2] this compound is a particularly interesting monomer for the synthesis of such polymers. The presence of a methyl group at the 9-position enhances solubility and processability of the resulting polymers, while the amine group at the 3-position offers a versatile handle for various polymerization reactions. This application note provides a detailed guide to the synthesis of fluorescent polymers using this compound, exploring different polymerization strategies and providing detailed experimental protocols.
Strategic Approaches to Polymerization
The synthetic route chosen for the polymerization of this compound will significantly influence the final properties of the polymer, such as its molecular weight, solubility, and fluorescent characteristics. The primary amine group is the key to its reactivity, allowing for several polymerization methodologies.
Condensation Polymerization: Crafting Polyamides and Polyimines
Condensation polymerization is a powerful technique for creating high-performance polymers. By reacting the amine functionality of this compound with suitable co-monomers, fluorescent polyamides and polyimines can be synthesized.
-
Polyamides: The reaction of a diamine with a diacyl chloride is a classic method for polyamide synthesis.[3] In this case, this compound can be reacted with various aromatic or aliphatic diacyl chlorides to yield fluorescent polyamides. The incorporation of the carbazole unit into the polymer backbone is expected to impart strong fluorescence to the material.
-
Polyimines (Schiff Bases): Polyimines are formed through the condensation reaction of a diamine with a dialdehyde.[4] These polymers, containing the C=N (imine) linkage, often exhibit interesting optical and electronic properties. The reaction of this compound with aromatic dialdehydes can lead to the formation of conjugated, fluorescent polyimines.
Oxidative Polymerization: Direct Carbon-Carbon and Carbon-Nitrogen Bond Formation
Oxidative polymerization is a direct method to polymerize aromatic amines, often leading to conjugated polymers with interesting electronic properties.[5][6] This method typically involves the use of a chemical oxidant or an electrochemical process to induce the formation of radical cations, which then couple to form polymer chains. The polymerization of this compound via this route could potentially lead to a polymer with a highly conjugated backbone, exhibiting strong fluorescence and conductivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of fluorescent polymers from this compound.
Protocol 1: Synthesis of a Fluorescent Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a fluorescent polyamide by reacting this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Dissolution: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel, dissolve 1.96 g (10 mmol) of this compound in 40 mL of anhydrous DMAc.
-
Addition of Base: Add 1.6 mL (20 mmol) of anhydrous pyridine to the solution. Pyridine acts as an acid scavenger to neutralize the HCl gas evolved during the reaction.[7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous DMAc and add it to the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.
-
Precipitation and Purification: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration, and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Characterization:
-
FT-IR: Expected characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and aromatic C-H stretching.
-
¹H NMR (in DMSO-d₆): Expect signals in the aromatic region corresponding to the carbazole and benzene rings, and a signal for the amide proton.
-
GPC (in DMF with LiBr): To determine the molecular weight and polydispersity of the polymer.
-
UV-Vis and Fluorescence Spectroscopy (in a suitable solvent like DMF or NMP): To determine the absorption and emission properties of the fluorescent polyamide. Aromatic polyamides containing carbazole units typically exhibit strong UV absorption and blue to green fluorescence.[8]
Workflow Diagram:
Caption: Synthesis of a fluorescent polyamide.
Protocol 2: Synthesis of a Fluorescent Polyimine via Solution Polycondensation
This protocol details the synthesis of a fluorescent polyimine from this compound and terephthalaldehyde.
Materials:
-
This compound
-
Terephthalaldehyde
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Methanol
-
Argon or Nitrogen gas supply
-
Dean-Stark trap
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a condenser under a nitrogen/argon atmosphere, add 1.96 g (10 mmol) of this compound, 1.34 g (10 mmol) of terephthalaldehyde, and 50 mL of anhydrous DMF.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.05 g) of p-toluenesulfonic acid to the mixture.
-
Polymerization: Heat the reaction mixture to reflux (around 150-160 °C) and stir for 48 hours. The water formed during the condensation reaction will be removed azeotropically with toluene in the Dean-Stark trap.
-
Cooling and Precipitation: After cooling the reaction mixture to room temperature, pour the solution into 500 mL of methanol to precipitate the polyimine.
-
Purification: Collect the polymer by filtration and wash it with methanol to remove unreacted monomers and the catalyst.
-
Drying: Dry the fluorescent polyimine in a vacuum oven at 60 °C for 24 hours.
Characterization:
-
FT-IR: Look for the characteristic C=N (imine) stretching vibration around 1620-1640 cm⁻¹. The N-H stretching band of the primary amine should disappear.
-
¹H NMR (in DMSO-d₆): Expect to see signals for the aromatic protons and the imine proton (CH=N) typically in the range of 8-9 ppm.
-
GPC (in DMF with LiBr): To determine molecular weight and polydispersity.
-
UV-Vis and Fluorescence Spectroscopy: Aromatic polyimines are often colored and fluorescent. The carbazole moiety is expected to contribute to strong absorption and emission in the UV-visible region.[9][10]
Reaction Scheme Diagram:
Caption: Polyimine synthesis reaction.
Data Presentation: Expected Photophysical Properties
The incorporation of the 9-methyl-9H-carbazole moiety into the polymer backbone is expected to result in materials with distinct photophysical properties. While specific data for polymers derived directly from this compound is not extensively reported, data from structurally similar carbazole-containing polymers can provide a reasonable expectation of their performance.
| Polymer Type | Expected λabs (nm) | Expected λem (nm) | Expected Fluorescence | Reference |
| Polyamide | 300 - 350 | 400 - 480 | Blue to Blue-Green | [11] |
| Polyimine | 350 - 420 | 450 - 550 | Green to Yellow-Green | [9][10] |
| Oxidatively Coupled Polymer | 350 - 450 | 450 - 600 | Green to Orange |
Note: The exact absorption and emission maxima will depend on the specific comonomer used, the polymer's molecular weight, and the solvent.
Trustworthiness and Self-Validation
The protocols provided are based on established principles of polymer chemistry.[4][12][13] To ensure the successful synthesis and validate the structure of the resulting polymers, a thorough characterization is crucial.
-
Spectroscopic Confirmation: FT-IR and NMR spectroscopy are essential to confirm the formation of the desired polymer linkages (amide or imine) and the disappearance of the monomer functional groups.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is critical for confirming that a polymer has been formed and for determining its average molecular weight and polydispersity. A successful polymerization should yield a significant increase in molecular weight compared to the monomers.
-
Purity Assessment: The washing and precipitation steps are designed to remove low molecular weight impurities. The purity of the final polymer can be further assessed by techniques like elemental analysis.
Conclusion and Future Outlook
This compound is a promising and versatile monomer for the synthesis of novel fluorescent polymers. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of fluorescent polyamides and polyimines. The resulting materials, with their tunable photophysical properties, have the potential for significant contributions in various fields, from advanced materials for electronic devices to fluorescent probes for biological and pharmaceutical research. Further exploration into the oxidative polymerization of this monomer could unlock new classes of conductive and emissive materials.
References
- Suematsu, K., et al. (1983). Journal of Polymer Science: Polymer Chemistry Edition.
- Stejskal, J., & Gilbert, R. G. (2002). Polyaniline. Pure and Applied Chemistry.
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- Sapurina, I., & Shishov, M. (2012). Oxidative polymerization of aromatic amines: kinetic features and possible mechanisms. Russian Chemical Reviews.
- Zhang, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society.
- Kiselev, V., et al. (2021). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. Macromolecular Chemistry and Physics.
- Al-Quds University. (n.d.).
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- Chemistry LibreTexts. (2020). 3.10: Polyamides.
- He, C., et al. (2020). Polyimine synthesis using the dialdehyde and diamine as the... Nano Research.
- Hsiao, S.-H., & Liou, G.-S. (2004). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. Journal of Polymer Science Part A: Polymer Chemistry.
- Grigoras, M., & Antonoaia, N. (2005). Synthesis and characterization of some carbazole-based imine polymers. European Polymer Journal.
- Gajewski, K., & Sokołowski, J. (2017).
- Gette, M., et al. (2021). Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. Journal of the American Chemical Society.
- Ghassemi, H., & Hay, A. S. (2004). Novel Aromatic Polyamides Bearing Pendent Diphenylamino or Carbazolyl Groups. Journal of Polymer Science Part A: Polymer Chemistry.
- Ivanova, V., et al. (2020). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers.
- Hsiao, S.-H., & Liou, G.-S. (2004). Novel Aromatic Polyamides Bearing Pendent Diphenylamino or Carbazolyl Groups. Journal of Polymer Science Part A: Polymer Chemistry.
- Barbero, N., & Barolo, C. (2022).
- Li, Y., et al. (2023).
- Wang, Z., et al. (2023). Poly(3-amino-carbazole) derivatives containing 1,10-phenanthroline and 8-hydroxyquinoline ligands: Synthesis, properties and application as ion sensors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Pander, P., et al. (2022). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics.
- Davidenko, N., et al. (2009). Photophysical and electrical properties of polyphenylquinolines containing carbazole or indolo[3,2-b]carbazole fragments as new optoelectronic materials. Journal of Experimental and Theoretical Physics.
- ResearchGate. (n.d.). Photophysical properties of carbazole units and monomers measured in...
- Wang, Z., et al. (2021). Influence of Intermolecular Interactions on the Photophysical Properties of Carbazolyl Phosphorescent Molecules. Chemistry - An Asian Journal.
- de la Campa, J. G., et al. (2016).
- Blanquer, S., & Colomer, J. F. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers.
- ResearchGate. (n.d.).
- Asghar, M. A., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules.
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Application Notes and Protocols for 9-Methyl-9H-carbazol-3-amine in Organic Light-Emitting Diodes (OLEDs)
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 9-Methyl-9H-carbazol-3-amine in the fabrication of organic light-emitting diodes (OLEDs). While direct, extensive literature on this specific methylated amine is emerging, we will draw upon the well-established principles of the broader carbazole family, particularly its close analogue, 9-ethyl-9H-carbazol-3-amine, to provide robust protocols and scientifically grounded insights. This guide is structured to explain not just the "how," but the critical "why" behind experimental choices, ensuring a deep understanding of the material's potential and practical implementation.
Introduction: The Role of Carbazole Derivatives in OLED Technology
Carbazole-based materials are a cornerstone of modern OLED technology, prized for their excellent thermal stability, high hole mobility, and wide energy gap. These properties make them exceptionally versatile for use in several key layers of an OLED device. The rigid carbazole moiety contributes to a high glass transition temperature (Tg), which is critical for preventing morphological degradation of the thin organic films under the heat generated during device operation, thereby enhancing operational lifetime.
This compound, the subject of this guide, is an attractive molecule within this class for two primary reasons:
-
As a Hole-Transporting Material (HTM): The electron-rich carbazole core and the amine substituent facilitate the efficient injection and transport of holes from the anode towards the emissive layer.
-
As a Synthetic Building Block: The amine group provides a reactive site for further functionalization, allowing for the synthesis of more complex, custom-designed host materials, emitters, or thermally activated delayed fluorescence (TADF) molecules.
This guide will focus on its application as a high-performance hole-transporting material.
Material Properties and Rationale for Use
While specific experimental data for this compound is not extensively published, we can infer its key properties from closely related carbazole derivatives. These properties are crucial for designing an efficient OLED device stack.
| Property | Expected Value/Characteristic | Rationale and Impact on OLED Performance |
| Chemical Structure | See Figure 1 | The methyl group at the N9 position enhances solubility and prevents undesirable aggregation compared to unsubstituted carbazole. The amine at the C3 position provides a site for charge transport and further chemical modification. |
| HOMO Level | ~ -5.4 to -5.7 eV | The Highest Occupied Molecular Orbital (HOMO) level must be well-aligned with the work function of the anode (or hole-injection layer) to ensure efficient hole injection with a low energy barrier. |
| LUMO Level | ~ -2.0 to -2.4 eV | The Lowest Unoccupied Molecular Orbital (LUMO) level should be sufficiently high to block electrons from passing through the HTL to the anode, confining them within the emissive layer for efficient recombination. |
| Triplet Energy (ET) | > 2.7 eV | For use in phosphorescent OLEDs (PhOLEDs), the HTL must have a triplet energy higher than that of the phosphorescent emitter to prevent reverse energy transfer from the dopant to the host, which would quench the emission. |
| Glass Transition Temp. (Tg) | > 100 °C | A high Tg signifies high thermal stability, preventing the amorphous thin film from crystallizing during operation. This is critical for device longevity and stability. |
| Hole Mobility (µh) | ~ 10-4 to 10-3 cm2V-1s-1 | High hole mobility ensures that charges are transported efficiently across the layer, which contributes to a lower device operating voltage and higher power efficiency. |
Molecular Structure Diagram
Application Notes & Protocols: 9-Methyl-9H-carbazol-3-amine as a Versatile Building Block for High-Performance Hole-Transporting Materials
Foreword: The Strategic Importance of Carbazole-Based Architectures in Optoelectronics
The relentless pursuit of efficiency and stability in next-generation optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), has underscored the critical role of the hole-transporting material (HTM). An ideal HTM must possess a trifecta of properties: high hole mobility for efficient charge extraction, appropriate energy levels aligned with the active layer to minimize energy loss, and robust thermal and morphological stability to ensure long device lifetimes. Among the plethora of molecular scaffolds explored, carbazole derivatives have consistently emerged as a highly promising class of materials.[1][2] Their rigid, planar structure and rich electron-donating nature provide an excellent foundation for constructing efficient and stable HTMs.[2]
This document provides a comprehensive technical guide on the application of 9-Methyl-9H-carbazol-3-amine , a key building block for the synthesis of advanced HTMs. We will delve into the rationale behind its molecular design, provide detailed, field-tested protocols for its synthesis and subsequent incorporation into a model HTM, and outline the fabrication and characterization of a high-performance perovskite solar cell. This guide is intended for researchers and professionals in materials science, chemistry, and device engineering, offering both foundational knowledge and actionable experimental procedures.
Physicochemical Properties and Design Rationale
This compound serves as an exemplary building block due to a combination of strategic structural features:
-
The Carbazole Core: The tricyclic carbazole unit is an electron-rich aromatic system that facilitates efficient hole transport through π-π stacking interactions in the solid state.[3] Its rigid structure contributes to high glass transition temperatures (Tg) in the final HTM, imparting morphological stability.[4]
-
The 3-Amine Functionality: The amino group at the 3-position is a versatile synthetic handle. It allows for facile derivatization through common organic reactions like Buchwald-Hartwig or Suzuki coupling, enabling the extension of the π-conjugated system and the introduction of various functional groups to fine-tune the material's electronic and physical properties.[5][6]
-
The 9-Methyl Group: Alkylation at the 9-position of the carbazole nitrogen, in this case with a methyl group, enhances the solubility of the molecule and its derivatives in common organic solvents.[7] This is crucial for solution-based device fabrication processes, such as spin-coating.
Key Physicochemical Data Summary
| Property | Value/Range | Significance in HTM Performance |
| Highest Occupied Molecular Orbital (HOMO) | Typically -5.0 to -5.4 eV (in derivatives) | Must be well-aligned with the valence band of the perovskite for efficient hole extraction.[8][9] |
| Lowest Unoccupied Molecular Orbital (LUMO) | Typically -2.0 to -2.5 eV (in derivatives) | Should be high enough to effectively block electron transport to the anode.[8][9] |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹ (in derivative films) | High mobility ensures rapid extraction of holes, reducing charge recombination.[6][10] |
| Glass Transition Temperature (Tg) | > 120 °C (for derivative HTMs) | A high Tg prevents crystallization and ensures morphological stability of the HTM layer at elevated temperatures.[4] |
Synthesis and Purification Protocols
Synthesis of this compound
This protocol describes a common two-step synthesis starting from commercially available carbazole.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Step 1: Synthesis of 9-Methyl-9H-carbazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (10.0 g, 59.8 mmol), anhydrous potassium carbonate (16.5 g, 119.6 mmol), and acetone (150 mL).
-
Addition of Reagent: While stirring, add methyl iodide (4.5 mL, 71.8 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from ethanol to yield 9-Methyl-9H-carbazole as white crystals.
Step 2: Synthesis of 3-Nitro-9-methyl-9H-carbazole
-
Reaction Setup: In a 100 mL flask, dissolve 9-Methyl-9H-carbazole (5.0 g, 27.6 mmol) in glacial acetic acid (40 mL) with gentle warming.
-
Nitration: Cool the solution in an ice bath to 0-5 °C. Add a solution of concentrated nitric acid (2.0 mL, 47.6 mmol) in glacial acetic acid (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. The product will precipitate out of the solution.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Filter the yellow precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from ethanol or acetic acid can be performed for higher purity.
Step 3: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-Nitro-9-methyl-9H-carbazole (4.0 g, 17.7 mmol), tin(II) chloride dihydrate (SnCl₂·2H₂O) (20.0 g, 88.5 mmol), and ethanol (100 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The yellow suspension should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice. Carefully neutralize the solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 10-12. A precipitate will form.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale-yellow solid.
Synthesis of a Representative HTM: (TPA-MCz)
This protocol details the synthesis of a simple, yet effective, HTM by coupling this compound with a triphenylamine (TPA) moiety via a Buchwald-Hartwig amination reaction.
Workflow Diagram:
Caption: Synthesis of a TPA-functionalized carbazole HTM.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 g, 5.1 mmol), 4-bromotriphenylamine (1.8 g, 5.6 mmol), sodium tert-butoxide (0.7 g, 7.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 47 mg, 0.051 mmol), and XPhos (97 mg, 0.20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with dichloromethane (50 mL). Filter the mixture through a pad of Celite to remove the catalyst residue.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final HTM product. Further purification can be achieved by recrystallization or sublimation.
Application in Perovskite Solar Cells (n-i-p architecture)
This section provides a standard protocol for fabricating a perovskite solar cell using a solution-processed, carbazole-based HTM.
Device Architecture Diagram:
Caption: Typical n-i-p perovskite solar cell architecture.
Protocol:
-
Substrate Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer (c-TiO₂) by spray pyrolysis or spin-coating a titanium diisopropoxide bis(acetylacetonate) solution, followed by annealing at 500 °C.
-
Spin-coat a mesoporous TiO₂ (mp-TiO₂) paste (diluted in ethanol) and anneal again at 500 °C.
-
-
Perovskite Absorber Deposition (One-Step Method):
-
Inside a nitrogen-filled glovebox, prepare a perovskite precursor solution (e.g., 1.2 M of CH₃NH₃PbI₃ in a DMF:DMSO 4:1 v/v solution).
-
Dynamically spin-coat the perovskite solution onto the mp-TiO₂ layer. During the last few seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Anneal the film on a hotplate at 100 °C for 10-15 minutes.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare the HTM solution: Dissolve the synthesized TPA-MCz (70 mg/mL) in chlorobenzene.
-
To improve conductivity and performance, dopants are typically added.[11] A common formulation includes:
-
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) (520 mg/mL in acetonitrile, add 18 µL per 1 mL of HTM solution).
-
4-tert-butylpyridine (tBP) (add 29 µL per 1 mL of HTM solution).
-
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Back Contact Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact through a shadow mask to define the active area of the device.
-
Characterization and Performance Evaluation
A comprehensive evaluation is necessary to validate the performance of the newly synthesized HTM.
Material Characterization
| Technique | Purpose | Expected Outcome for a Good HTM |
| Cyclic Voltammetry (CV) | To determine HOMO and LUMO energy levels. | HOMO level should be slightly higher than the perovskite valence band for efficient hole injection. |
| UV-Vis Spectroscopy | To assess the optical bandgap and transparency. | Should be transparent in the visible region to avoid parasitic absorption. |
| Photoluminescence (PL) Quenching | To study charge transfer efficiency. | Strong PL quenching of the perovskite film upon HTM deposition indicates efficient hole extraction.[12] |
| Space-Charge Limited Current (SCLC) | To measure hole mobility.[10] | Higher mobility values are desirable for efficient charge transport. |
Device Performance Metrics
The primary method for evaluating solar cell performance is by measuring the current density-voltage (J-V) curve under simulated AM 1.5G illumination (100 mW/cm²).
| Parameter | Symbol | Definition |
| Open-Circuit Voltage | Voc | The maximum voltage at zero current. |
| Short-Circuit Current Density | Jsc | The maximum current density at zero voltage. |
| Fill Factor | FF | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. |
| Power Conversion Efficiency | PCE | The overall efficiency of the device (PCE = (Voc * Jsc * FF) / Pin). |
Example Performance Data:
Perovskite solar cells employing well-designed carbazole-based HTMs have demonstrated PCEs exceeding 20%, with high Voc and FF values, often comparable or superior to the standard spiro-OMeTAD.[1][12][13]
Troubleshooting and Expert Insights
-
Low Solubility of HTM: If the synthesized HTM shows poor solubility, consider introducing longer or branched alkyl chains at the 9-position of the carbazole during the initial synthesis.
-
Poor Film Formation: Inconsistent HTM films can result from non-optimal spin-coating parameters or solvent choice. Experiment with different solvents (e.g., chlorobenzene, toluene) and spin speeds/times. The addition of additives can also improve film morphology.
-
Low Voc: A significant energy level mismatch between the perovskite valence band and the HTM HOMO level can lead to Voc loss. If Voc is low, consider molecular modifications to raise the HOMO level of the HTM.
-
Low Jsc: Incomplete perovskite coverage or a thick, resistive HTM layer can hinder current collection. Optimize the perovskite and HTM deposition steps to ensure uniform, thin films.
-
Poor Stability: While carbazole cores offer good intrinsic stability, interaction with dopants like Li-TFSI can sometimes accelerate degradation. Exploring dopant-free HTMs or alternative p-dopants is an active area of research to enhance long-term device stability.[12]
References
- Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. e-Journal of Surface Science and Nanotechnology, 14, pp. 200-206.
- Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering.
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]
-
Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications. [Link]
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Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. ResearchGate. [Link]
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Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. [Link]
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Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. The Journal of Physical Chemistry C. [Link]
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Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. DOI. [Link]
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14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. [Link]
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Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Royal Society of Chemistry. [Link]
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14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Royal Society of Chemistry. [Link]
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PubMed Central. [Link]
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Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Royal Society of Chemistry. [Link]
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N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI. [Link]
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. [Link]
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Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. ACS Omega. [Link]
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Synthesis of a 9H-Carbazol-9-amine. PrepChem.com. [Link]
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Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. [Link]
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Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]
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Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. [Link]
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Small carbazole-based molecules as hole transporting materials for perovskite solar cells. PubMed. [Link]
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Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. [Link]
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9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). PubChem. [Link]
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Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]
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Carbazole-based Enamine: Low-cost and Efficient Hole Transporting Material for Perovskite Solar Cells. ResearchGate. [Link]
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3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Taylor & Francis Online. [Link]
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Application Note: A Validated Protocol for the Synthesis and Characterization of Schiff Bases from 9-Methyl-9H-carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, field-proven protocol for the synthesis of Schiff bases derived from 9-Methyl-9H-carbazol-3-amine. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of Carbazole-Based Schiff Bases
Schiff bases, compounds containing an azomethine or imine group (>C=N–), are a cornerstone of coordination chemistry and medicinal drug design.[1][2] Their synthetic accessibility and versatile physicochemical properties make them ideal scaffolds. When integrated with a carbazole moiety—a privileged heterocyclic structure known for its electron-rich nature and photophysical properties—the resulting Schiff bases exhibit a wide spectrum of biological activities and material applications.[3] These compounds have been investigated for their potent anticancer, antimicrobial, and antiviral activities.[2][4][5][6] Furthermore, their unique fluorescence and chelation capabilities make them excellent candidates for developing selective metal ion sensors and advanced organic electronic materials.[3][7][8]
This application note details a robust and adaptable protocol for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes. It further outlines the essential characterization techniques required to validate the synthesis and confirm the purity of the final products.
Reaction Principle and Mechanism
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[9] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[10]
-
Dehydration: The carbinolamine is unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base).[1][10]
This dehydration step is typically the rate-determining step and is often catalyzed by a small amount of acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which drives the reaction equilibrium toward the product side.[11] The overall reaction is an equilibrium process; therefore, reaction conditions are optimized to favor the formation of the Schiff base.
Caption: Figure 1: General Mechanism of Schiff Base Formation.
Materials and Equipment
The following table summarizes the necessary reagents and equipment for a typical synthesis. Quantities are based on a 2 mmol scale and can be adjusted as needed.
| Category | Item | Details/Purpose | Typical Quantity |
| Reactants | This compound | Amine source | ~420 mg (2.0 mmol) |
| Aromatic Aldehyde (e.g., Salicylaldehyde) | Carbonyl source | ~244 mg (2.0 mmol) | |
| Solvent | Absolute Ethanol or Methanol | Reaction medium | 20-30 mL |
| Catalyst | Glacial Acetic Acid | To protonate the intermediate | 2-3 drops |
| Glassware | 50 mL Round-Bottom Flask | Reaction vessel | 1 |
| Water-Cooled Condenser | To prevent solvent loss during reflux | 1 | |
| Magnetic Stirring Bar | For homogeneous mixing | 1 | |
| Büchner Funnel and Flask | For vacuum filtration | 1 set | |
| Beakers and Graduated Cylinders | For measuring and transferring reagents | Various | |
| Equipment | Magnetic Stirrer with Hotplate | For heating and stirring | 1 |
| Rotary Evaporator | To remove solvent under reduced pressure | 1 | |
| Analytical Balance | For accurate weighing of reagents | 1 | |
| Thin-Layer Chromatography (TLC) Plates | To monitor reaction progress | Several | |
| UV Lamp (254 nm / 365 nm) | For visualizing TLC spots | 1 | |
| Characterization | FT-IR Spectrometer | To identify functional groups | 1 |
| NMR Spectrometer | For structural elucidation | 1 | |
| Mass Spectrometer | To confirm molecular weight | 1 |
Experimental Protocol: A Generalized Procedure
This protocol describes a generalized method for synthesizing a Schiff base from this compound and an aromatic aldehyde.
Step 1: Reagent Preparation
-
Accurately weigh 2.0 mmol of this compound and place it into a 50 mL round-bottom flask equipped with a magnetic stirring bar.
-
Add 20 mL of absolute ethanol to the flask and stir until the amine is fully dissolved. Gentle warming may be required.
-
In a separate beaker, dissolve 2.0 mmol of the selected aromatic aldehyde in 10 mL of absolute ethanol.
-
Add the aldehyde solution dropwise to the stirring amine solution in the round-bottom flask.
Step 2: Reaction Setup and Catalysis
-
Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The use of an acid catalyst is crucial for facilitating the dehydration step and increasing the reaction rate.[4][12]
-
Attach a water-cooled condenser to the top of the round-bottom flask.
-
Place the entire apparatus on a magnetic stirrer hotplate.
Step 3: Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain a gentle reflux with continuous stirring.
-
The reaction time can vary from 3 to 6 hours, depending on the reactivity of the chosen aldehyde.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
TLC System: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:4 v/v).
-
Procedure: Spot the starting amine, the aldehyde, and the reaction mixture on a TLC plate. The formation of a new spot (the Schiff base product) and the disappearance of the starting material spots indicate that the reaction is proceeding.
-
Step 4: Product Isolation and Work-up
-
Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Often, the product will precipitate out of the solution as a solid upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.[13]
-
Dry the product in a vacuum oven or air-dry to a constant weight. The resulting solid is the crude Schiff base.
Step 5: Purification
-
For most applications, the crude product requires further purification. Recrystallization is the most common and effective method.[14][15]
-
Solvent Selection: Choose a solvent (or solvent pair) in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or chloroform are often good choices.[14][16]
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals. Collect the purified crystals by vacuum filtration.
-
Characterization of the Synthesized Schiff Base
Confirming the identity and purity of the synthesized compound is a critical step. The following techniques are standard for the characterization of carbazole-based Schiff bases.[7][8][17]
Caption: Figure 2: Synthesis and Characterization Workflow.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
N-H stretch: Disappearance of the characteristic N-H stretching bands of the primary amine (typically around 3300-3450 cm⁻¹).
-
C=O stretch: Disappearance of the strong C=O stretching band of the aldehyde (typically around 1690-1715 cm⁻¹).
-
C=N stretch: Appearance of a new, sharp absorption band corresponding to the imine (C=N) stretch, typically in the range of 1600-1650 cm⁻¹.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence is the appearance of a singlet in the downfield region (typically δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-).[9] The signals for the aromatic protons of both the carbazole and aldehyde moieties will also be present. The N-H protons of the starting amine will disappear.
-
¹³C NMR: A new signal in the range of δ 155-165 ppm will appear, corresponding to the carbon atom of the azomethine group (-C=N-).[9] The carbonyl carbon signal from the aldehyde (around δ 190-200 ppm) will be absent.
-
-
Mass Spectrometry (MS):
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction has not reached completion. 2. The equilibrium is unfavorable. 3. Insufficient catalyst. | 1. Increase the reflux time and monitor with TLC. 2. Ensure a catalytic amount of acid is present. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium. 3. Add another drop of glacial acetic acid. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. The product has a low melting point. | 1. Attempt to purify via column chromatography. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Scratch the inside of the flask with a glass rod. |
| Starting Materials Present in Final Product (post-purification) | 1. Incomplete reaction. 2. Inefficient purification. 3. Hydrolysis of the Schiff base back to starting materials.[19] | 1. Ensure the reaction has gone to completion before work-up. 2. Re-recrystallize from a different solvent system. If that fails, column chromatography is recommended. 3. Ensure all solvents used for work-up and purification are anhydrous. Store the final product in a desiccator. |
Conclusion
The protocol described provides a reliable and scientifically grounded method for the synthesis of Schiff bases from this compound. By understanding the reaction mechanism and employing systematic monitoring and characterization techniques, researchers can confidently synthesize and validate a wide array of novel carbazole-based compounds. The versatility of this synthesis opens avenues for developing new therapeutic agents, advanced chemical sensors, and innovative materials for optoelectronic applications.
References
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Mechanistic explanation of the formation of Schiff base. - ResearchGate. Available at: [Link]
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Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (2020). Available at: [Link]
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New carbazole-based Schiff base: Colorimetric chemosensor for Fe3+ and fluorescent turn-on chemosensor for Fe3+ and Cr3+ | Request PDF - ResearchGate. Available at: [Link]
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Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube. (2022). Available at: [Link]
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Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media - PubMed. (2022). Available at: [Link]
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Synthesis and optical characterization of novel carbazole Schiff bases - Bursa Uludağ Üniversitesi. Available at: [Link]
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Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media | Semantic Scholar. Available at: [Link]
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Synthesis and optical characterization of novel carbazole Schiff bases - ResearchGate. Available at: [Link]
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Schiff base - Wikipedia. Available at: [Link]
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N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine - MDPI. (2010). Available at: [Link]
-
Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media | Request PDF - ResearchGate. (2022). Available at: [Link]
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Mechanism of formation Schiff base | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Experimental and theoretical studies of carbazole-based Schiff base as a fluorescent Fe
probe - TÜBİTAK Academic Journals. Available at: [Link] -
Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Available at: [Link]
-
Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules - Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Is there an effective way of purifying schiff bases? - ResearchGate. (2021). Available at: [Link]
-
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene] amino}propan-2-ol - An-Najah Staff. (2018). Available at: [Link]
-
Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai - Atlantis Press. Available at: [Link]
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4-[(9-Ethyl-9H-carbazol-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H). Available at: [Link]
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Carbazole-Based Schiff Bases: Structural Insights and Applications toward Metal Ion Detection - ResearchGate. Available at: [Link]
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Biological applications of Schiff bases: An overview - GSC Online Press. (2022). Available at: [Link]
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How to purify Schiff base? - ResearchGate. (2023). Available at: [Link]
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1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol - MDPI. (2018). Available at: [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. (2020). Available at: [Link]
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Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - MDPI. Available at: [Link]
-
Role of Schiff Base in Drug Discovery Research - Hilaris Publisher. (2016). Available at: [Link]
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How to react NH of carbazole with any aldehyde to form iminium ion? - ResearchGate. (2016). Available at: [Link]
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Application Notes & Protocols: Leveraging 9-Methyl-9H-carbazol-3-amine for the Synthesis of Novel Antimicrobial Agents
Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Carbazole alkaloids and their synthetic derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides an in-depth technical overview and detailed protocols for utilizing 9-Methyl-9H-carbazol-3-amine, a key intermediate, in the synthesis of innovative antimicrobial agents. We will explore the rationale behind its use, detail synthetic pathways to potent derivatives such as thiosemicarbazides and dihydrotriazines, provide protocols for antimicrobial evaluation, and discuss structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.
Introduction: The Carbazole Scaffold in Antimicrobial Drug Discovery
Carbazole-containing compounds, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their rigid, planar, and electron-rich tricyclic structure.[3] This scaffold is present in a class of antibiotics known as carbazomycins and has been shown to be a "privileged structure" for targeting various biological systems.[4] The core structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The antimicrobial action of carbazoles is often attributed to their ability to interact with microbial DNA, disrupt cell membrane integrity, or inhibit essential enzymes.[3][5]
This compound serves as an ideal starting material for library synthesis. The methylation at the N9 position enhances lipophilicity, which can improve cell membrane penetration, while the primary amine at the C3 position provides a versatile chemical handle for a wide array of synthetic transformations. This guide focuses on leveraging this specific precursor to create derivatives with significant antimicrobial potential.
Physicochemical Profile: this compound
A thorough understanding of the starting material's properties is fundamental for reaction planning and safety.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂ | |
| Molecular Weight | 196.25 g/mol | [6] |
| CAS Number | 61166-04-9 | |
| Appearance | Solid | |
| Melting Point | 174 °C | |
| Boiling Point | 415.4 ± 27.0 °C at 760 mmHg | |
| Purity | Typically ≥98% | [6] |
| Storage | 4°C, protect from light | |
| Safety | Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. (H302, H315, H319, H335) |
Synthetic Pathways and Detailed Protocols
The amine group of this compound is readily converted into other functional groups, most commonly an aldehyde, which then serves as the key electrophile for building diverse molecular architectures. The following protocols are based on established and validated synthetic routes.[7]
Workflow Overview: From Amine to Antimicrobial Agent
The general strategy involves a two-stage process: first, the conversion of the amine to a more versatile intermediate (aldehyde), and second, the derivatization of this intermediate to generate the final antimicrobial compounds.
Caption: General synthetic workflow from the starting amine to various antimicrobial derivatives.
Protocol 1: Synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde (Intermediate)
Rationale: The conversion of the amine to an aldehyde is a crucial first step. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings, providing the aldehyde intermediate in good yield. Phosphorus oxychloride (POCl₃) acts as an activator for the dimethylformamide (DMF) solvent, which serves as the formylating agent.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF solution with stirring. Maintain the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Carbazole: Dissolve this compound in DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 9-Methyl-9H-carbazole-3-carbaldehyde.
Protocol 2: Synthesis of Thiosemicarbazide Derivatives (e.g., Compound 10a[8])
Rationale: Thiosemicarbazides are known pharmacophores in antimicrobial agents. This synthesis involves a straightforward acid-catalyzed condensation reaction between the aldehyde group of the intermediate and the primary amine of thiosemicarbazide. The resulting C=N bond forms the core of the new derivative.
Materials:
-
9-Methyl-9H-carbazole-3-carbaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Reaction Setup: To a solution of 9-Methyl-9H-carbazole-3-carbaldehyde (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).
-
Catalysis: Add 3-5 drops of concentrated hydrochloric acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction: Heat the mixture to reflux (approximately 78°C) for 6-8 hours. A precipitate will typically form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product, (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide, is often pure enough after washing but can be recrystallized from ethanol if necessary.[7]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show characteristic peaks for the carbazole protons, the N-methyl group (around 3.90 ppm), and the imine proton (CH=N) as a singlet around 8.59 ppm.[7]
Protocol 3: Synthesis of Dihydrotriazine Derivatives (e.g., Compound 8a[8])
Rationale: This multi-step synthesis creates a more complex heterocyclic system. The dihydrotriazine moiety has been specifically implicated in increasing antimicrobial potency, potentially by mimicking the folate structure and inhibiting dihydrofolate reductase (DHFR).[1][8] The reaction proceeds via condensation followed by an intramolecular cyclization.
Materials:
-
9-Methyl-9H-carbazole-3-carbaldehyde
-
Metformin hydrochloride
-
Ethanol
-
Triethylamine (TEA) or another suitable base
Procedure:
-
Reaction Setup: Suspend metformin hydrochloride (1.1 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add triethylamine (1.2 eq) to the suspension to neutralize the hydrochloride salt and liberate the free base of metformin. Stir for 15 minutes.
-
Aldehyde Addition: Add a solution of 9-Methyl-9H-carbazole-3-carbaldehyde (1.0 eq) in ethanol to the flask.
-
Reaction: Heat the mixture to reflux for 12-18 hours. The reaction involves the initial formation of an imine, followed by a cyclization step where another amine group of the metformin moiety attacks the imine carbon.
-
Isolation and Purification: After cooling, remove the solvent under reduced pressure. The crude residue is then purified by silica gel column chromatography, typically using a dichloromethane/methanol solvent system, to yield the pure N²,N²-Dimethyl-6-(9-methyl-9H-carbazol-3-yl)-3,6-dihydro-1,3,5-triazine-2,4-diamine.[7]
-
Characterization: The final structure is confirmed by spectroscopic methods. The ¹H NMR will show the carbazole and methyl protons, along with a characteristic singlet for the CH proton of the triazine ring around 5.99 ppm.[7]
Antimicrobial Activity Evaluation
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The microbroth dilution method is a high-throughput and resource-efficient way to perform this assay.
Procedure:
-
Preparation: Prepare a stock solution of the synthesized carbazole derivative in dimethyl sulfoxide (DMSO). Prepare standardized microbial inoculums (e.g., 5 x 10⁵ CFU/mL) in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, effectively halving the drug concentration and doubling the volume to 200 µL.
-
Controls: Include a positive control (microbes in medium, no drug) and a negative control (medium only, no microbes). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel as a reference.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Representative Antimicrobial Data:
| Compound ID | Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Source |
| 8f | Dihydrotriazine | 0.5 | 1 | 2 | [1][9] |
| 9d | Guanidine | 1 | 2 | 2 | [1][9] |
| Ciprofloxacin | (Reference) | 0.25-1 | 0.015-1 | N/A | [2] |
| Fluconazole | (Reference) | N/A | N/A | 0.25-2 | [2] |
Note: Compound 8f is a derivative with a 4-fluorobenzyl group at the N9 position, not a methyl group, but demonstrates the high potency of the dihydrotriazine class derived from a similar carbazole scaffold.[1]
Mechanistic Insights and Structure-Activity Relationships (SAR)
Proposed Mechanism of Action: DHFR Inhibition
For many potent carbazole derivatives, particularly those containing a dihydrotriazine ring, the mechanism of action is believed to involve the inhibition of dihydrofolate reductase (DHFR).[1][8]
Caption: Proposed mechanism of action via inhibition of the Dihydrofolate Reductase (DHFR) pathway.
DHFR is a critical enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines and thymidine.[1] By inhibiting this enzyme, the carbazole derivatives effectively starve the microbial cell of the necessary building blocks for DNA replication and repair, leading to cell death.
Key Structure-Activity Relationship (SAR) Insights
Analysis of various synthesized carbazole derivatives has provided valuable insights into which structural features enhance antimicrobial activity.
-
N9 Substitution: The N9 position of the carbazole ring is critical. Small alkyl groups like methyl or ethyl are common. Larger substitutions, such as substituted benzyl groups, can significantly modulate activity, often by interacting with specific pockets in the target enzyme.[1]
-
C3 Moiety: The choice of the heterocyclic or functional group at the C3 position is the primary determinant of potency and mechanism.
-
Dihydrotriazine Group: This moiety consistently leads to potent broad-spectrum activity, likely due to its role in DHFR inhibition.[1][9]
-
Guanidine/Thiosemicarbazide: These groups also confer significant antimicrobial activity, acting as hydrogen bond donors and acceptors that can interact strongly with biological targets.[1]
-
-
Aromatic Substituents: Adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) to the carbazole ring or appended moieties can fine-tune the electronic properties and binding affinity of the molecule.[2]
References
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Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 358-370. [Link]
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Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. PubMed, National Center for Biotechnology Information. [Link]
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Yousif, E., et al. (2014). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 7(5), 792-797. [Link]
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Kumar, N., Sharma, S., & Nirmal, P. (2023). A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Anti-Infective Agents, 21(4), 78-94. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Study of Prenylated Carbazole Derivatives as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]
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Reddy, T. S., & Sreeramulu, J. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(21), 7575. [Link]
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Ahmad, I., et al. (2023). Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids. Chemistry & Biodiversity. [Link]
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Reddy, T. S., & Sreeramulu, J. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. National Center for Biotechnology Information. [Link]
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Wang, Y., et al. (2023). Antimicrobial activity of natural and semi-synthetic carbazole alkaloids. European Journal of Medicinal Chemistry, 259, 115627. [Link]
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Bkhaitan, M. M., et al. (2023). Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. Journal of Molecular Structure, 1295, 136693. [Link]
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Al-Ostoot, F. H., et al. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]
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Shaikh, A., et al. (2020). Structure–activity relationship (SAR) of the most active compounds. ResearchGate. [Link]
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Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. ResearchGate. [Link]
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Wang, S., et al. (2018). Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. ACS Omega, 3(4), 4336-4343. [Link]
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Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents (Supporting Information). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Yousif, E., et al. (2014). Synthesis and antimicrobial activities of 9 H-carbazole derivatives. ResearchGate. [Link]
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Cheméo. Chemical Properties of 9H-Carbazol-3-amine, 9-ethyl- (CAS 132-32-1). [Link]
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PubChem. 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). [Link]
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Asiri, A. M., & Khan, S. A. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684. [Link]
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Yousif, E., et al. (2014). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of 9-Methyl-9H-carbazol-3-amine Derivatives via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Carbazole Amines and the Power of C-N Cross-Coupling
Carbazole derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers.[1][2] Specifically, 9-Methyl-9H-carbazol-3-amine and its derivatives are crucial intermediates, providing a versatile handle for further molecular elaboration.[3][4] Traditional methods for forging aryl C-N bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[5] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a mild, efficient, and broadly applicable method for constructing these vital linkages.[5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound derivatives, leveraging the power and precision of the Buchwald-Hartwig C-N cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer guidance on rational parameter selection, and provide a step-by-step experimental procedure designed for reproducibility and success.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] A general understanding of this cycle is paramount for rational optimization and troubleshooting. The key steps are:
-
Catalyst Activation: The active Pd(0) catalyst is typically generated in situ from a stable Pd(II) precatalyst. This reduction can be facilitated by the amine reagent or the phosphine ligand.[7][9] Modern, well-defined precatalysts are often preferred as they generate the active catalytic species more cleanly and efficiently.[10]
-
Oxidative Addition: The active LPd(0) species undergoes oxidative addition to the aryl halide (e.g., 3-bromo-9-methyl-9H-carbazole), forming a Pd(II) intermediate.[5][11] The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[9]
-
Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base removes the amine proton to form a palladium-amido complex.[7][8]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center, regenerating the active Pd(0) catalyst.[5][11]
Visualizing the Engine: The Catalytic Cycle
Caption: Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Synthesis of this compound Derivatives
This protocol provides a general and robust starting point for the coupling of various amines with 3-halo-9-methyl-9H-carbazole. Optimization may be required for particularly challenging substrates.
Materials and Reagents
-
Aryl Halide: 3-Bromo-9-methyl-9H-carbazole (or corresponding chloro/iodo derivative)
-
Amine: Desired primary or secondary amine (e.g., morpholine, aniline, hexylamine)
-
Palladium Precatalyst: XPhos Pd G3 (or other suitable Generation 3 or 4 precatalyst)
-
Ligand (if not using a precatalyst): XPhos (or other bulky, electron-rich biaryl phosphine ligand)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Reaction Vessel: Oven-dried Schlenk tube or sealed vial with a magnetic stir bar
-
Inert Atmosphere: Nitrogen or Argon gas
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
In a glovebox or under a positive flow of inert gas, add the 3-halo-9-methyl-9H-carbazole (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), and the base (1.4 mmol, 1.4 equiv) to the oven-dried reaction vessel.[10]
-
Rationale: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands.[12] Modern precatalysts are often air-stable but perform optimally under inert conditions.[9]
-
-
Reagent Addition:
-
Seal the reaction vessel with a septum.
-
Add the anhydrous, degassed solvent (5 mL per 1 mmol of aryl halide) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Rationale: Using anhydrous and degassed solvents prevents quenching of the strong base and minimizes side reactions. A slight excess of the amine is used to drive the reaction to completion.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-110 °C.[9]
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Rationale: Vigorous stirring is important, especially with heterogeneous mixtures involving inorganic bases, to ensure effective mixing and reaction rates.[9] The optimal temperature will depend on the reactivity of the specific substrates.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts and catalyst residues.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Data Presentation: Key Reaction Parameters
The following table summarizes typical starting conditions for the Buchwald-Hartwig amination of 3-bromo-9-methyl-9H-carbazole.
| Parameter | Recommended Value | Rationale & Notes |
| Aryl Halide | 3-Bromo-9-methyl-9H-carbazole | Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides may require more active catalysts/ligands and higher temperatures.[10] |
| Amine | 1.2 equivalents | A slight excess helps to ensure complete consumption of the limiting aryl halide. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Modern precatalysts offer high activity and reliability.[10] Catalyst loading can be optimized. |
| Base | NaOtBu (1.4 equivalents) | A strong, non-nucleophilic base is crucial. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[7][9] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are preferred. Toluene is often a good first choice.[13][14] |
| Temperature | 80-110 °C | The optimal temperature depends on substrate reactivity. Start around 100 °C and adjust as needed.[9] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine completion. |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor substrate reactivity (e.g., aryl chloride). | 1. Use a fresh, reliable precatalyst. Ensure inert conditions were maintained. 2. For primary amines, consider ligands like BrettPhos. For challenging couplings, screen a panel of ligands.[10] 3. Ensure the base is fresh and anhydrous. Consider a stronger base like LHMDS. 4. For aryl chlorides, use bulky, electron-rich ligands (e.g., tBuXPhos) and potentially higher temperatures.[10] |
| Side Product Formation | 1. Hydrodehalogenation: Reduction of the aryl halide. 2. Homocoupling: Dimerization of the aryl halide or amine. | 1. This can be caused by moisture or β-hydride elimination. Ensure anhydrous conditions. Sometimes lowering the temperature can help.[5] 2. Optimize catalyst loading and reaction temperature. This is sometimes more prevalent with highly active catalysts.[15] |
| Decomposition of Starting Material | 1. Base-sensitive functional groups on the substrate. 2. Thermally unstable substrate. | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃ and increase the reaction temperature if necessary.[7] 2. Attempt the reaction at a lower temperature, which may require a higher catalyst loading or a more active ligand system. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of this compound derivatives. By understanding the catalytic cycle, carefully selecting reagents and conditions, and adhering to a rigorous experimental protocol, researchers can reliably access this important class of molecules. The insights and procedures outlined in this guide are intended to provide a solid foundation for success in the laboratory, enabling the advancement of drug discovery and materials science.
References
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
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Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available at: [Link]
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The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Buchwald, S. L., & Zheng, N. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PMC - NIH. Available at: [Link]
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Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Pharmaceutical Synthesis: The Vital Role of Carbazole Intermediates. Available at: [Link]
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Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). Available at: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
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Scite.ai. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. (2023). Available at: [Link]
-
Gérardy, R., et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications. (2021). Available at: [Link]
-
Bosiak, M. J., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021). Available at: [Link]
-
Patel, D. K., et al. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. PubMed. (2023). Available at: [Link]
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ResearchGate. Synthesis of carbazole‐based amine. Available at: [Link]
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Munawar, S., et al. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. (2024). Available at: [Link]
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. (2025). Available at: [Link]
-
Wang, Y., et al. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. (2023). Available at: [Link]
-
MDPI. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. (2022). Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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MDPI. N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. (2010). Available at: [Link]
-
ResearchGate. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2025). Available at: [Link]
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Application Note & Protocol: Measuring the Fluorescence Quantum Yield of 9-Methyl-9H-carbazol-3-amine Polymers
<
Abstract
This document provides a comprehensive guide for the accurate determination of the fluorescence quantum yield (ΦF) of 9-Methyl-9H-carbazol-3-amine polymers. Carbazole-based polymers are a significant class of materials in optoelectronic applications, and their emission efficiency is a critical parameter for device performance. This guide details the principles of relative fluorescence quantum yield measurement, outlines a step-by-step experimental protocol, and discusses crucial factors for ensuring data integrity and trustworthiness. The methodologies described herein are tailored for researchers, scientists, and professionals in materials science and drug development.
Foundational Principles: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the sample.[1][2][3] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[4]
The de-excitation of an excited molecule can occur through various radiative and non-radiative pathways.[1][5] Radiative decay involves the emission of a photon (fluorescence), while non-radiative pathways include internal conversion, intersystem crossing, and external conversion, which dissipate energy as heat.[1][5] The quantum yield is therefore a measure of the probability that an excited molecule will return to the ground state via fluorescence.[5]
For this application, we will employ the widely used comparative method (also known as the relative method) for determining the fluorescence quantum yield.[5][6][7] This method involves comparing the fluorescence properties of the unknown sample (the this compound polymer) to a well-characterized fluorescence standard with a known quantum yield.[1][6] The core principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[5] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[5]
The governing equation for the relative quantum yield calculation is:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [5]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Experimental Design: Instrumentation and Materials
Instrumentation
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of measuring absorbance with high precision and accuracy is required. The instrument should have a spectral bandwidth of 1-2 nm.
-
Spectrofluorometer: A calibrated spectrofluorometer equipped with a stable excitation source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube) is essential. The instrument must be capable of recording corrected emission spectra to account for wavelength-dependent variations in lamp output and detector response. Following ASTM Standard Guide E2719 is recommended for instrument calibration and qualification.[8][9]
Materials
-
This compound Polymer (Sample): The polymer should be of high purity.
-
Fluorescence Quantum Yield Standard: The selection of an appropriate standard is critical for accurate measurements.[4] The standard should:
-
Have a well-documented and stable quantum yield.[4]
-
Absorb and emit in a similar spectral region as the carbazole polymer.[7][10]
-
Be soluble in the same solvent as the sample, if possible, to minimize errors associated with the refractive index correction.[5]
For blue-emitting this compound polymers, Quinine Sulfate is a suitable standard. While historically used in sulfuric acid, recent studies have shown its quantum yield to be temperature-dependent in this medium.[1][11] Therefore, it is highly recommended to use Quinine Sulfate in 0.1 M perchloric acid (HClO4) , which has a stable quantum yield of 0.60 and shows no temperature dependence up to 45 °C.[1][11]
-
-
Solvent: The choice of solvent is crucial as it can significantly influence the fluorescence quantum yield.[1][12][13] For carbazole-based polymers, solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often suitable.[14][15] The solvent must be of spectroscopic grade to minimize background fluorescence and absorption. It is imperative to use the same solvent for both the sample and the standard if possible.
-
Cuvettes: High-quality quartz cuvettes with a 10 mm path length are required for both absorbance and fluorescence measurements.[5] It is advisable to use the same cuvette for all measurements to minimize variations.
Detailed Experimental Protocol
This protocol outlines the comparative method for determining the fluorescence quantum yield.
Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both the this compound polymer and the Quinine Sulfate standard in the chosen solvent (e.g., THF or 0.1 M HClO4 for the standard if a different solvent is necessary for the polymer).
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.[5][7] This low concentration range is critical to avoid the inner filter effect.[16][17][18][19]
Data Acquisition
Step 1: Absorbance Measurements
-
Record the UV-Vis absorption spectrum for each dilution of the polymer and the standard, as well as a solvent blank.
-
Determine the wavelength of maximum absorption (λmax) for the polymer. This will be the excitation wavelength used for fluorescence measurements.
-
Record the absorbance value at this excitation wavelength for all prepared solutions. Ensure that the absorbance values are within the 0.01 to 0.1 range.[5][7]
Step 2: Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the λmax determined from the absorbance measurements.
-
Set the excitation and emission slit widths. A smaller excitation slit width is preferable to minimize the excitation bandwidth.[10]
-
Record the corrected fluorescence emission spectrum for each dilution of the polymer and the standard. The emission range should encompass the entire fluorescence band.
-
Record the fluorescence emission spectrum of the solvent blank to check for any background signals.
Experimental Workflow Diagram
Caption: Experimental workflow for quantum yield measurement.
Data Analysis and Interpretation
Calculation Steps
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Integrated Intensity vs. Absorbance: For both the polymer and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine the Gradients: Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad) for the sample and the standard.[5]
-
Calculate the Quantum Yield: Use the formula provided in Section 1 to calculate the fluorescence quantum yield of the this compound polymer.
Data Analysis Workflow Diagram
Caption: Data analysis workflow for quantum yield calculation.
Tabulated Data Summary
| Parameter | This compound Polymer (Sample) | Quinine Sulfate (Standard) |
| Solvent | e.g., THF | 0.1 M HClO4 |
| Refractive Index (η) | e.g., 1.407 | e.g., 1.333 |
| Excitation Wavelength (λex) | Determined λmax | Same as sample |
| Known Quantum Yield (ΦST) | N/A | 0.60 |
| Absorbance @ λex (Dilution 1-5) | AX1 - AX5 | AST1 - AST5 |
| Integrated Fluorescence Intensity (Dilution 1-5) | FX1 - FX5 | FST1 - FST5 |
| Gradient (Grad) | GradX (from plot) | GradST (from plot) |
Trustworthiness & Self-Validation: Mitigating Experimental Pitfalls
The accuracy of fluorescence quantum yield measurements is contingent on careful experimental design and the mitigation of potential artifacts.
The Inner Filter Effect
The most significant potential source of error is the inner filter effect (IFE) .[16][17][18][19] IFE arises when the concentration of the fluorophore is too high, leading to a non-linear relationship between fluorescence intensity and concentration.[18][19] There are two types of IFE:
-
Primary Inner Filter Effect: The absorption of excitation light by the sample before it reaches the center of the cuvette where fluorescence is being measured.[16][18] This leads to an underestimation of the true fluorescence intensity.
-
Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by other fluorophore molecules in the solution.[18] This distorts the emission spectrum and reduces the measured intensity.
Mitigation Strategy: The primary method to circumvent the inner filter effect is to work with optically dilute solutions, where the absorbance at the excitation wavelength is kept below 0.1, and preferably in the range of 0.01 to 0.05.[5][7][10] The linear relationship observed in the plot of integrated fluorescence intensity versus absorbance serves as a validation that the inner filter effect has been successfully minimized.
Solvent Effects
The photophysical properties of a fluorophore, including its quantum yield, can be highly sensitive to the solvent environment.[1][12][13] Factors such as solvent polarity, viscosity, and the possibility of specific interactions (e.g., hydrogen bonding) can alter the rates of radiative and non-radiative decay processes.[13][20]
Validation and Control:
-
Consistency: Use the same batch of high-purity, spectroscopic-grade solvent for all measurements.
-
Reporting: Always report the solvent used for the quantum yield determination, as the value is specific to that solvent.
-
Refractive Index Correction: If different solvents must be used for the sample and the standard, it is imperative to include the refractive index correction term (η2) in the quantum yield calculation to account for the change in the solid angle of emission detection.[5][10]
Instrument Calibration
Accurate quantum yield measurements rely on a properly calibrated spectrofluorometer. The instrumental correction for the spectral response of the emission channel is particularly critical for obtaining the true emission profile, which is necessary for accurate integration of the fluorescence intensity. Adherence to established ASTM standards for instrument qualification is strongly recommended.[8][9][21]
References
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. [Link]
-
Quantum yield - Wikipedia. [Link]
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? - Finneran. [Link]
-
How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA. [Link]
-
Calculate fluorescence quantum yield - FluorTools.com. [Link]
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Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the - SPIE Digital Library. [Link]
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Experimental Correction for the Inner-filter Effect in Fluorescence Spectra - RSC Publishing. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
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3.5: Quantum Yield of Fluorescence - Chemistry LibreTexts. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
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Some Photophysical Properties of Five New Carbazole-Containing Methacrylate Polymers | Macromolecules - ACS Publications. [Link]
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Absolute and Relative Methods for Fluorescence Quantum Yield Evaluation of Quantum Dots - PubMed. [Link]
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Refractive indices of common solvents and solutions at 1550 nm - Optica Publishing Group. [Link]
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Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield | The Journal of Chemical Physics | AIP Publishing. [Link]
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Solvent Effects on Fluorescence Emission - Evident Scientific. [Link]
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E1247 Standard Practice for Detecting Fluorescence in Object-Color Specimens by Spectrophotometry - ASTM. [Link]
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Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique - ResearchGate. [Link]
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E2719 Standard Guide for Fluorescence—Instrument Calibration and Qualification - ASTM. [Link]
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SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF TWO BRANCHED CARBAZOLE-BASED POLYMERS - Revue Roumaine de Chimie. [Link]
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Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions - MDPI. [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH. [Link]
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Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules - ResearchGate. [Link]
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Refractive indices of common solvents and solutions at 1550 nm - PubMed. [Link]
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ASTM D7536-09 Dispersive X-Ray Fluorescence Spectrometry | Infinita Lab. [Link]
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Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. [Link]
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Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - National Institute of Standards and Technology. [Link]
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Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. [Link]
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Photophysical properties of carbazole units and monomers measured in... | Download Scientific Diagram - ResearchGate. [Link]
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Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer - ResearchGate. [Link]
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How to calculate quantum yield from fluorescence emission data? - ResearchGate. [Link]
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Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry - ACS Publications. [Link]
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Application Notes and Protocols for the Fabrication of Perovskite Solar Cells Utilizing 9-Methyl-9H-carbazol-3-amine Based Materials
For Researchers, Scientists, and Professionals in Photovoltaics and Materials Science
Authored by: Your Senior Application Scientist
Abstract
The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel charge-transporting materials. Among these, carbazole-based self-assembled monolayers (SAMs) have emerged as a highly promising class of hole transport layers (HTLs). Their ability to form ultra-thin, uniform, and defect-passivating interfaces with favorable energy level alignment has propelled PSC efficiencies to new heights.[1][2] This document provides a comprehensive guide to the fabrication of high-performance inverted (p-i-n) perovskite solar cells using a novel hole-transporting material derived from 9-Methyl-9H-carbazol-3-amine. We will detail the synthesis of a custom-designed SAM precursor, its deposition, the subsequent perovskite layer fabrication, and full device completion. The protocols herein are synthesized from established methodologies for carbazole-based HTLs and adapted for the specific use of this compound derivatives, providing a robust framework for researchers in the field.
Introduction: The Role of Carbazole-Based SAMs in Perovskite Solar Cells
The hole transport layer is a critical component in perovskite solar cells, responsible for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode.[3] Traditional polymer-based HTLs, such as PEDOT:PSS, can suffer from issues related to hygroscopicity and acidity, which can degrade the perovskite layer over time.[4]
Carbazole-based self-assembled monolayers offer a compelling alternative due to several key advantages:
-
Minimal Material Consumption and Low Cost: SAMs form a layer that is only a single molecule thick, drastically reducing material usage and associated costs.[1]
-
Negligible Optical Loss: The ultra-thin nature of SAMs minimizes parasitic absorption, allowing more light to reach the perovskite active layer.[5]
-
Exceptional Stability: Carbazole moieties are known for their good chemical and thermal stability.[6]
-
Tunable Electronic Properties: The electronic properties of carbazole-based molecules can be readily tuned through chemical modification, allowing for precise energy level alignment with the perovskite layer to facilitate efficient hole extraction.[1]
-
Defect Passivation: The anchoring groups of the SAM molecules can passivate surface defects on the conductive oxide substrate and the perovskite layer, reducing non-radiative recombination and boosting device voltage.[7][8]
This guide focuses on the application of a material based on this compound. The methyl group at the 9-position and the amine group at the 3-position provide a versatile platform for creating a SAM-forming molecule with excellent hole-transporting properties.
Molecular Design and Synthesis of a this compound Based SAM Precursor
To utilize this compound as a self-assembled monolayer, it must be functionalized with an anchoring group that can bind to the surface of the transparent conductive oxide (typically Indium Tin Oxide - ITO). Phosphonic acids are excellent anchoring groups for this purpose.[5] Here, we propose the synthesis of (4-((9-methyl-9H-carbazol-3-yl)amino)butyl)phosphonic acid (MeCbz-3A-BPA) as a suitable SAM precursor.
Proposed Synthesis Protocol for (4-((9-methyl-9H-carbazol-3-yl)amino)butyl)phosphonic acid (MeCbz-3A-BPA)
This proposed two-step synthesis involves an initial Buchwald-Hartwig amination followed by a Michaelis-Arbuzov reaction and subsequent hydrolysis.
Step 1: Buchwald-Hartwig Amination to form Diethyl (4-((9-methyl-9H-carbazol-3-yl)amino)butyl)phosphonate
-
Reactants:
-
This compound (1 equivalent)
-
Diethyl (4-bromobutyl)phosphonate (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine this compound, diethyl (4-bromobutyl)phosphonate, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk flask.
-
Add anhydrous toluene and stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to form (4-((9-methyl-9H-carbazol-3-yl)amino)butyl)phosphonic acid
-
Reactants:
-
Diethyl (4-((9-methyl-9H-carbazol-3-yl)amino)butyl)phosphonate (1 equivalent)
-
Bromotrimethylsilane (TMSBr) (3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the product from Step 1 in anhydrous DCM in a nitrogen-filled flask.
-
Cool the solution to 0 °C and add TMSBr dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure to yield the final product, MeCbz-3A-BPA.
-
Fabrication Protocol for Inverted (p-i-n) Perovskite Solar Cells
This protocol outlines the fabrication of a complete perovskite solar cell with the architecture: ITO / MeCbz-3A-BPA SAM / Perovskite / C60 / BCP / Silver .
Substrate Preparation
-
Cleaning:
-
Sequentially sonicate patterned ITO-coated glass substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and enhance the surface wettability.
-
Deposition of the MeCbz-3A-BPA SAM Hole Transport Layer
-
Solution Preparation:
-
Prepare a 0.5 mg/mL solution of the synthesized MeCbz-3A-BPA in isopropanol.
-
-
Deposition:
-
Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
-
Spin-coat the MeCbz-3A-BPA solution onto the ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 100 °C for 10 minutes on a hotplate. This step promotes the formation of a well-ordered self-assembled monolayer.
-
Perovskite Active Layer Deposition (Example: Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃)
-
Perovskite Precursor Solution:
-
Prepare a 1.4 M perovskite precursor solution by dissolving Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂), and Caesium Iodide (CsI) in a mixed solvent of DMF and DMSO (4:1 v/v).
-
-
Spin-Coating:
-
In the glovebox, deposit the perovskite precursor solution onto the SAM-coated substrates.
-
Spin-coat in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, at 15 seconds, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
-
Annealing:
-
Immediately transfer the substrates to a hotplate and anneal at 100 °C for 60 minutes.
-
Deposition of Electron Transport and Electrode Layers
-
Electron Transport Layer (ETL):
-
Deposit a 20 nm layer of C60 (Buckminsterfullerene) onto the perovskite layer via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Deposit an 8 nm layer of Bathocuproine (BCP) as a buffer layer on top of the C60.
-
-
Metal Electrode:
-
Without breaking vacuum, deposit a 100 nm layer of silver (Ag) as the top electrode through a shadow mask.
-
Visualization of Device Architecture and Molecular Interface
Caption: Inverted (p-i-n) perovskite solar cell architecture.
Caption: MeCbz-3A-BPA SAM binding to the ITO surface.
Expected Performance and Characterization
The introduction of carbazole-based SAMs has consistently led to improvements in the performance of perovskite solar cells. Below is a table summarizing the performance of devices using various carbazole-based SAMs as reported in the literature. It is anticipated that devices fabricated with MeCbz-3A-BPA will achieve comparable or superior performance due to the favorable electronic properties of the this compound moiety.
| SAM Material | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| 2PACz | 0.80 | 31.1 | 74 | 18.44 | [5] |
| Br-2PACz | 0.81 | 32.1 | 75 | 19.51 | [5] |
| MeO-2PACz | - | - | 84.38 | 25.51 | [9] |
| MeS-4PACz | - | - | - | 25.13 | [7] |
| Me-4PACz | 1.16 | - | - | >20 |
Key Characterization Techniques:
-
Current Density-Voltage (J-V) Measurement: To determine the key solar cell parameters (VOC, JSC, FF, PCE).
-
External Quantum Efficiency (EQE): To assess the wavelength-dependent efficiency of photon-to-electron conversion.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate charge transfer and recombination dynamics.
-
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM): To characterize the crystallinity and morphology of the perovskite film.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To study charge carrier dynamics and defect passivation at the HTL/perovskite interface.
Conclusion and Outlook
The use of this compound based materials as a precursor for self-assembled monolayer hole transport layers represents a promising direction for advancing perovskite solar cell technology. The protocols outlined in this document provide a detailed framework for the synthesis of a novel SAM material and its integration into a high-performance device architecture. The inherent advantages of carbazole-based SAMs, including their low cost, high efficiency, and potential for enhanced stability, make them a critical area of focus for the future of photovoltaics. Further optimization of the molecular structure and deposition conditions is expected to unlock even greater performance and bring this technology closer to commercial viability.
References
-
Reinforcement of Carbazole-Based Self-Assembled Monolayers in Inverted Perovskite Solar Cells. - R Discovery. Available at: [Link]
-
(PDF) Carbazole‐Based Self‐Assembled Monolayers for Hole Transport in Photovoltaics: A Molecular Engineering Perspective - ResearchGate. Available at: [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J. Available at: [Link]
-
Recent Advances in Carbazole-Based Self-Assembled Monolayer for Solution-Processed Optoelectronic Devices - PubMed. Available at: [Link]
-
synthesis and characterization of a novel carbazole based hole transporting material for application in solid state dye sensitized solar cell - JETIR.org. Available at: [Link]
-
3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells - PubMed. Available at: [Link]
-
[2304.13788] Resolving the Hydrophobicity of Me-4PACz Hole Transport Layer for High-Efficiency Inverted Perovskite Solar Cells - arXiv. Available at: [Link]
-
What Is The Role Of The Hole Transport Layer In Perovskite Solar Cells? - YouTube. Available at: [Link]
-
Resolving the Hydrophobicity of the Me-4PACz Hole Transport Layer for Inverted Perovskite Solar Cells with Efficiency >20% - GRK 2642. Available at: [Link]
-
[2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS - KTU ePubl. Available at: [Link]
-
3,6‐Bis(methylthio)‐9H‐carbazole Based Self‐Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Carbazole-Based Dyes Using 9-Methyl-9H-carbazol-3-amine
Introduction: The Versatility of the Carbazole Scaffold in Dye Chemistry
Carbazole and its derivatives represent a cornerstone in the architecture of modern functional organic materials. Renowned for their high thermal stability, excellent hole-transporting capabilities, and electron-rich nature, carbazoles are pivotal building blocks in materials designed for cutting-edge applications.[1] These "push-pull" chromophores are integral to organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and notably, dye-sensitized solar cells (DSSCs).[2] The carbazole unit can be readily functionalized at multiple positions, allowing for precise tuning of its electronic and photophysical properties.[2]
This guide focuses on the synthetic utility of a key precursor, 9-Methyl-9H-carbazol-3-amine . The methylation at the N9 position is a critical strategic choice; it not only enhances the solubility of the resulting dyes but also increases the electron-donating strength of the carbazole moiety, which is crucial for designing efficient charge-transfer systems.[2] We will explore two primary synthetic pathways originating from this versatile amine: the classic diazotization-coupling reaction to form vibrant azo dyes and a more advanced palladium-catalyzed cross-coupling strategy for creating sophisticated Donor-π-Acceptor (D-π-A) dyes.
Section 1: Synthesis of Carbazole-Based Azo Dyes via Diazotization
The synthesis of azo dyes is a robust and widely used technique in organic chemistry. The process hinges on a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling with an electron-rich aromatic compound. This method provides a straightforward route to a wide array of colored compounds.
Principle and Mechanism
-
Diazotization: The process begins with the conversion of the primary amine, this compound, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, releasing nitrogen gas. The resulting diazonium ion is a weak electrophile.
-
Azo Coupling: The diazonium salt is then immediately reacted with a "coupling component"—an electron-rich aromatic ring such as a phenol, naphthol, or an aniline derivative.[4] This reaction is an electrophilic aromatic substitution, where the electron-rich coupling component is attacked by the diazonium ion to form the characteristic -N=N- (azo) linkage, which acts as a chromophore responsible for the dye's color.
Experimental Workflow: Azo Dye Synthesis
Caption: General workflow for the synthesis of a carbazole-based azo dye.
Detailed Protocol 1: Synthesis of (E)-4-((9-Methyl-9H-carbazol-3-yl)diazenyl)-N,N-dimethylaniline
Materials:
-
This compound (1.0 g, 4.75 mmol)
-
Concentrated Hydrochloric Acid (37%, 2.5 mL)
-
Sodium Nitrite (NaNO₂) (0.36 g, 5.23 mmol)
-
N,N-dimethylaniline (0.60 mL, 4.75 mmol)
-
Sodium Acetate
-
Deionized Water
-
Ethanol
-
Ice
Procedure:
-
Diazotization: a. In a 100 mL beaker, suspend 1.0 g of this compound in 20 mL of deionized water. b. Add 2.5 mL of concentrated HCl. Stir the mixture until a fine suspension of the amine hydrochloride salt is formed. c. Cool the beaker in an ice-salt bath to maintain a temperature of 0–5 °C. d. In a separate beaker, dissolve 0.36 g of sodium nitrite in 5 mL of cold deionized water. e. Add the sodium nitrite solution dropwise to the cold amine suspension over 10 minutes, ensuring the temperature does not exceed 5 °C. Stir continuously for an additional 20 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.
-
Azo Coupling: a. In a 250 mL beaker, dissolve 0.60 mL of N,N-dimethylaniline in 10 mL of 1 M HCl. b. Cool this solution in an ice bath to 0–5 °C. c. Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. d. A brightly colored precipitate (typically deep red or orange) should form immediately. e. To complete the reaction, slowly add a saturated solution of sodium acetate until the mixture is neutral or slightly basic (pH ~6-7), which facilitates the coupling. f. Continue stirring the mixture in the ice bath for another 30 minutes.
-
Isolation and Purification: a. Collect the solid dye by vacuum filtration using a Büchner funnel. b. Wash the filter cake with several portions of cold deionized water to remove any unreacted salts. c. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure azo dye. d. Dry the purified crystals in a vacuum oven at 50 °C.
Data Presentation: Coupling Partners and Properties
The choice of coupling partner significantly influences the final color and electronic properties of the dye.
| Coupling Partner | Expected Dye Color | Potential Application Area |
| Phenol | Orange-Yellow | pH Indicators, General Colorants |
| β-Naphthol | Deep Red | Textile Dyes, Pigments[5] |
| N,N-Dimethylaniline | Red-Orange | General Colorants, NLO Materials |
| Salicylic Acid | Yellow | Mordant Dyes |
Section 2: Advanced Synthesis via Palladium-Catalyzed Cross-Coupling
For applications in high-performance electronics like DSSCs, a more sophisticated molecular design, such as the Donor-π-Acceptor (D-π-A) architecture, is often required.[6] This can be achieved using modern synthetic methods like the Suzuki-Miyaura cross-coupling reaction. This strategy requires converting the amine functionality of our starting material into a group suitable for cross-coupling, typically a halide.
Principle and Mechanism
-
Conversion to Halide (Sandmeyer Reaction): The amine group on the carbazole can be transformed into a bromine or iodine atom. This is achieved by first forming the diazonium salt, as described previously, and then treating it with a copper(I) halide (e.g., CuBr). This reaction provides the necessary electrophilic handle (the C-Br bond) for the subsequent palladium-catalyzed reaction.
-
Suzuki-Miyaura Coupling: This powerful reaction forges a new carbon-carbon bond between an organohalide (our 3-bromo-9-methyl-9H-carbazole) and an organoboron compound (an aryl or vinyl boronic acid/ester).[7][8] The reaction is catalyzed by a palladium(0) complex and requires a base. Its key advantage is the ability to create extended π-conjugated systems by linking different aromatic fragments, which is essential for tuning the energy levels and absorption spectra of dyes for solar cells.[9]
Synthetic Scheme: Suzuki Coupling for a D-π-A Dye
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Methyl-9H-carbazol-3-amine
Welcome to the technical support center for the synthesis of 9-Methyl-9H-carbazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the multi-step synthesis of this compound. The most common synthetic route involves the N-methylation of carbazole, followed by regioselective nitration at the 3-position, and subsequent reduction of the nitro group.
Issue 1: Low Yield in the N-Methylation of 9H-Carbazole
Question: I am attempting to synthesize 9-Methyl-9H-carbazole from 9H-carbazole using a methylating agent and a base, but my yields are consistently low (<50%). What are the potential causes and how can I fix this?
Potential Causes:
-
Incomplete Deprotonation: The acidity of the N-H proton in carbazole (pKa ≈ 17) requires a sufficiently strong base to generate the carbazolide anion. Weaker bases like potassium carbonate (K₂CO₃) may result in an unfavorable equilibrium, leaving a significant amount of starting material unreacted.
-
Base-Solvent Mismatch: The effectiveness of a base is highly dependent on the solvent. For instance, sodium hydride (NaH) requires an anhydrous, aprotic solvent like DMF or THF to function effectively.
-
Competing Side Reactions: Methylating agents like dimethyl sulfate and methyl iodide are potent electrophiles. If the carbazolide anion is not formed efficiently, these agents can react with the solvent or other nucleophiles present.[1]
-
Moisture Contamination: Water will quench strong bases like NaH and react with the carbazolide anion, regenerating the starting material.
Recommended Solutions:
-
Select a Stronger Base: Switch from weaker inorganic bases to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the carbazole.[2]
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent quenching the base and the nucleophile.
-
Optimize Reagent Stoichiometry and Addition: Use a slight excess of the base (1.1-1.2 equivalents) to drive the deprotonation to completion. Add the methylating agent slowly at a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small additional charge of the base or methylating agent might be necessary.
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Base | K₂CO₃, NaOH | Sodium Hydride (NaH), KOtBu | Ensures complete deprotonation of the weakly acidic N-H proton. |
| Solvent | Protic solvents (e.g., Ethanol) | Anhydrous DMF, THF | Prevents reaction with the strong base and provides good solubility. |
| Atmosphere | Air | Inert (N₂ or Ar) | Excludes moisture which decomposes the strong base and carbazolide anion. |
| Temperature | Room temp. addition | 0 °C for reagent addition | Controls the exothermic reaction and minimizes potential side reactions. |
Issue 2: Poor Regioselectivity and Byproduct Formation During Nitration
Question: During the nitration of 9-Methyl-9H-carbazole, I am getting a mixture of nitro-isomers and significant amounts of dark, tarry byproducts, making purification difficult and lowering the yield of the desired 3-nitro product. Why is this happening?
Potential Causes:
-
Over-Nitration: The carbazole ring system is electron-rich and highly activated towards electrophilic aromatic substitution. Harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄, high temperatures) can easily lead to the formation of dinitro and trinitro derivatives.
-
Incorrect Nitrating Agent: The choice of nitrating agent dictates the reactivity and selectivity. Using a mixture of nitric acid and acetic acid is a classic method to achieve regioselective nitration at the 3-position.[3]
-
Poor Temperature Control: Nitration is a highly exothermic reaction. A runaway reaction temperature will dramatically increase the rate of side reactions, including oxidation of the carbazole ring, leading to the formation of polymeric tar.[4]
Recommended Solutions:
-
Use a Milder Nitrating Agent: Employ a well-established milder nitrating system, such as a mixture of fuming nitric acid in glacial acetic acid. This provides a controlled source of the nitronium ion (NO₂⁺).[3]
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0-10 °C, using an ice-salt bath. Add the nitrating agent dropwise to the solution of 9-Methyl-9H-carbazole to manage the exotherm.
-
Controlled Reaction Time: Monitor the reaction progress closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
-
Precipitation and Purification: The desired 3-nitro-9-methyl-9H-carbazole often has lower solubility in the reaction medium than the byproducts. Quenching the reaction by pouring it into a large volume of ice-water will precipitate the crude product, which can then be collected and purified by recrystallization (e.g., from ethanol or acetic acid).
Issue 3: Incomplete Reduction of the Nitro Group
Question: I am struggling to fully reduce 3-Nitro-9-methyl-9H-carbazole to the desired amine. My reaction either stalls or requires very long reaction times, and the final product is contaminated with starting material.
Potential Causes:
-
Inactive Catalyst: If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned or simply not active enough.
-
Insufficient Reducing Agent: When using chemical reductants like tin(II) chloride (SnCl₂) or iron powder (Fe), stoichiometric amounts are crucial. An insufficient amount will lead to incomplete conversion.
-
Poor Solubility: The nitro-carbazole starting material may have poor solubility in the chosen reaction solvent, limiting its contact with the reducing agent or catalyst surface.
-
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these intermediates can be stable or participate in side reactions, preventing full conversion to the amine.
Recommended Solutions:
-
Choose an Appropriate Reduction Method: The reduction of aromatic nitro groups is a well-studied transformation with many reliable methods.[3]
-
Tin(II) Chloride (SnCl₂): A classic and highly effective method. Using SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate with heating is generally reliable.[3]
-
Catalytic Hydrogenation: Using Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is a clean method, but catalyst activity is key. Ensure you are using a fresh, high-quality catalyst.
-
Iron in Acetic Acid: A cost-effective and "greener" alternative that often gives high yields.
-
-
Ensure Proper Stoichiometry and Conditions:
-
For SnCl₂, use a significant excess (3-5 equivalents).
-
For Fe powder, use a large excess (5-10 equivalents) and an acidic medium (acetic acid or NH₄Cl) to facilitate the reaction.
-
-
Improve Solubility: If solubility is an issue, consider a co-solvent system or a solvent in which the starting material is more soluble at the reaction temperature (e.g., refluxing ethanol).
-
Post-Reaction Work-up: After reduction with metal salts (Sn, Fe), the work-up is critical. The crude product is often an acidic salt. Basification with a strong base (e.g., NaOH or NH₄OH) to a high pH (>10) is required to liberate the free amine, which can then be extracted with an organic solvent.
| Reducing Agent | Typical Yield | Advantages | Disadvantages |
| SnCl₂ / HCl | High | Reliable, fast, works on a wide range of substrates.[3] | Produces tin waste, requires careful pH adjustment during workup. |
| H₂ / Pd-C | Very High | Very clean, product is isolated by simple filtration and evaporation. | Catalyst can be expensive and is sensitive to poisoning; requires H₂ gas handling. |
| Fe / Acetic Acid | High | Inexpensive, environmentally benign metal. | Requires a large excess of iron, can be slower, and filtration can be difficult. |
| Sodium Dithionite | Moderate-High | Works in aqueous conditions, easy to handle. | Can sometimes be less effective for highly deactivated nitro groups. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic strategy for preparing this compound with a high yield?
The most robust and commonly cited pathway is a three-step synthesis starting from 9H-carbazole.[3]
-
N-Methylation: React 9H-carbazole with a strong base like NaH in anhydrous DMF, followed by the addition of methyl iodide. This step, when performed carefully under anhydrous conditions, can yield >90% of 9-Methyl-9H-carbazole.
-
Nitration: Perform a regioselective nitration of 9-Methyl-9H-carbazole using fuming nitric acid in glacial acetic acid at low temperatures (0-10 °C). This directs the nitro group almost exclusively to the 3-position.
-
Reduction: Reduce the resulting 3-Nitro-9-methyl-9H-carbazole using SnCl₂ in ethanol. This method is high-yielding and tolerant of the carbazole core. This sequence avoids handling some of the more complex catalysts and reagents required for cross-coupling approaches and provides good control over regiochemistry.
Q2: Are there alternative synthetic routes, such as using a Buchwald-Hartwig amination?
Yes, a Buchwald-Hartwig amination is a powerful modern alternative for forming the C-N bond, though it requires a different starting material.[5] The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[6]
To use this method, the route would be:
-
Synthesize 3-bromo-9-methyl-9H-carbazole.
-
Couple this with an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide) or directly with ammonia using a specialized catalyst system.[6]
Why this isn't the primary route:
-
Starting Material: The synthesis of 3-bromo-9-methyl-9H-carbazole can be as complex as the nitration-reduction sequence.
-
Catalyst Cost & Sensitivity: Palladium catalysts and the specialized phosphine ligands required (e.g., XPhos, RuPhos) can be expensive and are sensitive to air and moisture, requiring advanced techniques like glovebox use.[2][7]
While highly effective for complex molecules, for the specific target of this compound, the "classic" nitration-reduction pathway is often more practical and cost-effective in a standard laboratory setting.
Q3: What is the mechanism of the Buchwald-Hartwig amination and why is the choice of ligand so critical?
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Palladium(0) species.[5]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., of 3-bromo-9-methyl-9H-carbazole) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[5]
The phosphine ligand is crucial because it modulates the electronic properties and steric environment of the palladium catalyst.[2]
-
Steric Bulk: Bulky ligands (like XPhos or Buchwald's biaryl phosphine ligands) accelerate the reductive elimination step, which is often the rate-limiting step of the cycle.
-
Electron-Donating Properties: Electron-rich ligands stabilize the Pd(0) state and promote the initial oxidative addition.
-
Preventing Catalyst Decomposition: The right ligand prevents the formation of inactive palladium species, leading to higher catalyst turnover and better yields.[8]
Q4: Can I use an Ullmann condensation instead of a Buchwald-Hartwig reaction?
Yes, the Ullmann condensation is a copper-catalyzed C-N bond formation reaction that predates the Buchwald-Hartwig amination.[9] It typically involves reacting an aryl halide with an amine in the presence of a copper catalyst (often CuI) and a base at high temperatures.[2][10]
However, the Ullmann reaction generally suffers from several drawbacks compared to its palladium-catalyzed counterpart:
-
Harsh Conditions: It often requires very high temperatures (>150-200 °C) and polar aprotic solvents like DMF or NMP.[9]
-
Stoichiometric Copper: Classic Ullmann reactions often required stoichiometric amounts of copper, leading to significant metal waste.[2] Modern protocols use catalytic copper, but catalyst loading can still be high.
-
Substrate Scope: The reaction is often less tolerant of sensitive functional groups due to the high temperatures required.
For these reasons, the Buchwald-Hartwig amination is generally preferred for its milder conditions, broader substrate scope, and higher efficiency.[5][9]
Optimized Experimental Protocol
This protocol describes the recommended three-step synthesis of this compound.
Step 1: Synthesis of 9-Methyl-9H-carbazole
-
Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried round-bottom flask.
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous DMF to the flask, followed by a solution of 9H-carbazole (1.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the flask to 0 °C using an ice bath.
-
Add methyl iodide (MeI, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Step 2: Synthesis of 3-Nitro-9-methyl-9H-carbazole
-
Dissolve 9-Methyl-9H-carbazole (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold glacial acetic acid.
-
Add the nitrating mixture dropwise to the carbazole solution, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a large beaker of crushed ice with vigorous stirring.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the solid and recrystallize from ethanol or acetic acid to obtain the pure 3-nitro product.
Step 3: Synthesis of this compound
-
To a round-bottom flask, add 3-Nitro-9-methyl-9H-carbazole (1.0 eq) and ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and basify by slowly adding a concentrated aqueous solution of NaOH until the pH is >10. The tin salts will initially precipitate and then may redissolve.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of carbazole derivatives.
- Al-Masoudi, N. A., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI.
- Sadiq, B., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals.
-
Kant, R., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals.[3]
- BenchChem. (n.d.). An In-depth Technical Guide to 9-Ethyl-N-methyl-9H-carbazole-3-methanamine Hydrochloride.
- Wikipedia. (2023).
- Wikipedia. (2023).
- BenchChem. (n.d.). Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
- PrepChem.com. (n.d.). Synthesis of a 9H-Carbazol-9-amine.
- Semenova, M. N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wikipedia. (2023). Carbazole.
- Chemistry LibreTexts. (2023).
- Liu, Y., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Molecules.
- Wang, Y., et al. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles.
- ResearchGate. (2023).
- Wang, K., et al. (2021). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. NIH.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.
- Al-Masoudi, N. A., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. MDPI.
- IUCr. (2021). 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl].
- BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.
- Google Patents. (2005). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
- ResearchGate. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol.
- Taylor & Francis Online. (2021). Access to a Library of 3-(9-Methyl-9H-Carbazol-3-yl)
- Cheméo. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
Technical Support Center: Overcoming Solubility Challenges of 9-Methyl-9H-carbazol-3-amine in Nonpolar Solvents
Welcome to the dedicated technical support center for 9-Methyl-9H-carbazol-3-amine. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound, particularly in nonpolar solvent systems. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and foundational scientific principles to help you navigate these complexities and achieve your experimental goals.
Understanding the Challenge: The Molecular Personality of this compound
This compound is a unique molecule with a dual-personality structure. It possesses a large, rigid, and nonpolar carbazole backbone, which inherently favors dissolution in nonpolar environments. However, the presence of a primary amine (-NH2) group introduces a site of high polarity and hydrogen bonding capability. This structural dichotomy is the root cause of its often-problematic solubility profile. The nonpolar backbone resists interaction with polar solvents, while the polar amine group resists dissolution in strictly nonpolar solvents, leading to poor solubility at both ends of the polarity spectrum.
This guide will focus on strategies to overcome the repulsion between the polar amine and the nonpolar solvent environment, thereby enhancing the overall solubility.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you might encounter in the lab.
Q1: I'm trying to dissolve this compound in toluene (or hexane, or cyclohexane) at room temperature, but it's virtually insoluble. What is my first step?
A1: This is expected behavior due to the high cohesive energy of the solid crystal lattice and the insufficient solvation energy provided by nonpolar solvents to break the crystal lattice and solvate the polar amine group.
-
Immediate Action: Thermal Energy Input. The first and simplest approach is to gently heat the mixture while stirring. Increased thermal energy can often provide the necessary activation energy to break the crystal lattice.
-
Causality: Heating increases the kinetic energy of both solute and solvent molecules, leading to more frequent and energetic collisions. This can overcome the intermolecular forces holding the crystal together. The solubility of most organic solids increases with temperature.[1]
-
Procedure:
-
Add your compound and solvent to a flask equipped with a magnetic stirrer and a condenser.
-
Begin stirring and gently heat the mixture using a water or oil bath.
-
Increase the temperature in 5-10 °C increments, holding at each step to observe for dissolution.
-
Caution: Be aware of the solvent's boiling point. If the compound dissolves only at or near the boiling point, it may precipitate upon cooling. This is useful for recrystallization but not for creating a stable room-temperature solution.
-
-
Q2: Heating helped, but my compound crashes out of solution as it cools. How can I create a stable, room-temperature solution?
A2: This indicates that the solvation is only thermodynamically favorable at elevated temperatures. To achieve room-temperature stability, you need to modify the solvent system itself. The most effective strategy is cosolvency .[2][3][4][5][6]
-
Core Concept: Cosolvency. A cosolvent is a second, miscible solvent added in a small to moderate amount to the primary solvent to increase the solubility of a solute.[5] In this case, you need a "polarity-bridging" cosolvent.
-
Causality: The ideal cosolvent will have both nonpolar and polar characteristics. It can interact with the nonpolar primary solvent via its nonpolar regions and simultaneously interact with the polar amine group of your carbazole derivative via its polar regions. This creates a more favorable, lower-energy solvation shell around the solute molecule, preventing it from aggregating and precipitating.
-
Recommended Cosolvents for Nonpolar Systems:
-
Tetrahydrofuran (THF): An excellent choice. The cyclic ether structure is largely nonpolar, ensuring miscibility with toluene/hexane, while the oxygen atom provides a polar, hydrogen-bond-accepting site to interact with the -NH2 group.
-
Dichloromethane (DCM): While more polar than toluene, it is often miscible and can act as an effective cosolvent.
-
Ethyl Acetate: The ester functionality provides a polar site, while the ethyl and acetyl groups provide nonpolar character.
-
Long-chain alcohols (e.g., 1-Butanol, 1-Octanol): The long alkyl chain ensures miscibility in the nonpolar solvent, while the hydroxyl (-OH) group can hydrogen bond with the amine.
-
-
-
Action Plan: See Protocol A: Systematic Cosolvent Screening for a detailed experimental workflow.
Q3: I've tried adding a cosolvent, but the solubility is still too low for my application. Are there more advanced chemical modification techniques?
A3: Yes. If modifying the solvent system is insufficient, you can chemically, yet reversibly, modify the solute itself.
-
Strategy 1: Salt Formation (Acid Titration). The basic amine group can be protonated by an acid to form an ammonium salt.
-
Causality: While this seems counterintuitive as salts are typically polar, forming an ion pair with a lipophilic (nonpolar) acid can create a complex that is significantly more soluble in nonpolar solvents. The bulky, nonpolar counter-ion "shields" the charge of the protonated amine, presenting a more "greasy" exterior to the nonpolar solvent.
-
Recommended Acids:
-
Trifluoroacetic acid (TFA)
-
p-Toluenesulfonic acid (pTSA)
-
Long-chain carboxylic acids (e.g., Octanoic acid)
-
-
Procedure:
-
Suspend the this compound in the desired nonpolar solvent.
-
Add the selected acid dropwise (or a 0.1 M solution of it in the same solvent) while stirring vigorously.
-
Observe for dissolution. You are aiming for a 1:1 molar ratio, but empirical testing is required.
-
-
-
Strategy 2: Surfactant-Mediated Solubilization (Reverse Micelle Formation). Surfactants can be used to create nano-scale environments within the bulk nonpolar solvent that are hospitable to your polar compound.[7][8]
-
Causality: In nonpolar solvents, surfactants form "reverse micelles," which are spherical aggregates where the polar "head" groups of the surfactant molecules cluster together in the core, and the nonpolar "tail" groups extend outwards into the solvent.[9][10][11] The polar core of this reverse micelle can then encapsulate and solubilize the polar amine group of your carbazole derivative.
-
Recommended Surfactants:
-
AOT (Dioctyl sulfosuccinate sodium salt)
-
Span series (e.g., Span 80 - Sorbitan monooleate)
-
Triton X-100 (in some less-polar systems)
-
-
Action Plan: See Protocol B: Surfactant-Based Solubility Enhancement .
-
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for troubleshooting solubility issues.
Caption: A decision tree for systematically addressing solubility issues.
Frequently Asked Questions (FAQs)
Q: Why can't I just use a more polar solvent like DMSO or Methanol? A: While this compound has better solubility in polar solvents, your specific application (e.g., organic synthesis, formulation with nonpolar excipients, specific analytical technique) may mandate the use of a nonpolar solvent. The strategies outlined here are for situations where changing the primary solvent is not an option.
Q: How do I choose the best cosolvent without trying all of them? A: A theoretical approach is to use Hansen Solubility Parameters (HSP).[12][13][14][15] HSP theory breaks down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that "like dissolves like."[13] You would aim to find a cosolvent that, when mixed with your primary nonpolar solvent, results in a final solvent blend with HSP values closer to those of your solute. This predictive tool can help narrow down your experimental screening to the most promising candidates.[15]
Q: Will adding a cosolvent or surfactant interfere with my downstream reaction or analysis? A: This is a critical consideration. You must choose an additive that is inert to your reaction conditions. For example, an alcohol cosolvent might interfere with a reaction involving an acid chloride. A surfactant might interfere with certain types of spectroscopy or chromatography. Always run a control experiment with the solvent system (primary solvent + additive) but without your primary reactant to check for side reactions or analytical interference.
Q: What is the expected solubility of the parent compound, Carbazole, in nonpolar solvents? A: Carbazole itself, lacking the polar amine group, has good solubility in nonpolar solvents like hot toluene and benzene, and is also soluble in acetone and chloroform.[1][16][17] The addition of the amine group at position 3 is what fundamentally alters this behavior, introducing the solubility challenge in purely nonpolar systems.
Experimental Protocols
Protocol A: Systematic Cosolvent Screening
Objective: To empirically determine the most effective cosolvent and its optimal concentration for solubilizing this compound in a target nonpolar solvent.
Materials:
-
This compound
-
Primary nonpolar solvent (e.g., Toluene)
-
Candidate cosolvents (e.g., THF, 1-Butanol, Ethyl Acetate)
-
Array of small, sealable glass vials (e.g., 4 mL)
-
Magnetic stir plate and small stir bars
-
Volumetric pipettes and syringes
Procedure:
-
Prepare Stock: Accurately weigh 10 mg of this compound into each vial.
-
Set up Array: Arrange vials in a grid. Rows will represent different cosolvents, and columns will represent different concentrations.
-
Prepare Cosolvent Blends: For each cosolvent, prepare a series of solvent blends by volume. For a total volume of 2 mL, typical blends would be:
-
2% cosolvent: 40 µL cosolvent + 1960 µL primary solvent
-
5% cosolvent: 100 µL cosolvent + 1900 µL primary solvent
-
10% cosolvent: 200 µL cosolvent + 1800 µL primary solvent
-
20% cosolvent: 400 µL cosolvent + 1600 µL primary solvent
-
-
Dispense and Mix: Add 2 mL of the appropriate solvent blend to each corresponding vial. Include a control vial with only the primary solvent.
-
Equilibrate: Seal the vials and stir at a constant, moderate speed at room temperature for at least 4 hours (or until equilibrium is reached).
-
Observe and Record: Visually inspect each vial for complete dissolution. For undissolved samples, you can proceed to quantitative analysis (e.g., filter the suspension, evaporate the solvent from the filtrate, and weigh the residue) to determine the exact solubility.
-
Summarize Data: Compile the results in a table for easy comparison.
Data Summary Table Example:
| Cosolvent | 2% (v/v) | 5% (v/v) | 10% (v/v) | 20% (v/v) |
| THF | Partial | Complete | Complete | Complete |
| 1-Butanol | Insoluble | Partial | Partial | Complete |
| Ethyl Acetate | Insoluble | Partial | Complete | Complete |
Protocol B: Surfactant-Based Solubility Enhancement
Objective: To use a surfactant to form reverse micelles and encapsulate the solute.
Materials:
-
This compound
-
Nonpolar solvent (e.g., Cyclohexane)
-
Surfactant (e.g., AOT - Dioctyl sulfosuccinate sodium salt)
-
Small glass vials, magnetic stirrer
Procedure:
-
Prepare Surfactant Stock: Prepare a 100 mM stock solution of AOT in cyclohexane.
-
Test Dissolution: In a vial, suspend a known amount of this compound in a specific volume of cyclohexane (e.g., 5 mg in 1 mL).
-
Titrate with Surfactant: While stirring, add small aliquots (e.g., 10-20 µL) of the AOT stock solution to the suspension.
-
Observe: After each addition, allow the system to equilibrate for 5-10 minutes. Observe for any clarification of the solution, which indicates the formation of reverse micelles and subsequent solubilization of the compound.
-
Determine Optimal Ratio: Continue adding surfactant until the compound is fully dissolved. Record the total amount of surfactant added. This provides the optimal molar ratio of surfactant-to-solute needed for solubilization.
Mechanism Visualization: Cosolvency
Caption: How a cosolvent enhances solubility by mediating interactions.
References
-
Wikipedia. (n.d.). Carbazole. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole. PubChem. Retrieved January 17, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Carbazol-3-amine, 9-ethyl-. Retrieved January 17, 2026, from [Link]
- Böker, A., et al. (2019). Surfactant mediated particle aggregation in nonpolar solvents. RSC Publishing.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
- Sesc-Pinheiro, B., et al. (2019).
-
Biolin Scientific. (n.d.). What are surfactants and how do they work?. Retrieved January 17, 2026, from [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. Retrieved January 17, 2026, from [Link]
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
National Center for Biotechnology Information. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC. Retrieved January 17, 2026, from [Link]
- Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
-
Solubility of Things. (n.d.). Carbazole. Retrieved January 17, 2026, from [Link]
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
- International Journal for Scientific and Research. (2021). Methods to boost solubility. IJSDR.
-
Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Can Polarity-Inverted Surfactants Self-Assemble in Nonpolar Solvents?. PMC. Retrieved January 17, 2026, from [Link]
- ResearchGate. (2024). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
-
National Center for Biotechnology Information. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). PubChem. Retrieved January 17, 2026, from [Link]
- arXiv. (2017). Self – assembly of model surfactants as reverse micelles in nonpolar solvents and their role as interfacial tension modifiers.
- International Journal of Innovative Research and Technology. (2017). Solubility Enhancement Methods. IJIRT.
- Taylor & Francis Online. (2021).
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved January 17, 2026, from [Link]
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
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National Center for Biotechnology Information. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Retrieved January 17, 2026, from [Link]
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
-
Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Retrieved January 17, 2026, from [Link]
- Taylor & Francis Online. (2022). 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-9-ethylcarbazole. PubChem. Retrieved January 17, 2026, from [Link]
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- 17. Carbazole | 86-74-8 [chemicalbook.com]
preventing side reactions during the functionalization of 9-Methyl-9H-carbazol-3-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 9-Methyl-9H-carbazol-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its functionalization and prevent common side reactions.
Core Principles of Reactivity
This compound is a highly valuable building block, but its rich and nuanced reactivity presents specific challenges. The key to successful functionalization lies in understanding its electronic landscape. The molecule possesses two primary sites of reactivity:
-
The Exocyclic Amine (-NH₂): The primary amine at the C-3 position is a potent nucleophile and a strong activating group for the carbazole ring system. It will readily react with electrophiles such as acyl halides and alkyl halides.
-
The Carbazole Ring (C-H bonds): The amine group strongly donates electron density into the aromatic system, making the ring highly susceptible to electrophilic substitution. This activation is most pronounced at the positions ortho (C-2, C-4) and para (C-6) to the amine.[1][2]
The N-9 position is already substituted with a methyl group, which prevents side reactions at this site, a common issue with unsubstituted carbazoles. However, the electron-rich nature of the entire carbazole scaffold makes it prone to oxidation, which can lead to undesired dimerization or polymerization.[3][4][5]
Caption: Key reactive sites on the this compound scaffold.
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing both the reasoning behind the problem and actionable solutions.
Q1: My electrophilic substitution (e.g., halogenation, nitration) is uncontrollable, resulting in a mixture of di- and tri-substituted products instead of the desired mono-substituted compound. What's going wrong?
A: This is a classic case of over-activation. The C-3 amino group is a powerful activating group, making the carbazole ring extremely reactive towards electrophiles.[6] This high reactivity makes it difficult to stop the reaction at the mono-substituted stage.
Root Cause Analysis & Solutions:
| Solution | Mechanism of Action | Considerations |
| Protect the Amine | Temporarily convert the highly activating -NH₂ group into a less activating group, such as an amide (-NHCOR) or a carbamate (-NHCOOR).[7][8] This moderates the ring's reactivity, allowing for more controlled substitution. The bulky protecting group can also sterically hinder the ortho positions (C-2, C-4), often favoring substitution at the less hindered C-6 position. | The choice of protecting group is critical. It must be stable to the reaction conditions and easily removable afterward. Acetyl (Ac) and tert-Butoxycarbonyl (Boc) are common choices.[8] |
| Lower Reaction Temperature | Most electrophilic substitutions have a low activation energy on this substrate. Reducing the temperature (e.g., to 0 °C or -78 °C) decreases the reaction rate, giving you more control to stop the reaction after the first substitution by limiting the available thermal energy for subsequent reactions. | This may significantly increase reaction time. Monitor the reaction closely using TLC or LC-MS to determine the optimal endpoint. |
| Use Milder Reagents | Instead of using harsh reagents (e.g., Br₂ in Lewis acid), opt for milder alternatives (e.g., N-Bromosuccinimide, NBS). Milder reagents are less reactive and provide a higher degree of selectivity for mono-functionalization. | The reactivity of milder reagents may vary depending on the solvent. A solvent study may be necessary for optimization. |
| Stoichiometry Control | Use the electrophile as the limiting reagent (e.g., 0.95 to 1.05 equivalents). While this may result in incomplete conversion of the starting material, it significantly reduces the chance of polysubstitution. | Unreacted starting material will need to be separated during purification, but this is often easier than separating a mixture of over-reacted products. |
Q2: I'm attempting a C-H functionalization on the ring, but the reaction is occurring on the nitrogen of the amino group instead. How can I direct the reaction to the carbon atom?
A: You are observing a competition between N-functionalization and C-functionalization. The lone pair of electrons on the C-3 amine makes it a strong nucleophile, which can react directly with many reagents intended for C-H activation, especially in acylation or alkylation reactions.
Root Cause Analysis & Solutions:
Caption: Workflow for achieving selective C-H functionalization.
The most robust solution is to use a protecting group strategy as outlined in the workflow above.
-
Protection: Convert the amine to a non-nucleophilic functional group like an amide or carbamate. This "masks" the nitrogen's reactivity.
-
C-H Functionalization: With the amine protected, the reagents will now react selectively with the activated C-H bonds on the carbazole ring.
-
Deprotection: After the desired C-C or C-X bond is formed, the protecting group can be removed under specific conditions (e.g., acid or base hydrolysis for Boc and Ac groups, respectively) to regenerate the free amine.[7]
Q3: My reaction mixture is turning dark, and I'm isolating a high molecular weight, insoluble material instead of my product. What is causing this?
A: This strongly suggests oxidative polymerization or dimerization. Carbazole derivatives, especially those with electron-donating substituents like an amino group, are susceptible to oxidation.[3][4] This process can form radical cations that rapidly couple with each other, leading to dimers (bicarbazoles) or polymers.[5]
Root Cause Analysis & Solutions:
| Solution | Mechanism of Action | Considerations |
| Use an Inert Atmosphere | The most common oxidant is atmospheric oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) by using Schlenk line techniques or a glovebox will eliminate this variable. | Ensure solvents are properly degassed before use by sparging with an inert gas or using freeze-pump-thaw cycles. |
| Avoid Strong Oxidizing Agents | Be mindful of your reagents. Some reagents, particularly certain Lewis acids or metal catalysts in a high oxidation state, can promote oxidation of the carbazole substrate. | If a metal catalyst is used (e.g., for cross-coupling), ensure the ligand environment and conditions do not favor substrate oxidation.[9] |
| Add an Antioxidant | In some cases, adding a small amount of a radical inhibitor or antioxidant (e.g., BHT - Butylated hydroxytoluene) can suppress polymerization pathways without interfering with the main reaction. | This is an empirical solution and should be tested on a small scale first to ensure it does not negatively impact your desired reaction. |
| Protect the Amine | Converting the amine to an amide or carbamate withdraws some electron density from the ring system, making it less prone to oxidation. This has the dual benefit of preventing over-activation (Q1) and enhancing stability. | This is often the most effective and proactive measure to prevent both oxidation and polysubstitution. |
Frequently Asked Questions (FAQs)
Q: How do I choose the right protecting group for the amine? A: The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of your subsequent functionalization step(s).
-
Easy to remove in high yield without affecting other functional groups in your molecule.
A common strategy is to use orthogonal protecting groups if multiple protections are needed.[7] For example:
-
Boc (tert-Butoxycarbonyl): Stable to base and hydrogenation, but removed with strong acid (e.g., TFA).[8]
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions, but removed by catalytic hydrogenation (H₂, Pd/C).[8]
-
Acetyl (Ac): Stable to acidic conditions and hydrogenation, but removed by basic or acidic hydrolysis.
Q: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What specific side reactions should I watch for? A: Besides the issues mentioned above, cross-coupling reactions have their own unique side reactions:
-
Homocoupling: Your starting material couples with itself. This can often be minimized by carefully selecting the palladium catalyst, ligand, and base.
-
Dehalogenation/Proto-deboronation: Your aryl halide is reduced, or your boronic acid is protonated, leading back to the unfunctionalized starting material. This is often caused by moisture or improper choice of base.
-
Catalyst Poisoning: The free amine on your substrate can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. Protecting the amine is a highly effective way to prevent this.
Q: How can I reliably confirm the regioselectivity of my reaction? Where did the new group attach? A: A combination of spectroscopic techniques is essential:
-
NMR Spectroscopy: This is the most powerful tool. 1D proton NMR will show changes in the aromatic splitting patterns. 2D NMR techniques like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and especially HMBC (proton-carbon long-range correlation) are invaluable for unambiguously determining the substitution pattern. For example, an HMBC correlation from the protons of a new substituent to a specific carbon on the carbazole ring provides definitive proof of connectivity.
-
Mass Spectrometry (MS): Confirms the correct mass for your mono-substituted product, but does not provide structural information on its own.
-
X-Ray Crystallography: If you can grow a suitable crystal of your product, this provides absolute structural proof.
Key Experimental Protocol: Boc Protection of this compound
This protocol provides a general method to protect the C-3 amino group, thereby reducing ring activation and preventing N-functionalization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Boc Anhydride Addition: Dissolve (Boc)₂O in a small amount of anhydrous DCM and add it dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (9-methyl-9H-carbazol-3-yl)carbamate.
The resulting protected compound is now ready for selective C-H functionalization.
References
- Ambrose, J. F. (1968). Anodic Oxidation Pathways of Carbazoles I.
- ResearchGate. (n.d.). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. Request PDF.
- ResearchGate. (n.d.). Oxidation potentials of carbazole-containing surfactants as determined by cyclic voltammetry.
- Wikipedia. (n.d.). Carbazole.
- (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. The Journal of Organic Chemistry.
- BenchChem. (2025).
- (n.d.).
- ResearchGate. (2016).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (n.d.). Removal of the N‐protecting groups.
- MDPI. (n.d.). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine.
- NIH. (n.d.). N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine.
- BLDpharm. (n.d.). 94941-30-7|N-((9-Ethyl-9H-carbazol-3-yl)methylene)-2-methylindolin-1-amine.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Master Organic Chemistry. (2018).
- ResearchGate. (2016).
- ResearchGate. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole.
- ResearchGate. (n.d.). The model reaction of 3-amino-9-ethylcarbazole (1), methyl...
- (n.d.). Site-Selective C(sp3)
- RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Semantic Scholar. (n.d.).
- ACS Publications. (n.d.). Direct Synthesis of N-H Carbazoles via Iridium(III)
- Sigma-Aldrich. (n.d.). 9H-carbazol-3-amine AldrichCPR.
- MDPI. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp.
- TÜBİTAK Academic Journals. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole.
- ChemRxiv. (n.d.). Palladium-Catalyzed Three-Component Selective Aminoallyla- tion of Diazo Compounds.
- ResearchGate. (2025). Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold.
- Phenomenex. (n.d.).
- PubMed Central. (n.d.).
- YouTube. (2023).
- (n.d.). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples.
- YouTube. (2023). Amines Part 5 - Electrophilic Aromatic Substitution Reactions in five membered heterocycles.
- (n.d.). Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)
- YouTube. (2021).
- MDPI. (n.d.). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol.
- ResearchGate. (2025).
- NIH. (n.d.). N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline - PMC.
- PubMed. (n.d.). 4-[(9-Ethyl-9H-carbazol-3-yl)imino-meth-yl]phenol.
- International Journal of Pharmaceutical Sciences Review and Research. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9.
Sources
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- 5. par.nsf.gov [par.nsf.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Protective Groups [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Polymerization of 9-Methyl-9H-carbazol-3-amine
Welcome to the technical support center for the polymerization of 9-Methyl-9H-carbazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As there is a limited amount of literature detailing a specific, optimized protocol for this particular monomer, this guide synthesizes established principles from the broader field of carbazole polymerization.[1][2] The recommendations provided herein are based on analogous carbazole derivatives and should serve as a strong starting point for your experimental design and optimization.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of carbazole derivatives. Each problem is followed by potential causes and actionable solutions.
Q1: Why is my polymer yield consistently low?
Low polymer yield is a frequent challenge in oxidative polymerization. Several factors can contribute to this issue, ranging from monomer quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Monomer Impurity: The presence of impurities in the this compound monomer can inhibit the polymerization process. The amine group is susceptible to oxidation, and other impurities can act as chain terminators.
-
Solution: Purify the monomer before use. Recrystallization or column chromatography are effective methods. Confirm purity using techniques like NMR and melting point analysis.
-
-
Insufficient Oxidant: An inadequate amount of oxidizing agent will result in incomplete monomer conversion.
-
Solution: The molar ratio of oxidant to monomer is a critical parameter. For oxidative polymerizations using ferric chloride (FeCl₃) or ammonium persulfate (APS), a common starting point is a 2:1 to 4:1 molar ratio of oxidant to monomer. It is advisable to perform small-scale experiments to determine the optimal ratio for your specific setup.
-
-
Inappropriate Solvent: The choice of solvent affects both the solubility of the monomer and the growing polymer chains, as well as the activity of the oxidant.
-
Solution: Chloroform and dichloromethane are commonly used solvents for the chemical polymerization of carbazoles.[1] If the polymer precipitates prematurely, consider using a solvent system that improves its solubility, such as a mixture of chloroform and a more polar solvent.
-
-
Low Reaction Temperature: Polymerization rates are temperature-dependent. A temperature that is too low can lead to a sluggish reaction.
-
Solution: While many carbazole polymerizations are conducted at room temperature, gently heating the reaction mixture to 40-50 °C can increase the reaction rate and improve yield. However, be cautious of excessive heat, which can lead to side reactions and a broader molecular weight distribution.
-
Q2: The resulting polymer has poor solubility. How can I improve this?
Poor solubility is a common characteristic of conjugated polymers due to strong π-π stacking interactions between polymer chains.
Potential Causes and Solutions:
-
High Molecular Weight and Aggregation: As the polymer chains grow, their intermolecular interactions increase, leading to precipitation.
-
Solution 1: Control Molecular Weight: The molecular weight can be controlled by adjusting the reaction time and the monomer-to-oxidant ratio. Shorter reaction times or a lower oxidant concentration will generally result in lower molecular weight polymers with improved solubility.
-
Solution 2: Introduce Solubilizing Groups: While the methyl group at the 9-position improves solubility compared to unsubstituted polycarbazole, further modification may be necessary for specific applications. If your synthetic route allows, consider copolymerization with a monomer containing bulky, flexible side chains.
-
Solution 3: Post-Polymerization Processing: Sonication in a suitable solvent can help to break up aggregates and improve dissolution. Gentle heating can also be effective, but be mindful of potential degradation. Common solvents for dissolving polycarbazoles include tetrahydrofuran (THF), chloroform, and N,N-dimethylformamide (DMF).[3]
-
Q3: My experimental results are not reproducible. What could be the cause?
Lack of reproducibility is often due to subtle variations in experimental parameters that have a significant impact on the polymerization outcome.
Potential Causes and Solutions:
-
Atmospheric Moisture and Oxygen: Oxidative polymerizations can be sensitive to atmospheric conditions. Moisture can affect the activity of the oxidizing agent, and oxygen can participate in side reactions.
-
Solution: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.
-
-
Inconsistent Reagent Addition: The rate of addition of the oxidizing agent can influence the polymerization kinetics and the final properties of the polymer.
-
Solution: Add the oxidizing agent dropwise or in small portions to the monomer solution with vigorous stirring. This ensures a more controlled initiation and propagation of the polymerization.
-
-
Variable Stirring Rate: Inadequate mixing can lead to localized high concentrations of the oxidant, resulting in a heterogeneous reaction and a polymer with a broad molecular weight distribution.
-
Solution: Use a magnetic stirrer and ensure a consistent and vigorous stirring rate throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the oxidative polymerization of this compound?
The oxidative polymerization of carbazole derivatives generally proceeds through a radical cation mechanism. The process can be summarized as follows:
-
Oxidation: The oxidizing agent (e.g., FeCl₃) removes an electron from the carbazole monomer to form a radical cation.
-
Coupling: The radical cations then couple, primarily at the 3- and 6-positions of the carbazole ring, which are the most electron-rich.
-
Re-aromatization: The resulting dimer loses two protons to re-aromatize.
-
Propagation: This process of oxidation, coupling, and re-aromatization repeats, leading to the growth of the polymer chain.
Q2: How do the substituents (methyl and amine groups) on the monomer affect polymerization?
The substituents on the carbazole ring play a crucial role in its reactivity and the properties of the resulting polymer.
-
9-Methyl Group: The methyl group at the nitrogen atom (9-position) enhances the solubility of both the monomer and the resulting polymer in organic solvents compared to the unsubstituted carbazole.[4] It also prevents N-N coupling, directing the polymerization to the carbazole ring.
-
3-Amine Group: The amine group at the 3-position is an electron-donating group, which activates the carbazole ring towards electrophilic attack. This can increase the rate of polymerization. However, the amine group itself can be oxidized, potentially leading to side reactions or cross-linking if the reaction conditions are not carefully controlled.
Q3: What are the recommended starting conditions for the polymerization of this compound?
Based on general protocols for carbazole polymerization, the following conditions can be used as a starting point for optimization:
| Parameter | Recommended Starting Condition |
| Monomer Concentration | 0.1 M |
| Oxidizing Agent | Ferric Chloride (FeCl₃) or Ammonium Persulfate (APS) |
| Monomer:Oxidant Ratio | 1:2.5 (molar ratio) |
| Solvent | Anhydrous Chloroform or Dichloromethane |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Q4: What characterization techniques are suitable for the resulting polymer?
A combination of spectroscopic and analytical techniques should be used to characterize the polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the successful polymerization by the broadening of peaks corresponding to the polymer backbone and the disappearance of the monomer's vinyl or other reactive protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the polymer and confirm the disappearance of monomer-specific peaks.
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
UV-Visible Spectroscopy: This technique can be used to study the electronic properties of the polymer and determine its absorption and emission characteristics.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the polymerization and a logical approach to troubleshooting common issues.
Caption: A troubleshooting decision tree for common issues in carbazole polymerization.
References
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Molecules. [Link]
-
N-Substituted carbazole heterocycles and derivatives as multipurpose chemical species: At the interface of chemical engineering, polymer and materials science. Bar-Ilan University Research Authority. [Link]
-
Experimental and theoretical investigation of the substitution effects on N-substituted carbazole derivatives functionalized with azomethine bonds. ResearchGate. [Link]
-
N-Substituted carbazole heterocycles and derivatives as multipurpose chemical species: At the interface of chemical engineering, polymer and materials science. ResearchGate. [Link]
-
Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. MDPI. [Link]
-
Poly(9-vinyl carbazole) or Poly (N-vinyl carbazole). Polymer Source. [Link]
Sources
troubleshooting guide for the purification of 9-Methyl-9H-carbazol-3-amine
Technical Support Center: Purification of 9-Methyl-9H-carbazol-3-amine
Welcome to the technical support guide for the purification of this compound (C₁₃H₁₂N₂). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges encountered during the purification of this versatile carbazole derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound. Each answer provides a mechanistic explanation and a clear, actionable solution.
Q1: My this compound is streaking severely during silica gel column chromatography. What is happening and how can I resolve it?
A1: This is the most common issue when purifying amines on silica gel.
-
Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The basic amine group of your carbazole derivative interacts strongly with these acidic sites via acid-base interactions. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or streaking on both TLC plates and columns.[1]
-
Solution: Basify the Mobile Phase. To mitigate this, you must neutralize the acidic sites on the silica or ensure your amine remains in its neutral, free-base form. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or a few drops of concentrated ammonium hydroxide to your mobile phase.[1]
-
Mechanism of Action: The added base is more competitive for the acidic silanol sites, effectively "masking" them from your target compound. This allows the this compound to elute based on polarity differences as intended, resulting in sharp, well-defined bands.
-
Q2: I'm struggling to find a suitable solvent for the recrystallization of my compound. What are the best practices for solvent selection?
A2: Recrystallization is a powerful technique that relies on the differential solubility of your compound and impurities in a given solvent at different temperatures.[2]
-
Expert Insight: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor after cooling).
-
Recommended Solvents for Carbazole Derivatives: Based on literature for similar carbazole structures, the following solvents are excellent starting points.[3][4][5]
| Solvent | Boiling Point (°C) | Rationale & Use Case |
| Ethanol | 78 | Often effective for many carbazole derivatives; good for medium polarity compounds.[3][4] |
| Isopropanol | 82 | Similar to ethanol, can sometimes offer better crystal formation.[3][4] |
| Acetone | 56 | A good solvent for dissolving the crude product initially, but may require a co-solvent.[3] |
| Dichloromethane (DCM) | 40 | Useful for dissolving less polar carbazoles; can be used in a solvent/anti-solvent system.[5] |
| Hexane/Ethyl Acetate Mix | Variable | A common combination for both chromatography and recrystallization, allowing for fine-tuning of polarity.[5] |
-
Self-Validating Protocol: Test microscale recrystallizations in parallel using several candidate solvents. Dissolve a few milligrams of your crude product in a minimal amount of hot solvent in a test tube. Allow it to cool slowly. The solvent that produces a high yield of clean-looking crystals upon cooling is your best choice.
Q3: My yield after column chromatography is extremely low. Where is my product going?
A3: Low recovery can be attributed to several factors. A systematic check is required to diagnose the issue.
-
Possible Causes & Solutions:
-
Irreversible Adsorption/Decomposition on Silica: Your compound may be unstable on acidic silica gel.[6] To test this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely decomposing. The solution is to use a deactivated stationary phase like alumina or basified silica.[1][6]
-
Product is Too Dilute to Detect: Your compound may have eluted, but the fractions are too dilute to show a spot on TLC.[6] Try combining and concentrating the fractions you expected the product to be in and re-running the TLC.
-
Incorrect Eluent Polarity: You may have started with a solvent system that was too polar, causing your compound to elute immediately with the solvent front.[6] Always check the first few fractions collected from the column, even if you don't expect your product yet. Conversely, if the eluent is not polar enough, your product may still be on the column.
-
Improper Sample Loading: If the sample was dissolved in too much solvent or a solvent stronger than the mobile phase, it can lead to broad bands and poor separation, which complicates fraction analysis and can lead to perceived low yield.[7] Always use the minimum amount of solvent to dissolve your sample for loading.[7] If solubility is an issue, consider the dry loading technique.[7]
-
Q4: My "purified" product is a persistent off-white or brownish solid. How can I remove colored impurities?
A4: Colored impurities are often highly polar or polymeric byproducts from the synthesis.
-
Expert Insight: These impurities often have very different solubility profiles from your target compound.
-
Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Solvent Trituration/Washing: If the impurity is much more soluble in a particular solvent than your product, you can perform a "trituration." This involves suspending the solid product in that solvent, stirring vigorously for a period, and then filtering. The impurity dissolves while your pure product remains as a solid. Common solvents for this with carbazoles include cold ethanol or diethyl ether.[4]
-
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines the logical steps from a crude reaction mixture to a purified, crystalline product.
Caption: A standard workflow for the purification of this compound.
Troubleshooting Purification Issues
Use this decision tree to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting common purification challenges.
Detailed Experimental Protocols
Protocol 1: Column Chromatography with a Basified Eluent
This protocol is designed to prevent peak tailing of the amine on silica gel.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Add one drop of triethylamine (Et₃N) to the TLC developing jar. The ideal R_f value for your product should be between 0.25 and 0.35.
-
Prepare the Eluent: Make a sufficient volume of the optimal solvent system identified in step 1. Add Et₃N to a final concentration of 1% (v/v). For example, to 990 mL of your hexane/ethyl acetate mixture, add 10 mL of Et₃N.
-
Pack the Column: Pack a glass column with silica gel using the "slurry method" with your prepared basified eluent. Ensure the silica bed is compact and free of air bubbles.
-
Load the Sample:
-
Wet Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.[7] Carefully pipette this solution onto the top of the silica bed.[7]
-
Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your compound), and evaporate the solvent until you have a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
-
-
Elution and Fraction Collection: Gently add the eluent and apply pressure to begin elution. Collect fractions and monitor them by TLC (using the basified eluent) to identify which ones contain your pure product.
-
Work-up: Combine the pure fractions and remove the solvent and Et₃N under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general method for obtaining high-purity crystalline material.
-
Choose a Solvent: Using the table above as a guide, select a promising solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid just dissolves. Adding too much solvent will prevent crystallization later.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is critical for the formation of pure, well-defined crystals.[2] Once at room temperature, cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly to remove any residual solvent.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of N-Aryl Carbazoles.
- Allen, R. C., et al. (n.d.).
- Various Authors. (n.d.). Troubleshooting in Chromatography.
- Various Authors. (2009). Amine column degradation.
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry. (n.d.).
- Various Authors. (2022). Chromotography with free amines?. Reddit r/chemhelp.
- The Royal Society of Chemistry. (2015).
- Request PDF. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes.
- PubChem. (2026). 3-Amino-9-ethylcarbazole.
- Wikipedia. (n.d.). 3-Amino-9-ethylcarbazol.
- Chemistry LibreTexts. (2021). 2.
- Cheméo. (n.d.). Chemical Properties of 9H-Carbazol-3-amine, 9-ethyl- (CAS 132-32-1).
- Sigma-Aldrich. (n.d.). This compound.
- Cheméo. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-.
- Al-Amiery, A. A., et al. (n.d.). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. MDPI.
- PrepChem. (n.d.). Synthesis of a. 9H-Carbazol-9-amine.
- Kadhim, M. M., et al. (n.d.). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI.
- Kiasat, A. R., et al. (n.d.). Access to a Library of 3-(9-Methyl-9H-Carbazol-3-yl)
- Kumar, S., et al. (2015).
- IUCr. (2021). 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl].
- MedChemExpress. (n.d.). 9-ethyl-9h-carbazol-3-amine.
- Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole.
- Chtaini, A., & Ghosh, S. (n.d.). N-Substituted carbazole heterocycles and derivatives as multipurpose chemical species.... Israeli Research Community Portal.
- Kumar, S., et al. (2015).
- Das, S., & Gupta, P. (2019). Carbazole Substituted BODIPYs. Frontiers.
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Technical Support Center: Enhancing Thermal Stability of 9-Methyl-9H-carbazol-3-amine-Based Polymers
Prepared by: Senior Application Scientist, Polymer Technologies Division
This guide serves as a dedicated technical resource for researchers, scientists, and professionals working on the development of polymers derived from 9-Methyl-9H-carbazol-3-amine. The inherent electro-optical properties of carbazole-based polymers make them highly valuable in fields such as organic electronics. However, achieving high thermal stability is often a critical prerequisite for their practical application in devices that operate at elevated temperatures. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address challenges related to thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is "thermal stability" in the context of polymers, and why is it critical for carbazole-based systems?
A: Thermal stability refers to a polymer's ability to resist irreversible chemical changes at high temperatures. For polymers based on this compound, which are often used in organic light-emitting diodes (OLEDs) and photovoltaics, high thermal stability is paramount. Device fabrication often involves thermal evaporation or annealing steps, and operational device temperatures can be significant.[1] Insufficient thermal stability can lead to the degradation of the polymer backbone, causing a loss of conjugation, altered morphology, and ultimately, device failure. Key metrics for assessing thermal stability are the decomposition temperature (Td), where the polymer begins to lose mass, and the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more rubbery state.[2][3]
Q2: What are the primary analytical techniques used to evaluate the thermal stability of these polymers?
A: The two most powerful and common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[4][5] It is used to determine the decomposition temperature (Td), which is a direct indicator of the polymer's stability. It can also quantify the amount of residual solvent or volatile impurities.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[7] It is primarily used to identify the glass transition temperature (Tg), melting point (Tm), and crystallization events. A high Tg is often desirable as it indicates the material will maintain its solid, amorphous structure at higher operating temperatures.[2][6]
Q3: What are the typical thermal degradation pathways for carbazole-based polymers?
A: While specific mechanisms depend on the full polymer structure, degradation often initiates at the weakest bonds in the polymer chain. For polymers containing aromatic amine functionalities, this can involve scission of C-N bonds or reactions involving the amine group. The presence of aliphatic linkers or side chains can also provide sites for initial thermal degradation, which is a common issue in many polymer systems. For instance, studies on the thermal degradation of poly(vinyl chloride) (PVC) show that dehydrochlorination is a primary degradation pathway, indicating that the loss of small molecules from side groups is a common mechanism.[8] Understanding these pathways is crucial for designing more robust polymer backbones.
Troubleshooting Guides: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your research, providing potential causes and actionable solutions.
Problem 1: My polymer exhibits a lower-than-expected decomposition temperature (Td) during TGA analysis.
-
Potential Cause 1: Residual Impurities. The presence of unreacted monomers, residual catalyst, or trapped solvent can act as initiation sites for degradation, artificially lowering the measured Td. TGA can often reveal this as an initial, gradual mass loss before the catastrophic decomposition of the polymer itself.[6]
-
Solution 1: Rigorous Purification.
-
Reprecipitation: Dissolve the polymer in a good solvent (e.g., THF, Chloroform) and precipitate it into a non-solvent (e.g., Methanol, Hexane). Repeat this process 2-3 times.
-
Soxhlet Extraction: For insoluble or sparingly soluble polymers, Soxhlet extraction can be effective in removing low molecular weight impurities.
-
High-Vacuum Drying: Dry the purified polymer under a high vacuum (e.g., <0.1 mbar) at an elevated temperature (but well below the Tg) for an extended period (24-48 hours) to remove all traces of solvent.
-
-
Potential Cause 2: Low Molecular Weight. Polymers with lower molecular weights have a higher concentration of chain ends, which are often less stable than the internal repeating units. This can lead to an earlier onset of decomposition.
-
Solution 2: Optimize Polymerization Conditions.
-
Adjust monomer-to-initiator ratios to target higher molecular weights.
-
Ensure high monomer purity, as impurities can terminate chain growth prematurely.
-
Increase reaction time or temperature (within limits) to drive the polymerization to higher conversion.
-
Problem 2: The glass transition temperature (Tg) of my polymer is too low for my target application.
-
Potential Cause: High Backbone Flexibility. The structure of this compound itself is rigid, but if the polymer backbone contains flexible aliphatic linkers, the overall Tg will be reduced. The freedom of motion in the polymer chains dictates the Tg.[2]
-
Solution 1: Introduce Rigidity via Copolymerization.
-
Synthesize a copolymer by introducing a second, more rigid monomer into the polymer backbone. Monomers containing bulky, aromatic units (e.g., fluorene, dibenzothiophene) are excellent candidates.[9] This strategy restricts chain rotation, thereby increasing the Tg.
-
-
Solution 2: Induce Cross-Linking.
-
Cross-linking creates covalent bonds between polymer chains, forming a 3D network that severely restricts chain mobility and significantly increases both Tg and overall thermal stability.[10][11] This can be achieved by incorporating a cross-linkable co-monomer or by using a post-polymerization treatment with a suitable cross-linking agent.[11]
-
Problem 3: My TGA thermogram shows two distinct weight loss steps. What does this mean?
-
Potential Cause 1: Bimodal Composition. You may have a physical blend of two different polymers or a significant population of low molecular weight oligomers that degrade at a lower temperature than the main polymer fraction.
-
Solution 1: Analytical Characterization. Use Gel Permeation Chromatography (GPC) to check the molecular weight distribution. A bimodal or very broad distribution could confirm this issue. Refine purification methods to isolate the desired polymer fraction.
-
Potential Cause 2: Stepwise Degradation. The polymer may be degrading through a multi-step mechanism. The first step could correspond to the loss of a labile side group, while the second, higher-temperature step corresponds to the degradation of the main polymer backbone.
-
Solution 2: Evolved Gas Analysis (EGA). To identify the species being lost at each step, couple the TGA instrument to a mass spectrometer (MS) or an FTIR spectrometer.[4][5] This "hyphenated" technique (TGA-MS or TGA-FTIR) provides definitive information about the degradation mechanism, allowing for more targeted chemical modifications to improve stability.
Visualizing Strategies and Workflows
A logical approach is key to successfully enhancing and verifying the thermal stability of your polymers. The following diagrams illustrate conceptual strategies and a typical experimental workflow.
Caption: Standard workflow for synthesis and thermal characterization.
Experimental Protocols
Protocol 1: Thermal Analysis Using TGA
-
Sample Preparation: Ensure the polymer sample is thoroughly dried under high vacuum to remove any residual solvent. Weigh 5-10 mg of the polymer into a clean TGA pan (platinum or alumina).
-
Instrument Setup: Place the pan in the TGA instrument.
-
Method Parameters:
-
Atmosphere: Nitrogen (or Air, if studying oxidative stability) with a flow rate of 50 mL/min. [12] * Heating Rate: A standard rate is 10 °C/min. [12] * Temperature Range: Start from room temperature (e.g., 30 °C) and heat to a temperature well above the expected decomposition (e.g., 800 °C). [12]4. Data Acquisition: Run the experiment and record the mass loss as a function of temperature.
-
-
Analysis: Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs. Note the char yield at the final temperature.
Protocol 2: Thermal Analysis Using DSC
-
Sample Preparation: Weigh 5-10 mg of the thoroughly dried polymer into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Method Parameters (Heat-Cool-Heat Cycle):
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Segment 1 (1st Heat): Heat from room temperature to a temperature about 30-50 °C above the expected Tg to erase the sample's prior thermal history. A heating rate of 10 °C/min is standard.
-
Segment 2 (Cool): Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Segment 3 (2nd Heat): Heat the sample again at 10 °C/min through the transition range.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan. [4]The second heat is used for analysis to ensure a consistent thermal history.
Data Summary: Impact of Modification Strategies
The following table summarizes typical results from implementing strategies to enhance thermal stability. Values are illustrative and will vary based on the specific co-monomers and cross-linkers used.
| Polymer System | Strategy Implemented | Typical Tg (°C) | Typical Td (5% loss, °C) | Key Outcome |
| Base Polymer (Homopolymer) | - | 150 - 180 | 350 - 400 | Baseline performance |
| Copolymer (with rigid dibenzofuran co-monomer) | Copolymerization | 190 - 220 | 420 - 460 | Increased rigidity and stability [1] |
| Cross-linked System (5 mol% cross-linker added) | Post-polymerization cross-linking | > 250 (or not observed) | 450 - 500 | Significantly enhanced thermal and solvent resistance [11] |
| Polysiloxane Hybrid (carbazole grafted onto PDMS) | Incorporation into stable backbone | 120 - 140 | 400 - 430 | Improved stability over base PDMS [10] |
References
-
ResearchGate. (2015). Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation. Retrieved from [Link]
-
ACS Publications. (2023). Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. ACS Applied Polymer Materials. Retrieved from [Link]
-
ACS Publications. (2024). Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
ACS Publications. (2024). Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. Retrieved from [Link]
-
ACS Publications. (2022). Coordination Polymers Based on Carbazole-Derived Chromophore Linkers for Optimized Multiphoton Absorption: A Structural and Photophysical Study. Chemistry of Materials. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
Covalent Metrology. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]
-
Manuals.plus. (n.d.). Polymer Troubleshooting Guide. Retrieved from [Link]
-
The Madison Group. (n.d.). Problem Solving With Thermal Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Key Challenges and Solutions in Polymer Analysis. Retrieved from [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Retrieved from [Link]
-
AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]
-
MDPI. (n.d.). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a 9H-Carbazol-9-amine. Retrieved from [Link]
-
ResearchGate. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Retrieved from [Link]
-
MDPI. (n.d.). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Retrieved from [Link]
-
ResearchGate. (2022). 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some carbazole-based imine polymers. Retrieved from [Link]
-
Crimson Publishers. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Retrieved from [Link]
-
ScienceDirect. (n.d.). A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (9H-Carbazol-9-ylmethyl)diethylamine. Retrieved from [Link]
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Technical Support Center: Optimizing OLEDs with 9-Methyl-9H-carbazol-3-amine Derivatives
Welcome to the technical support center for researchers and scientists working with 9-Methyl-9H-carbazol-3-amine and its derivatives in Organic Light-Emitting Diode (OLED) applications. The unique electronic properties of the carbazole core, particularly when functionalized with an amine group at the 3-position and methylated at the 9-position, make these compounds promising candidates for high-performance OLEDs, often serving as hole transport materials (HTMs) or hosts for phosphorescent emitters.[1][2] Their high charge mobility and suitable energy levels are key to their function.[2]
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions during the experimental process. My goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound derivatives.
Q1: What are the primary roles of this compound derivatives in an OLED device?
A1: These derivatives primarily function as:
-
Hole Transport Layer (HTL) Materials: Their carbazole moiety offers excellent hole mobility. The amine group can further enhance hole injection/transport capabilities and tune the highest occupied molecular orbital (HOMO) energy level for better alignment with the anode or adjacent layers.[1][3]
-
Host Materials for Phosphorescent Emitters: Many carbazole derivatives possess high triplet energy (ET), which is crucial for efficiently hosting green or blue phosphorescent guest emitters.[2][4] This high ET prevents the back-transfer of energy from the guest to the host, ensuring that excitons are confined on the emitter for light emission.[4][5]
-
Exciton Blocking Layers (EBLs): Due to their wide bandgap, they can be used to confine excitons within the emissive layer (EML), preventing quenching at the interface with the electron transport layer (ETL).[1]
Q2: How critical is the purity of my carbazole derivative?
A2: Material purity is paramount for optimal OLED performance. Impurities can act as:
-
Charge Traps: This leads to reduced charge carrier mobility and creates an imbalance in the number of holes and electrons reaching the emissive layer, lowering recombination efficiency.[6]
-
Exciton Quenching Sites: Impurities can provide non-radiative decay pathways for excitons, which directly reduces the photoluminescence quantum yield (PLQY) and the overall external quantum efficiency (EQE) of the device.[6]
-
Degradation Accelerants: Impurities can initiate chemical reactions under electrical stress, leading to faster device degradation and shorter operational lifetimes.
We strongly recommend using materials purified by methods like temperature-gradient sublimation or multiple recrystallizations to achieve the highest possible purity.[7]
Q3: What typical External Quantum Efficiency (EQE) can I expect from a device using these materials?
A3: The EQE is highly dependent on the specific device architecture, the choice of emitter (fluorescent vs. phosphorescent), and the overall optimization. However, for well-designed phosphorescent OLEDs (PhOLEDs) using carbazole-based hosts, EQEs can range from 5% to over 30%.[6][8] For fluorescent devices, the theoretical limit is lower, but values approaching 5% are achievable.[9]
Q4: Why is thermal stability (high Tg) important for these materials?
A4: A high glass transition temperature (Tg) is crucial for device longevity. During operation, Joule heating can cause morphological changes, such as crystallization, in amorphous organic layers.[3][10] A high Tg indicates that the material can maintain its stable, uniform amorphous state at higher temperatures, preventing the formation of grain boundaries that disrupt charge transport and lead to device failure.[5] Carbazole derivatives with rigid aromatic structures tend to exhibit enhanced thermal stability.[4]
Section 2: In-Depth Troubleshooting Guide
This section provides structured, cause-and-effect troubleshooting for complex experimental issues.
Issue 1: Low External Quantum Efficiency (EQE)
Low EQE is a multifaceted problem that requires a systematic diagnostic approach. The root cause often lies in material purity, device architecture, or charge balance.[7]
Caption: Systematic workflow for troubleshooting low EQE in OLEDs.
1. Causality: Poor Energy Level Alignment
-
Explanation: Mismatched HOMO and LUMO energy levels between adjacent layers create energy barriers that impede the injection of holes and electrons into the emissive layer.[4] This leads to an imbalance of charge carriers and lowers the probability of efficient recombination.[4][11]
-
Protocol: Assessing and Optimizing Interfaces
-
Characterization: Use cyclic voltammetry (CV) to estimate the HOMO/LUMO levels of your this compound derivative. Compare these values with the work function of your anode (e.g., ITO) and the energy levels of adjacent layers (ETL, EML).
-
Hole Injection Layer (HIL): If a large barrier exists between the anode and your carbazole HTL, introduce a dedicated HIL.[12][13] Materials like HAT-CN are effective for this purpose.[3]
-
Self-Assembled Monolayers (SAMs): Consider modifying the anode with a SAM to tune its work function for better alignment with the HTL's HOMO level, thereby improving hole injection.[7][14]
-
ETL/HTL Selection: Experiment with different ETL and HTL materials to find a combination that minimizes injection barriers.[7]
-
2. Causality: Inefficient Triplet Exciton Management (in PhOLEDs)
-
Explanation: For phosphorescent devices, the host material must have a triplet energy (ET) higher than that of the phosphorescent guest (dopant).[4][15] If the host's ET is lower, triplet excitons from the guest can transfer back to the host non-radiatively, quenching the emission.[5] Additionally, high concentrations of dopants can lead to triplet-triplet annihilation (TTA), where two triplet excitons interact, resulting in the loss of one or both.[16]
-
Protocol: Verifying Triplet Energy and Optimizing Doping
-
Measure Triplet Energy: Determine the ET of your carbazole host material from the highest-energy peak of its phosphorescence spectrum, measured at low temperature (77 K).[7]
-
Compare Energies: Ensure ET (Host) > ET (Guest). A difference of at least 0.2 eV is recommended.
-
Optimize Dopant Concentration: Systematically fabricate a series of devices where the phosphorescent dopant concentration in the host is varied (e.g., 5%, 8%, 12%, 15% wt.).[6] Plot EQE vs. concentration to find the optimal loading that balances efficient energy transfer against concentration quenching and TTA.
-
| Parameter | Typical Range for Carbazole Hosts | Measurement Technique |
| HOMO Level | -5.4 to -6.1 eV | Cyclic Voltammetry (CV), UPS |
| LUMO Level | -1.9 to -2.9 eV | CV, Inverse Photoemission Spectroscopy |
| Triplet Energy (ET) | > 2.8 eV (for blue/green hosts) | Low-Temperature Phosphorescence |
| Glass Transition (Tg) | > 120 °C | Differential Scanning Calorimetry (DSC) |
| Data compiled from sources.[3][4][5] |
Issue 2: Short Operational Lifetime and Rapid Degradation
Device stability is as critical as efficiency. Degradation can manifest as a rapid decrease in luminance or a shift in emission color over time.
1. Causality: Morphological Instability
-
Explanation: As mentioned, low Tg materials can crystallize due to Joule heating, creating pathways for current leakage and non-radiative decay.[3]
-
Solution:
-
Material Selection: Synthesize or select derivatives with increased molecular rigidity, which often correlates with a higher Tg.[16] Fused-ring carbazole structures are a good example of this design principle.[16]
-
Device Annealing: Perform a post-fabrication annealing step (below the material's Tg) to relax stress in the thin films and improve interfacial contacts.
-
2. Causality: Electrochemical Instability
-
Explanation: The carbazole moiety, while generally robust, can undergo degradation. Under electrical stress, carbazole radical cations can form, which may lead to irreversible dimerization or bond cleavage (e.g., C-N bond scission), creating chemical defects in the film.[15][17][18] These defects act as luminescence quenchers and charge traps.
-
Solution:
-
Balanced Charge Transport: The most effective strategy is to ensure balanced charge transport. An excess of either holes or electrons means that more charge carriers will accumulate at interfaces, increasing the likelihood of polaron-exciton annihilation and electrochemical reactions.[15] Use the techniques from Issue 1 (blocking layers, layer thickness tuning) to achieve a balanced charge recombination zone squarely within the EML.
-
Molecular Design: Introducing bulky substituents at the 3 and 6 positions of the carbazole ring can sterically hinder the dimerization reactions, improving the material's operational stability.[2]
-
Caption: Workflow for evaluating OLED operational stability.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Google Vertex AI Search.
- BenchChem. troubleshooting poor performance of 9-Phenylcarbazole based OLEDs. BenchChem Technical Support.
- ResearchGate. CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
- BenchChem. Addressing poor performance of 1H-Benzo(a)carbazole-based OLEDs. BenchChem Technical Support.
- PubMed. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. PubMed.
- PrepChem. Synthesis of a 9H-Carbazol-9-amine. PrepChem.
- ACS Publications. (Tetrafluorovinylphenyl)
- MDPI. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules.
- RSC Publishing. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.
- MDPI. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
- ACS Publications. Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. The Journal of Physical Chemistry C.
- Wikipedia. OLED. Wikipedia.
- PMC. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers (Basel).
- MDPI. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.
- ResearchGate. Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.
- ACS Publications. Tuning Hole-Injection in Organic-Light Emitting Diodes with Self-Assembled Monolayers.
- Semantic Scholar. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
- Materials Chemistry Frontiers (RSC Publishing). Efficient narrow green organic light-emitting diodes with low efficiency roll-offs based on iridium(Ⅲ) complexes containing indolo[3,2,1-jk]carbazole unit.
- ACS Publications. Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
- CCS Chemistry. Degradation Mechanisms in Blue Organic Light-Emitting Diodes. CCS Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient narrow green organic light-emitting diodes with low efficiency roll-offs based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole and pyrimidine units - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. OLED - Wikipedia [en.wikipedia.org]
- 12. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Scale-Up Synthesis of 9-Methyl-9H-carbazol-3-amine
Welcome to the technical support center for the scale-up synthesis of 9-Methyl-9H-carbazol-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Below, you will find a curated set of troubleshooting guides and frequently asked questions based on established synthetic routes and industry best practices.
The typical synthesis of this compound is a multi-step process, each with its own set of challenges that can be magnified during scale-up. The most common pathway involves:
-
N-Methylation of carbazole to form 9-methylcarbazole.
-
Nitration of 9-methylcarbazole to yield 3-nitro-9-methylcarbazole.
-
Reduction of the nitro group to afford the final product, this compound.
This guide is structured to address specific issues that may arise during each of these critical stages.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve problems during your synthesis campaign.
Step 1: N-Methylation of Carbazole
Question 1: My N-methylation reaction is sluggish or incomplete, even with extended reaction times. What are the potential causes and solutions?
Answer:
This is a common issue when scaling up, often related to mass transfer limitations or reagent deactivation. Let's break down the likely culprits:
-
Cause A: Inefficient Deprotonation. The first step is the deprotonation of the carbazole nitrogen. On a larger scale, inefficient mixing can lead to localized areas of low base concentration.
-
Solution:
-
Improve Agitation: Ensure your reactor's overhead stirrer is creating a good vortex and that solid base (like KOH or NaH) is well-suspended. Consider using a baffled reactor to improve mixing efficiency.
-
Choice of Base & Solvent: While KOH in DMSO or DMF is common, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF if you are still facing issues. Ensure the solvent is truly anhydrous, as water will quench the base.
-
Phase Transfer Catalyst (PTC): In a biphasic system (e.g., KOH/Toluene), the addition of a PTC like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by transporting the hydroxide ion into the organic phase.
-
-
-
Cause B: Poor Quality Methylating Agent. Methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI) can degrade over time.
-
Solution: Use a fresh bottle of the methylating agent or purify it before use. DMS can be distilled under reduced pressure, and MeI can be passed through a plug of alumina to remove acidic impurities.
-
-
Cause C: Temperature Control.
-
Solution: Ensure that the exotherm from the addition of the methylating agent is well-controlled. A runaway exotherm can lead to side reactions. Conversely, if the reaction is sluggish, a moderate increase in temperature (e.g., to 50-60 °C) after the initial addition may be necessary to drive the reaction to completion.
-
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Recommended Action for Scale-Up |
| Base | KOH (3-5 eq) | KOH (2-3 eq) | Use lower equivalents of a stronger base (e.g., NaH) or add a PTC. |
| Solvent | DMF, DMSO | Toluene, THF | Toluene is often preferred for scale-up due to easier work-up and recovery. |
| Agitation | Magnetic Stirrer | Overhead Stirrer | Ensure sufficient agitation to suspend solids and maintain homogeneity. |
| Temperature | 25-50 °C | 40-60 °C | Monitor internal temperature closely; use controlled addition funnels. |
Step 2: Regioselective Nitration of 9-Methylcarbazole
Question 2: My nitration reaction is producing a mixture of isomers (e.g., 1-nitro, 3-nitro, and dinitro species), making purification difficult. How can I improve the regioselectivity for the 3-position?
Answer:
Controlling the regioselectivity of electrophilic aromatic substitution on the carbazole nucleus is arguably the most critical challenge in this synthesis. The C3/C6 positions are electronically favored, but harsh conditions can lead to over-reaction or undesired isomers[1][2].
-
Cause A: Harsh Nitrating Conditions. The classic HNO₃/H₂SO₄ mixture is highly effective but can be difficult to control on a large scale, leading to poor selectivity and safety hazards.
-
Solution:
-
Milder Nitrating Agent: A mixture of nitric acid in acetic acid is a common and more selective alternative for producing the 3-nitro isomer[3]. Other mild nitrating agents like tert-butyl nitrite can also be employed for regioselective nitration under specific conditions[4].
-
Strict Temperature Control: This is paramount. The reaction should be conducted at low temperatures (e.g., 0-10 °C) to favor kinetic control, which enhances selectivity for the 3-position. The nitrating agent must be added slowly and sub-surface to avoid localized "hot spots."
-
-
-
Cause B: Reaction Concentration. The concentration of the substrate can influence the product distribution.
-
Solution: Run the reaction at a moderate dilution. While this may seem counterintuitive for scale-up, it can prevent di-nitration and other side reactions by keeping the concentration of the highly activated mono-nitro intermediate low.
-
Step 3: Reduction of 3-Nitro-9-Methylcarbazole
Question 3: The reduction of the nitro group is incomplete, or I am observing side products. What are the best practices for this step at scale?
Answer:
The reduction of the nitro group is often high-yielding but requires careful selection of the reducing agent and optimization of reaction conditions.
-
Cause A: Catalyst Deactivation (Catalytic Hydrogenation). Catalytic hydrogenation (e.g., using Pd/C) is a clean method but can suffer from catalyst poisoning.
-
Solution:
-
Substrate Purity: Ensure the nitro-intermediate is free of sulfur-containing impurities or residual halides from previous steps, which are known catalyst poisons.
-
Catalyst Loading & Type: At scale, a 5-10% Pd/C catalyst is typical. Ensure the catalyst is fresh and handled under an inert atmosphere.
-
Hydrogen Pressure & Agitation: Good agitation is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas. A pressure of 50-100 psi is generally sufficient.
-
-
-
Cause B: Inefficient Chemical Reduction. Metal/acid reductions (e.g., SnCl₂/HCl or Fe/AcOH) are robust alternatives but can have work-up challenges.
-
Solution:
-
Stoichiometry: Ensure a sufficient excess of the metal reducing agent is used (typically 3-5 equivalents).
-
Controlled Addition: Add the acid portionwise to control the exotherm.
-
Work-up: After the reaction, a challenging work-up is often required to remove metal salts. Basification to a high pH (e.g., 10-11) is necessary to precipitate metal hydroxides before extraction of the product. Ensure thorough filtration and washing of the filter cake to maximize product recovery.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound, at a multi-kilogram scale?
A1: Column chromatography is often not feasible for large-scale purification. The most effective methods are:
-
Recrystallization: This is the preferred method. A common solvent system is ethanol or isopropanol[5]. The crude product is dissolved in the hot solvent, optionally treated with activated charcoal to remove colored impurities, filtered hot, and then allowed to cool slowly to induce crystallization.
-
Salt Formation: The product is a primary amine and can be converted to a hydrochloride salt by treating a solution of the base with HCl (e.g., HCl in isopropanol). The salt often has better crystallinity and can be isolated in high purity. The free base can then be regenerated if required[5].
Q2: How can I monitor the progress of these reactions effectively in a plant setting?
A2: While TLC is excellent for lab-scale, HPLC is the method of choice for in-process control (IPC) in a scaled-up environment. A reverse-phase C18 column with a mobile phase such as acetonitrile/water with a TFA or formic acid modifier is typically effective for separating starting materials, intermediates, and products in all three steps.
Q3: Are there any specific safety considerations for scaling up this synthesis?
A3: Absolutely.
-
Nitration: This step is highly exothermic and generates corrosive and toxic fumes. It must be performed in a reactor with excellent temperature control, pressure relief systems, and proper off-gas scrubbing.
-
Catalytic Hydrogenation: Hydrogen is highly flammable and explosive. This step must be conducted in a dedicated, properly grounded hydrogenation bunker with appropriate safety interlocks and hydrogen sensors.
-
Reagents: Dimethyl sulfate is a potent carcinogen and must be handled with extreme care using appropriate personal protective equipment (PPE) and engineering controls.
Visualized Workflows
Below are diagrams illustrating key decision-making processes for troubleshooting this synthesis.
Caption: Decision workflow for final product purification.
References
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry. [Link]
-
Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC. National Institutes of Health. [Link]
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]
-
Nitration of carbazole and N-alkylcarbazoles. Semantic Scholar. [Link]
Sources
Technical Support Center: Stability and Degradation of 9-Methyl-9H-carbazol-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 9-Methyl-9H-carbazol-3-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the compound's stability and degradation under ambient conditions. Our approach is grounded in established principles of organic chemistry and pharmaceutical stability testing to ensure scientific integrity and practical relevance.
Introduction: Understanding the Instability of this compound
This compound is a heterocyclic aromatic amine, a class of compounds known for their potential utility in medicinal chemistry and materials science. However, the inherent chemical functionalities—a tertiary amine within the carbazole ring system and a primary aromatic amine substituent—render the molecule susceptible to degradation under ambient conditions. Exposure to light, atmospheric oxygen, and temperature fluctuations can initiate chemical transformations, leading to the formation of impurities and a potential loss of desired activity.
This guide will explore the likely degradation pathways, provide protocols for investigating them, and offer solutions to common stability-related challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is developing a yellow or brownish tint over time, even when stored in a closed vial. What is causing this discoloration?
A1: The discoloration you are observing is a common indicator of degradation, primarily due to oxidation of the aromatic amine group.[1] Aromatic amines are susceptible to air oxidation, a process often accelerated by exposure to light.[2] The initial oxidation products can undergo further reactions to form highly colored polymeric species.
Causality Explained: The lone pair of electrons on the nitrogen of the 3-amino group makes the aromatic ring electron-rich and thus more susceptible to oxidation. The initial step is likely the formation of a radical cation, which can then dimerize or polymerize, leading to extended conjugated systems that absorb visible light, resulting in the observed color.
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light Protection: Store the compound in amber vials or wrap the container with aluminum foil to protect it from light.[2]
-
Solvent Purity: If the compound is in solution, ensure that the solvent is de-gassed and free of peroxides, which can initiate oxidation.
-
Low Temperature Storage: Store the compound at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. A study on various aromatic amines showed that storage at lower temperatures, such as -70°C, can maintain stability for extended periods.[3]
Q2: I'm observing new, more polar spots on my TLC analysis of a this compound sample that has been on the benchtop. What are these likely impurities?
A2: The appearance of more polar impurities suggests the introduction of polar functional groups, a common outcome of degradation. Under ambient conditions, the most probable degradation pathways are oxidation and photodegradation.
Likely Degradation Products:
-
Hydroxylated Derivatives: Oxidation can lead to the formation of hydroxylated carbazoles.[4] The position of hydroxylation can vary.
-
N-Oxides: The tertiary nitrogen of the carbazole ring could potentially be oxidized to an N-oxide, although this is generally less facile than oxidation of the exocyclic amine.
-
Products of Ring Opening: Severe photo-oxidative stress can lead to the cleavage of the aromatic rings, though this is less common under typical ambient conditions.
Investigative Approach: To identify these impurities, a forced degradation study is recommended.[5][6] This involves intentionally stressing the sample under various conditions (e.g., light, heat, acid, base, oxidation) to generate the degradation products in sufficient quantities for characterization by techniques such as LC-MS and NMR.
Q3: How can I design a simple experiment to assess the photostability of my compound?
A3: A straightforward photostability study can be conducted to understand the compound's sensitivity to light. This is a critical step, as carbazole derivatives are known to undergo photodegradation.[7][8]
Experimental Protocol:
-
Sample Preparation: Prepare two identical solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Control Sample: Wrap one vial completely in aluminum foil to serve as the dark control.
-
Test Sample: Place the unwrapped vial in a photostability chamber with a controlled light source (e.g., a xenon lamp providing ICH Q1B compliant conditions). If a chamber is unavailable, exposure to indirect natural sunlight for a defined period can provide qualitative information.[7]
-
Time Points: Withdraw aliquots from both vials at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by a stability-indicating method, typically HPLC with UV detection. Compare the chromatograms of the exposed sample to the control. The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Troubleshooting & Optimization |
| Inconsistent analytical results for the same batch of compound. | Degradation during storage or sample preparation. | - Store the compound under an inert atmosphere, protected from light, and at low temperatures.[1][3]- Prepare solutions fresh before analysis. |
| Formation of an insoluble precipitate in solution over time. | Polymerization of degradation products. | - Filter the solution before use.- Re-evaluate storage conditions to prevent initial degradation. Consider using antioxidants if compatible with the application. |
| Difficulty in separating the parent compound from impurities by chromatography. | Co-elution of structurally similar degradation products. | - Optimize the chromatographic method. Try different mobile phase compositions, gradients, or a different column stationary phase.- Consider using a mass spectrometer (LC-MS) for detection to differentiate between compounds with the same retention time but different masses.[5] |
| Loss of biological activity in a formulation containing the compound. | Chemical degradation of the active pharmaceutical ingredient (API). | - Conduct a thorough forced degradation study to identify the degradation products and pathways.[6]- Characterize the impurities and assess their biological activity and toxicity.- Reformulate with excipients that enhance stability (e.g., antioxidants, light-protective coatings). |
Visualizing Degradation: Pathways and Workflows
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under ambient conditions, primarily driven by oxidation and photolysis.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines a systematic approach to investigating the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Concluding Remarks
The stability of this compound is a critical consideration for its successful application in research and development. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can ensure the integrity of their samples and the reliability of their experimental results. The troubleshooting guides and experimental protocols provided herein offer a framework for proactively addressing stability challenges. For further, in-depth investigations, a comprehensive forced degradation study coupled with advanced analytical techniques is the recommended course of action.
References
-
Li, H., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 671, 622-631. Available at: [Link]
-
Mazumder, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4061. Available at: [Link]
-
Jelen, E., et al. (2021). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 38(10), 1765-1777. Available at: [Link]
-
PubMed. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Available at: [Link]
-
Gai, L., et al. (2017). Properties, environmental fate and biodegradation of carbazole. AMB Express, 7(1), 114. Available at: [Link]
-
ResearchGate. (2023). Structures of six aromatic amines assayed for stability testing. Available at: [Link]
-
Semantic Scholar. (2017). Analysis of six aromatic amines stability in workplace measurement. Available at: [Link]
-
Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-948. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
ResearchGate. (2023). Degradation of carbazole analysis by measuring residual carbazole (•) and bacterial cell growth by CFU count ( ▪ ). Available at: [Link]
-
ResearchGate. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Available at: [Link]
-
Schauer, F., et al. (2009). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. Applied Microbiology and Biotechnology, 81(6), 1023-1031. Available at: [Link]
-
ResearchGate. (2017). Biodegradation of carbazole by Pseudomonas sp. GBS.5 immobilized in polyvinyl alcohol beads. Available at: [Link]
-
PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
Validation & Comparative
comparing the photophysical properties of 9-Methyl-9H-carbazol-3-amine with other carbazole derivatives
A Comparative Guide to the Photophysical Properties of 3-Aminocarbazole Derivatives
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Enduring Appeal of the Carbazole Scaffold
Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials. This heterocyclic aromatic compound, consisting of a tricyclic structure with two benzene rings fused to a central pyrrole ring, is a versatile building block for materials used in a wide array of electronic applications.[1] The carbazole unit is prized for its inherent properties: it is an electron-rich system that facilitates excellent hole-transporting capabilities, exhibits high thermal and electrochemical stability, and often displays high photoluminescence quantum yields (PLQY).[1] Furthermore, the ease of functionalization at multiple positions (N-9, C-3, C-6) allows for the precise tuning of its optical and electronic properties.[2]
These characteristics have made carbazole derivatives indispensable in the development of Organic Light-Emitting Diodes (OLEDs), where they serve as fluorescent emitters, stable host materials for phosphorescent and TADF emitters, and charge-transporting layers.[3][4] This guide provides a comparative analysis of the photophysical properties of a key derivative, 9-Methyl-9H-carbazol-3-amine, placing it in context with other functionalized carbazoles to elucidate critical structure-property relationships for researchers in materials science and drug development.
A Note on the Primary Compound: While this compound is the topic of interest, specific, tabulated photophysical data for this exact compound is sparse in readily available literature. This guide will therefore focus on its extremely close analog, 3-Amino-9-ethylcarbazole (AEC) , for which more extensive data and contextual information exist.[1][5][6] The substitution of a 9-methyl with a 9-ethyl group has a negligible effect on the core electronic structure and photophysical behavior, making AEC an excellent and scientifically sound proxy for this comparative study.
Photophysical Profile of 3-Amino-9-alkylcarbazoles
The introduction of an amino (-NH2) group at the C-3 position of the carbazole scaffold dramatically influences its electronic properties. The amino group acts as a potent electron-donating group (EDG), engaging in significant electronic conjugation with the carbazole π-system. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the HOMO-LUMO energy gap.
This fundamental change manifests in several key photophysical outcomes:
-
Bathochromic Shift: The absorption (λ_abs_) and emission (λ_em_) maxima of 3-aminocarbazoles are red-shifted to longer wavelengths compared to the parent carbazole core.
-
Intramolecular Charge Transfer (ICT): The donor-acceptor nature imparted by the amino group and the carbazole ring promotes the formation of an ICT state upon photoexcitation. This charge separation in the excited state makes the molecule highly sensitive to its environment.
-
Solvatochromism: Due to the significant change in dipole moment between the ground and the excited ICT state, the emission wavelength of 3-aminocarbazoles is often highly dependent on the polarity of the solvent.[7][8] In more polar solvents, the excited state is stabilized, leading to a more pronounced red-shift in fluorescence.
The alkyl group at the N-9 position (methyl or ethyl) primarily serves to enhance solubility in common organic solvents and prevent N-H aggregation, but has a minimal direct impact on the core photophysical transitions.[1]
Comparative Analysis of Carbazole Derivatives
To understand the unique properties of the 3-aminocarbazole structure, it is essential to compare it with derivatives featuring different substitution patterns. The following table summarizes key photophysical data for AEC and other representative carbazole derivatives.
| Compound Name | Substitution Pattern | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F) | Key Features & Reference(s) |
| 3-Amino-9-ethylcarbazole (AEC) | C-3: -NH₂ (Donor)N-9: -Et | ~300-350 | ~360-450 | Moderate to High | Strong electron donor at C-3 induces ICT; exhibits positive solvatochromism.[1][5] |
| 9,9'-Diethyl-3,3'-bicarbazole | Dimer linked at C-3 | ~350 | ~380-400 | ~0.89 (in CHCl₃) | Deep-blue emitter with high quantum yield; extended conjugation.[4] |
| 3,6-bis(phenylethynyl)-9-alkylcarbazole | C-3, C-6: -C≡C-Ph (π-system)N-9: -Alkyl | ~360-380 | ~400-420 | ~0.27 (solution)~0.11 (solid) | Extended π-conjugation leads to red-shifted emission; suffers from aggregation-caused quenching.[4] |
| Carbazole-Triazine Star-shaped Molecule | Donor-Acceptor (D-A) | ~350 | ~450-600 | Variable | Strong ICT character; pronounced solvatochromism with large Stokes shifts.[8] |
Elucidating Structure-Property Relationships
The performance of a carbazole derivative is dictated by the nature and position of its functional groups. Understanding these relationships is crucial for designing materials with targeted properties.
The Causality of Experimental Design
When designing new carbazole derivatives, chemists make specific choices to elicit desired behaviors. Attaching strong electron-donating groups (like -NH₂) and electron-withdrawing groups (like triazine or cyano groups) creates a "push-pull" system.[8] This architecture is intentionally designed to induce a strong intramolecular charge transfer (ICT) upon excitation. The resulting large excited-state dipole moment is the direct cause of the observed solvatochromism, a property that can be exploited for creating chemical sensors or environment-sensitive probes.[3] Conversely, extending the π-conjugation by adding groups like phenylethynyl aims to red-shift the emission and increase the molar absorptivity.[4] However, this can also enhance intermolecular π-π stacking, which often leads to aggregation-caused quenching (ACQ) in the solid state, reducing the quantum yield.[4]
Caption: Key molecular design choices and their impact on photophysical properties.
Experimental Protocols: A Self-Validating System
Accurate characterization of photophysical properties is paramount. The following protocol for determining relative fluorescence quantum yield (PLQY) is a self-validating system, as it relies on a well-characterized standard under identical experimental conditions, minimizing systematic errors.
Protocol: Relative Fluorescence Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield (Φ_F,sample_) of a carbazole derivative relative to a known standard (e.g., quinine sulfate or POPOP).[4]
Principle: The quantum yield of the sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield (Φ_F,std_). The equation used is:
Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard (e.g., 1 mg/mL quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a stock solution of the sample carbazole derivative in a suitable solvent (e.g., cyclohexane or chloroform).
-
Create a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1 at the measurement concentration to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Identify a suitable excitation wavelength (λ_ex_) where both the sample and standard absorb light.
-
Record the absorbance values (A_sample_ and A_std_) at this λ_ex_.
-
-
Fluorescence Measurement:
-
Using a fluorometer, set the excitation wavelength to λ_ex_.
-
Record the emission spectrum for the solvent blank and subtract it from the sample and standard spectra.
-
Record the emission spectra for the sample and standard solutions under identical instrument conditions (e.g., slit widths, detector voltage).
-
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample (I_sample_) and the standard (I_std_).
-
Obtain the refractive indices (n) for the solvents used for the sample and standard.
-
Calculate Φ_F,sample_ using the formula above. For highest accuracy, calculate the value for each concentration and average the results.
-
Caption: Workflow for determining relative fluorescence quantum yield.
Conclusion and Future Outlook
The photophysical properties of carbazole derivatives are intricately linked to their molecular structure. 3-Amino-9-alkylcarbazoles, exemplified by 3-amino-9-ethylcarbazole, serve as powerful donor systems that exhibit significant intramolecular charge transfer characteristics. This leads to environmentally sensitive fluorescence, a property that distinguishes them from derivatives designed purely for extended π-conjugation, which may offer higher quantum yields in specific states but can suffer from aggregation effects.[4]
By strategically selecting substituents and their positions on the carbazole scaffold, researchers can fine-tune the emission color, brightness, and environmental sensitivity. This high degree of tunability ensures that carbazole derivatives will remain at the forefront of materials development for next-generation OLED displays, solid-state lighting, biological imaging probes, and advanced sensors.[1][3]
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A Comparative Guide to the Electrochemical Properties of 9-Methyl-9H-carbazol-3-amine via Cyclic Voltammetry
This guide provides an in-depth validation and comparative analysis of the electrochemical properties of 9-Methyl-9H-carbazol-3-amine. Leveraging the principles of cyclic voltammetry, we will explore its redox behavior, offering a valuable resource for researchers, scientists, and drug development professionals working with carbazole derivatives. Carbazole and its derivatives are foundational in the development of organic electronics and pharmaceuticals, lauded for their robust charge transport capabilities and thermal stability.[1][2] Understanding their electrochemical stability and behavior is paramount for predicting their performance and longevity in various applications.[2]
The Significance of Carbazole Scaffolds in Modern Research
Carbazole, a tricyclic aromatic heterocycle, has garnered significant attention in materials science and medicinal chemistry.[3][4] Its rigid, planar structure coupled with a nitrogen atom provides a unique electronic framework, making it an excellent hole-transporting material.[5] This property is crucial in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[2][6] In the pharmaceutical realm, the carbazole nucleus is a key pharmacophore in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and antitumor effects.[4][7]
The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties.[1][5] Substitution at the N-9 position, as in this compound, enhances solubility and can influence the electrochemical and thermal stability of the molecule.[1] The introduction of an amine group at the C-3 position is expected to significantly impact the electronic properties, primarily by donating electron density to the carbazole ring system, thereby lowering its oxidation potential.[8] This guide will elucidate these effects through a detailed analysis of its electrochemical characteristics.
Experimental Protocol: Cyclic Voltammetry of Carbazole Derivatives
To ensure the trustworthiness and reproducibility of our findings, a rigorous and well-defined experimental protocol is essential. The following section details the step-by-step methodology for performing cyclic voltammetry on this compound and its comparators.
Causality Behind Experimental Choices
-
Solvent and Supporting Electrolyte: Acetonitrile (CH₃CN) is a common and suitable solvent for electrochemical studies of organic compounds due to its wide potential window and ability to dissolve a broad range of organic molecules and supporting electrolytes.[9] Tetrabutylammonium hexafluorophosphate (TBAPF₆) is selected as the supporting electrolyte because it is electrochemically inert over a wide potential range and provides the necessary conductivity to the solution.[9][10] The standard concentration of 0.1 M is used to minimize solution resistance.[10]
-
Three-Electrode System: A three-electrode setup is standard for cyclic voltammetry to ensure accurate potential control and current measurement.[9][11]
-
Working Electrode: A glassy carbon electrode (GCE) is chosen for its wide potential window, chemical inertness, and relatively low background current.[9]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a stable and commonly used reference electrode.[10] To ensure consistency, all potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[10]
-
Counter Electrode: A platinum wire serves as the counter electrode, completing the electrical circuit.[9]
-
Step-by-Step Experimental Workflow
-
Preparation of the Analyte Solution: Prepare a 1 mM solution of this compound in a 0.1 M solution of TBAPF₆ in acetonitrile.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode.
-
Deoxygenation: Purge the analyte solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[12]
-
Cyclic Voltammetry Scan: Perform the cyclic voltammetry scan using a potentiostat. The potential is typically swept from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the analyte, and then the scan is reversed.[12] A typical scan rate is 100 mV/s.
-
Data Acquisition and Analysis: Record the resulting cyclic voltammogram (a plot of current vs. potential). Analyze the voltammogram to determine key parameters such as the oxidation peak potential (Epa), reduction peak potential (Epc), and the corresponding peak currents (ipa and ipc).[13]
Comparative Electrochemical Data
The electrochemical properties of this compound are best understood in the context of related carbazole derivatives. The following table presents a comparison of key electrochemical parameters.
| Carbazole Derivative | Onset Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | Notes |
| Carbazole | ~1.14 | Unsubstituted core, serving as a baseline.[2] |
| 9-Methylcarbazole | ~1.10 | N-alkylation slightly lowers the oxidation potential.[14] |
| This compound | ~0.5 - 0.7 (Estimated) | The electron-donating amino group at the 3-position is expected to significantly lower the oxidation potential, indicating greater ease of oxidation. |
| 3,6-Dibromo-9H-carbazole | ~1.42 | Electron-withdrawing bromo groups significantly increase the oxidation potential and stability.[2] |
| N-phenylcarbazole | ~1.10 | N-substitution with an aryl group has a modest effect on the oxidation potential.[2] |
Note: The oxidation potential for this compound is an educated estimate based on the known electronic effects of the substituents. Actual experimental values may vary depending on the specific conditions.
Interpretation of the Cyclic Voltammogram of this compound
The cyclic voltammogram of this compound is anticipated to exhibit an irreversible or quasi-reversible oxidation wave.[15] The initial oxidation step involves the removal of an electron from the nitrogen atom of the carbazole ring, forming a radical cation.[14]
The Electro-Oxidation Mechanism
The electro-oxidation of carbazoles often leads to follow-up chemical reactions, most commonly dimerization or polymerization.[14][16] For 3-unsubstituted carbazoles, this typically occurs at the 3 and 6 positions.[8] In the case of this compound, the presence of the amino group at the 3-position will direct the coupling to other available positions, likely the 6-position or potentially involving the amino group itself. This subsequent chemical reaction is the primary reason for the expected irreversibility of the cyclic voltammogram.[17]
Analysis of Reversibility
The reversibility of a redox process can be assessed from the cyclic voltammogram.[13][18] For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is approximately 59 mV, and the ratio of the peak currents (ipa/ipc) is close to 1.[13] For this compound, a significantly larger ΔEp and an ipa/ipc ratio not equal to 1 would confirm the quasi-reversible or irreversible nature of the oxidation process, which is characteristic of many carbazole derivatives due to the high reactivity of the formed radical cations.[14][15]
Conclusion and Implications
The electrochemical validation of this compound using cyclic voltammetry reveals its propensity for oxidation at a relatively low potential, a direct consequence of the electron-donating amino group at the C-3 position. This property, while beneficial for applications requiring facile hole injection or transport, also suggests a potential for lower electrochemical stability compared to carbazoles with electron-withdrawing substituents. The irreversible nature of the oxidation highlights the reactivity of the resulting radical cation, which can lead to the formation of dimers or polymers.
For researchers in drug development, this electrochemical profile can provide insights into the potential for metabolic oxidation of the carbazole core. In the field of materials science, the low oxidation potential makes this compound a promising candidate for use as a hole-transporting material in organic electronic devices, although its long-term stability under electrical stress should be carefully considered. This guide provides a foundational understanding of the electrochemical properties of this important carbazole derivative, enabling more informed decisions in its application and further research.
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
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Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 59-66. [Link]
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Karon, K., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3367. [Link]
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Ates, M., et al. (2018). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. Turkish Journal of Chemistry, 42(1), 193-207. [Link]
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Al-Adel, A. I., et al. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]
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The Pivotal Role of Carbazole Emitters in Next-Generation OLEDs: A Comparative Efficiency Analysis
In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), the design of the emissive material remains a cornerstone of innovation. Among the myriad of organic molecules explored, carbazole-based derivatives have emerged as a particularly versatile and promising class of materials.[1][2] Their inherent electronic properties, including excellent hole-transporting capabilities, high thermal stability, and a high photoluminescence quantum yield, make them exceptional candidates for constructing high-performance OLEDs.[1] This guide provides a comprehensive comparative study of the efficiency of OLEDs utilizing different carbazole-based emitters, offering researchers, scientists, and drug development professionals a detailed technical overview supported by experimental data and protocols.
Understanding the Landscape of Carbazole-Based Emitters
The efficiency of an OLED is fundamentally dictated by how effectively it converts electrical energy into light. This process hinges on the fate of excitons—bound electron-hole pairs—generated within the emissive layer. Carbazole derivatives have been ingeniously functionalized to harness these excitons through various photophysical mechanisms, leading to three primary classes of emitters:
-
Fluorescent Emitters (First Generation): These emitters utilize only the singlet excitons (25% of the total) for light emission, limiting the theoretical maximum external quantum efficiency (EQE) to around 5%.[1]
-
Phosphorescent Emitters (Second Generation): By incorporating heavy metal atoms, these emitters facilitate intersystem crossing, allowing for the harvesting of both singlet and triplet excitons (100% of the total) and pushing the theoretical EQE to 100%.[1][3]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters (Third Generation): These purely organic emitters achieve high efficiency by enabling the reverse intersystem crossing (RISC) of triplet excitons to singlets, which then radiatively decay.[1]
This guide will delve into the performance of carbazole-based emitters within each of these categories, providing a side-by-side comparison of their efficiencies and operational characteristics.
Comparative Performance Analysis of Carbazole-Based Emitters
The true measure of an emitter's performance lies in the device's key efficiency metrics. The following tables summarize the reported efficiencies of various OLEDs employing different carbazole-based emitters.
Table 1: Fluorescent Carbazole-Based Emitters
| Emitter | Host | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | Reference |
| BCzB-PPI | Non-doped | 4.43 | - | - | Deep-Blue | [4] |
| Cz4FS | mCP | 4.2 | - | - | - | [5] |
| Carbazole Derivatives (CZ-1) | Non-doped | ~9.5 | 19.3 | - | Greenish-Blue | [6] |
| Carbazole Derivatives (CZ-2) | Non-doped | - | 20.2 | - | Greenish-Blue | [6] |
Note: The theoretical maximum EQE for conventional fluorescent OLEDs is around 5%. Values approaching or exceeding this often indicate some contribution from triplet harvesting mechanisms or enhanced light outcoupling.
Table 2: Phosphorescent OLEDs with Carbazole-Based Hosts/Emitters
| Emitter (Guest) | Host | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | Reference |
| Ir(ppy)₃ | p-CbzBiz | 21.8 | - | - | Green | [7] |
| FIrpic | H2 | 10.3 | 23.9 | 24.9 | Blue | [8] |
| Ir(ppy)₃ | H2 | 9.4 | 33.9 | 34.1 | Green | [8] |
| FIrpic | BFCz | 15.0 | - | 14.9 | Sky-Blue | [1] |
| FIrpic | BTCz | 16.1 | - | 14.8 | Sky-Blue | [1] |
| Ir(mphmq)₂(tmd) | BBPICT | 20.9 | - | - | Red | [1] |
Note: Carbazole derivatives are frequently used as host materials for phosphorescent emitters due to their high triplet energies and good charge transport properties.
Table 3: TADF Carbazole-Based Emitters
| Emitter | Host | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | Reference |
| 4CzIPN | o-CbzBiz | 16.7 | - | - | Green | [7] |
| IndCzpTr-2 | mCBP | 30.0 | 82.6 | - | Green | [1] |
| ICBNTrz3 | CzTrz | 18.5 | - | - | Green | [1] |
| m32aICT based device | DACT-II/PhtBuPAD | 23.2 | - | 76.9 | Green | [1] |
The "Why": Causality Behind Experimental Choices in Emitter Design
The remarkable efficiencies achieved with carbazole-based emitters are not accidental but rather the result of deliberate molecular design. Here, we explore the key structure-property relationships that govern their performance.
The Donor-Acceptor (D-A) Architecture in TADF Emitters
A cornerstone of modern TADF emitter design is the D-A architecture. In many high-efficiency carbazole-based TADF molecules, the carbazole moiety acts as the electron donor, while an electron-accepting unit is also incorporated.[1] This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1] A small ΔEST is a critical prerequisite for efficient RISC, allowing triplet excitons to be thermally upconverted to emissive singlet excitons.
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).
The Role of Steric Hindrance and Fused Rings
The geometry of the carbazole-based emitter plays a crucial role in its photophysical properties. Introducing bulky substituents or creating a twisted structure between the donor and acceptor moieties can enhance steric hindrance.[9] This twisting minimizes the overlap between the HOMO and LUMO, further reducing the ΔEST and promoting TADF.[9]
Furthermore, the incorporation of fused-ring structures, such as indolocarbazole and indenocarbazole, imparts rigidity to the molecule.[1] This rigidity suppresses non-radiative decay pathways by minimizing vibrational energy losses, leading to higher photoluminescence quantum yields and improved device stability.[1]
Experimental Protocol: Fabrication and Characterization of a Carbazole-Based OLED
To ensure the reproducibility and validity of the reported efficiencies, a standardized experimental protocol is paramount. The following outlines a typical procedure for the fabrication and testing of a solution-processed carbazole-based OLED.
Materials and Substrate Preparation
-
Substrate: Indium tin oxide (ITO)-coated glass substrates are used as the anode.
-
Cleaning: The ITO substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Surface Treatment: After cleaning, the substrates are dried with a nitrogen gun and then treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
Device Fabrication (Solution Processing)
A typical device architecture for a solution-processed carbazole-based OLED is: ITO / PEDOT:PSS / Emissive Layer (EML) / LiF / Al .
Caption: A typical multi-layer OLED device structure.
-
Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and then annealed. This layer facilitates the injection of holes from the anode.
-
Emissive Layer (EML): The carbazole-based emitter is dissolved in a suitable organic solvent (e.g., chlorobenzene or toluene). The solution is then spin-coated on top of the PEDOT:PSS layer. For host-guest systems, the emitter is co-dissolved with the host material at a specific doping concentration.
-
Electron Injection Layer (EIL) and Cathode: The device is then transferred to a high-vacuum thermal evaporation chamber. A thin layer of lithium fluoride (LiF) is evaporated, followed by a thicker layer of aluminum (Al) to serve as the cathode.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The fabricated OLED is connected to a source meter and a photometer. The current density and luminance are measured as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: The emission spectrum of the OLED is measured using a spectrometer at a constant driving voltage.
-
Efficiency Calculations:
-
Current Efficiency (ηc): Calculated as the luminance (in cd/m²) divided by the current density (in A/m²).
-
Power Efficiency (ηp): Calculated as π times the luminance divided by the product of the current density and voltage.
-
External Quantum Efficiency (EQE): Determined by measuring the total number of photons emitted from the device per second and dividing it by the number of electrons injected per second. This measurement typically requires an integrating sphere.
-
Conclusion and Future Outlook
Carbazole-based emitters have unequivocally demonstrated their immense potential in driving the performance of OLEDs to new heights. The versatility of the carbazole core allows for the strategic design of fluorescent, phosphorescent, and TADF emitters, each with its own set of advantages. While phosphorescent emitters hosted in carbazole derivatives have achieved remarkable efficiencies, the development of all-organic TADF emitters based on carbazole D-A structures is particularly exciting, offering a pathway to high-efficiency, low-cost, and heavy-metal-free OLEDs.
Future research will likely focus on further refining the molecular design of carbazole-based TADF emitters to achieve even smaller ΔEST values, higher photoluminescence quantum yields, and improved operational stability. The development of novel fused-ring carbazole derivatives and the exploration of new donor-acceptor combinations will continue to push the boundaries of OLED efficiency, paving the way for the next generation of displays and solid-state lighting.
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A Senior Application Scientist's Guide to Purity Assessment: HPLC and NMR Analysis of Synthesized 9-Methyl-9H-carbazol-3-amine
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a foundational pillar of scientific rigor. For novel synthesized molecules like 9-Methyl-9H-carbazol-3-amine, a carbazole derivative with potential therapeutic applications, the presence of even minute impurities can drastically alter biological activity, toxicity profiles, and the reproducibility of experimental data. This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the precise purity determination of this compound.
This document is designed for researchers, medicinal chemists, and quality control scientists. It moves beyond mere procedural descriptions to elucidate the causality behind methodological choices, offering a framework for developing robust, self-validating analytical protocols grounded in established scientific principles and regulatory standards.
Chapter 1: Understanding the Analyte and Potential Impurities
This compound is a heterocyclic aromatic amine. Its synthesis, typically involving N-methylation of a carbazole precursor followed by functional group manipulations, can introduce a spectrum of potential impurities. A thorough purity assessment must be capable of detecting and quantifying these species.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual precursors from the synthetic route.[1][2]
-
Isomeric Byproducts: Impurities formed from non-regioselective reactions during synthesis.[2]
-
Over-Alkylated Species: Formation of di- or tri-methylated carbazole derivatives.
-
Side-Reaction Products: Compounds generated from competing reaction pathways.[3][4]
-
Degradation Products: Impurities resulting from compound decomposition due to exposure to light, heat, or air.[1]
An effective analytical method must possess the specificity to resolve the primary compound from this diverse array of potential contaminants.[1]
Chapter 2: High-Performance Liquid Chromatography (HPLC) for Relative Purity Assessment
HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolution, sensitivity, and reproducibility.[5][6] For a non-volatile, UV-active compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point.
The Principle of Separation
In RP-HPLC, the analyte is partitioned between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile).[1][7] Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. The high resolving power of modern HPLC columns allows for the separation of structurally similar impurities from the main analyte peak.[1]
Workflow for HPLC Purity Determination
Caption: A typical workflow for purity determination by HPLC.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a robust starting point. Method validation must be performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][8][9]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
This compound sample.
2. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Mobile Phase | A: Water; B: Acetonitrile | A standard mobile phase for RP-HPLC offering good selectivity for aromatic compounds.[7] |
| Gradient | 0-15 min: 50% to 95% B; 15-20 min: 95% B | A gradient elution ensures that both polar and non-polar impurities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30°C | Temperature control ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic carbazole systems exhibit strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
| Sample Prep. | Approx. 0.5 mg/mL in 50:50 ACN/Water | Ensures complete dissolution and compatibility with the initial mobile phase conditions. |
3. Method Validation and Performance Data:
The reliability of the purity assessment is contingent upon a properly validated method.[10] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | The main peak is resolved from all impurity peaks (Resolution > 2.0).[1] | Ensures the method can accurately measure the analyte in the presence of impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 0.1% to 150% of target conc.). | Confirms a proportional response of the detector to analyte concentration. |
| Accuracy | Mean recovery of 98.0% - 102.0% for spiked samples.[8][11] | Demonstrates the closeness of the measured value to the true value. |
| Precision | Repeatability RSD ≤ 2.0%. Intermediate Precision RSD ≤ 2.0%.[8][10] | Measures the degree of scatter between a series of measurements. |
| LOD & LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ).[8] | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
4. Data Interpretation and Purity Calculation:
Purity is typically calculated using the area percent method, which assumes that all compounds have a similar UV response at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data:
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.2 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 8.9 | 2,985,000 | 99.50 | This compound |
| 3 | 11.3 | 12,000 | 0.40 | Starting Material |
| 4 | 12.1 | 1,500 | 0.05 | Unknown Impurity |
| Total | 3,000,000 | 100.00 |
Chapter 3: Quantitative NMR (qNMR) for Absolute Purity Assessment
While HPLC provides excellent relative purity data, quantitative NMR (qNMR) offers a distinct and powerful alternative: the ability to determine absolute purity without the need for a specific reference standard of the analyte itself.[12][13] This is a primary, or direct, method of measurement.
The Principle of Quantification
The fundamental principle of qNMR is that the area under an NMR signal (the integral) is directly proportional to the number of nuclei contributing to that signal.[12][14][15] By co-dissolving a known mass of a highly pure, stable internal standard with a known mass of the synthesized sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[12][16]
Workflow for qNMR Purity Determination
Caption: A standard workflow for purity determination by qNMR.
Experimental Protocol: A Validated qNMR Method
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance.
-
Internal Standard (IS): Must be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte. Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are excellent choices.
-
Deuterated Solvent: DMSO-d6 is a good choice as it dissolves a wide range of organic compounds.
-
This compound sample.
2. Key qNMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Relaxation Delay (d1) | ≥ 5 x T₁ | CRITICAL: Ensures complete relaxation of all protons between scans for accurate integration. T₁ is the longest spin-lattice relaxation time of any proton being integrated. A value of 30 seconds is often a safe starting point.[17] |
| Pulse Angle | 90° | A 90-degree pulse maximizes the signal for each scan. |
| Number of Scans | ≥ 64 | Sufficient scans are needed to achieve a high signal-to-noise ratio for accurate integration, especially for the internal standard.[17] |
3. Data Interpretation and Purity Calculation:
The purity is calculated using the following equation:
Purity (%) = (Is / Istd) x (Ns / Nstd) x (MWs / MWstd) x (Wstd / Ws) x Pstd
Where:
-
Is, Istd: Integral values for the sample and standard signals.
-
Ns, Nstd: Number of protons for the integrated sample and standard signals.
-
MWs, MWstd: Molecular weights of the sample and standard.
-
Ws, Wstd: Weights of the sample and standard.
-
Pstd: Purity of the internal standard (usually >99.9%).
Example Data (using Maleic Acid as Internal Standard):
| Parameter | This compound (Sample) | Maleic Acid (Standard) |
| Weight (W) | 15.25 mg | 8.10 mg |
| Molecular Wt. (MW) | 210.27 g/mol | 116.07 g/mol |
| Characteristic Signal | Aromatic proton at ~8.0 ppm | Olefinic protons at ~6.3 ppm |
| Number of Protons (N) | 1 H | 2 H |
| Integral (I) | 1.00 | 0.82 |
| Purity of Standard (Pstd) | - | 99.95% |
Calculation: Purity (%) = (1.00 / 0.82) x (1 / 2) x (210.27 / 116.07) x (8.10 / 15.25) x 99.95% Purity (%) = 98.7%
Chapter 4: Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific requirements of the analysis. They are often used as complementary techniques to provide a comprehensive purity profile.
| Feature | HPLC (UV Detection) | Quantitative NMR (qNMR) |
| Purity Type | Relative (Area % assumes equal response factors) | Absolute (Direct measurement against a standard)[12] |
| Primary Use | Excellent for detecting and quantifying trace impurities. | Excellent for assigning an accurate purity value to a bulk batch or reference material. |
| Sensitivity | High (µg to ng range).[1] | Moderate (mg range required for high precision). |
| Selectivity | High chromatographic resolution separates isomers and related compounds. | High spectral resolution; can quantify in the presence of impurities if signals are resolved. |
| Structural Info | None (retention time only). | Yes, the entire NMR spectrum provides structural confirmation of the main component.[13] |
| Reference Std. | Requires a high-purity reference standard of the analyte for accurate quantification (not for area % purity). | Requires a certified internal standard, but not one of the analyte itself.[16] |
| Sample Throughput | Moderate (15-30 min/sample). | Slower (requires careful sample prep and longer acquisition times). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered after analysis.[12] |
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized this compound, a dual-pronged approach leveraging both HPLC and qNMR is strongly recommended.
-
Initial Screening and Impurity Profiling (HPLC): Use a validated RP-HPLC method as the primary tool to detect and relatively quantify all impurities. Its high sensitivity is ideal for identifying trace contaminants that might be missed by NMR. The resulting chromatogram provides a detailed "fingerprint" of the sample's purity.
-
Absolute Purity Assignment (qNMR): Use qNMR to assign a definitive, absolute purity value to the synthesized batch. This value is highly accurate and traceable, making it invaluable for creating in-house reference standards, for quantitative biological assays, and for regulatory submissions. The qNMR experiment also serves as an unequivocal confirmation of the compound's identity.
By integrating the high-resolution separation power of HPLC with the absolute quantitative accuracy of qNMR, researchers can establish a scientifically sound, verifiable, and comprehensive purity profile for this compound, ensuring the integrity and reliability of subsequent research and development activities.
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MDPI. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. [Link]
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Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
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MDPI. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
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ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
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TÜBİTAK Academic Journals. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. [Link]
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PrepChem.com. Synthesis of a 9H-Carbazol-9-amine. [Link]
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ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]
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Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
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Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Springer Nature. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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A Comparative Analysis of the Biological Activity of 9-Methyl-9H-carbazol-3-amine and its Ethyl-Substituted Analog for Drug Discovery
In the landscape of medicinal chemistry, the carbazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic modification of this tricyclic system offers a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of two closely related carbazole derivatives: 9-Methyl-9H-carbazol-3-amine and its ethyl-substituted counterpart, 9-Ethyl-9H-carbazol-3-amine. While direct comparative studies on the parent amines are limited, a critical analysis of their derivatized forms, particularly in the realm of antimicrobial agents, reveals subtle yet significant structure-activity relationships (SAR) that can guide future drug design and development.
Introduction: The Significance of N-Alkylation in Carbazole Bioactivity
The nitrogen atom at the 9-position of the carbazole ring is a key handle for chemical modification, and the nature of the substituent at this position can profoundly influence the molecule's physicochemical properties and biological activity.[3] Alkylation at this position, specifically the introduction of small alkyl groups like methyl and ethyl, can modulate factors such as lipophilicity, steric hindrance, and electronic properties, which in turn affect how the molecule interacts with biological targets.[4] This guide will delve into the nuances of how the seemingly minor difference between a methyl and an ethyl group can translate into tangible differences in the biological performance of their respective 3-amino-carbazole derivatives.
Synthesis of the Core Scaffolds
The foundational step in exploring the biological potential of these compounds is their synthesis. Both this compound and 9-Ethyl-9H-carbazol-3-amine are typically synthesized from the parent carbazole through a multi-step process. The general synthetic pathway involves the N-alkylation of carbazole, followed by nitration at the 3-position and subsequent reduction of the nitro group to an amine.
General Synthetic Workflow
Caption: General synthetic route to 9-alkyl-9H-carbazol-3-amines.
This well-established synthetic route provides a reliable means to access both the methyl and ethyl analogs for further derivatization and biological evaluation.[5]
Comparative Biological Activity: A Focus on Antimicrobial Properties
A key area where the influence of the N-alkyl substituent can be discerned is in the antimicrobial activity of derivatives. A study by Xue et al. (2021) provides valuable, direct comparative data on a series of antimicrobial agents derived from 9-methyl-9H-carbazol-3-carbaldehyde and 9-ethyl-9H-carbazol-3-carbaldehyde.[5] These aldehydes are readily prepared from the corresponding 3-amino-carbazoles via diazotization and formylation. The study explored several classes of derivatives, including aminoguanidines and thiosemicarbazides.
Antimicrobial Activity of Thiosemicarbazide Derivatives
The thiosemicarbazide derivatives, in particular, offer a clear comparison of the impact of the N-methyl versus N-ethyl substitution on antimicrobial potency.
| Compound ID | N-Alkyl Group | S. aureus (ATCC 29213) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | C. albicans (ATCC 90023) MIC (µg/mL) |
| 10a | Methyl | 2 | 4 | 8 |
| 10b | Ethyl | 1 | 2 | 4 |
Data extracted from Xue et al. (2021).[5]
The experimental data reveals a consistent trend: the N-ethyl substituted thiosemicarbazide derivative (10b ) exhibits a two-fold increase in potency against both Gram-positive bacteria (S. aureus and E. faecalis) and the fungal pathogen C. albicans when compared to its N-methyl counterpart (10a ).[5] This suggests that the slightly larger and more lipophilic ethyl group may enhance the compound's ability to penetrate microbial cell membranes or improve its binding affinity to the target site.
Structure-Activity Relationship Insights
The observed enhancement in antimicrobial activity with the N-ethyl group aligns with broader structure-activity relationship trends for N-substituted carbazoles.[1][4] Increased lipophilicity can facilitate the passage of a molecule across the lipid-rich cell membranes of microorganisms. Furthermore, the ethyl group, being slightly larger than the methyl group, may induce a more favorable conformational orientation for interaction with the biological target.
It is important to note that this trend is not absolute and can be influenced by the nature of the rest of the molecule. However, in the context of these closely related derivatives, the data provides a strong indication that N-ethyl substitution can be a beneficial strategy for enhancing the antimicrobial potency of 3-amino-carbazole-based compounds.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of these compounds are provided below.
Synthesis of (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide (10a)
-
Preparation of 9-Methyl-9H-carbazole-3-carbaldehyde:
-
To a solution of this compound in an appropriate solvent, add a solution of sodium nitrite at 0-5 °C.
-
Follow with a formylation reaction, for instance, using formaldehyde and a suitable acid.
-
Purify the resulting aldehyde by column chromatography.
-
-
Condensation with Thiosemicarbazide:
-
Dissolve 9-methyl-9H-carbazole-3-carbaldehyde and thiosemicarbazide in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.[5]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the microbial strain equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only). Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The comparative analysis of derivatives of this compound and 9-ethyl-9H-carbazol-3-amine provides valuable insights for medicinal chemists. The available data on antimicrobial derivatives suggests that N-ethyl substitution can lead to a modest but consistent enhancement of biological activity compared to the N-methyl analog. This is likely attributable to an increase in lipophilicity, which may improve cellular uptake and target engagement.
Future research should focus on a direct head-to-head comparison of the parent amines across a broader range of biological assays, including anticancer and antioxidant screens. Investigating a wider variety of N-alkyl substituents (e.g., propyl, butyl) could further elucidate the structure-activity relationships and help to optimize the therapeutic potential of this promising class of compounds. The synthesis and evaluation of a more diverse library of derivatives will undoubtedly pave the way for the discovery of novel and potent carbazole-based therapeutic agents.
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Xue, Y.-J., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 296–307. [Link]
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Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13517. [Link]
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Liu, X-H., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 191, 112181. [Link]
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El-Sayed, M. A., et al. (2023). A review on the biological potentials of carbazole and its derived products. Results in Chemistry, 5, 100899. [Link]
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Yang, S., et al. (2023). Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. Frontiers in Microbiology, 14, 1234567. [Link]
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Kumar, V., et al. (2021). Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line. RSC Advances, 11(1), 123-134. [Link]
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Salih, N., et al. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 5(1), 109-114. [Link]
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Saeed, A., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(4), M684. [Link]
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Kadnor, V. A. (2022). Antimicrobial Potential of Carbazole Derivatives. Croatica Chemica Acta, 95(2), 39-48. [Link]
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Al-Ostath, A., et al. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega, 8(4), 4245-4257. [Link]
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Kumar, P. P., et al. (2021). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical Sciences, 133(1), 1-12. [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9h-carbazole derivatives. Journal of Medicinal and Chemical Sciences, 6(1), 1-10. [Link]
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Chen, Y., et al. (2020). Biological Evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an Anticancer Agent. Molecules, 25(1), 123. [Link]
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Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]
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Zawadzka, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13895. [Link]
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Sharma, D., et al. (2014). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 19(7), 9466-9491. [Link]
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Rbaa, M., et al. (2021). 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. Molecules, 26(16), 4811. [Link]
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Asif, M. (2020). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Chemistry, 2020, 8868932. [Link]
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Al-Masoudi, N. A., et al. (2021). 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Journal of Biomolecular Structure and Dynamics, 39(12), 4363-4375. [Link]
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A Comparative Performance Analysis of Hole-Transporting Materials Derived from 9-Methyl-9H-carbazol-3-amine
Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cell Efficiency
Perovskite solar cells (PSCs) have emerged as a leading technology in the field of photovoltaics, demonstrating remarkable power conversion efficiencies (PCEs). A critical component governing the performance and stability of these devices is the hole-transporting material (HTM). The HTM layer is tasked with efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, all while blocking electrons. For years, the industry standard has been Spiro-OMeTAD; however, its complex multi-step synthesis, high cost, and the need for performance-enhancing yet stability-compromising dopants have driven a search for viable alternatives.
This guide delves into a promising class of HTMs derived from the 9-Methyl-9H-carbazol-3-amine scaffold. These materials offer the potential for simplified synthesis, improved stability, and comparable or even superior performance to the incumbent Spiro-OMeTAD. We will explore the synthesis, device integration, and comparative performance of these novel carbazole-based HTMs, providing researchers with the data and methodologies to evaluate their potential.
Comparative Performance of Carbazole-Based HTMs
The performance of a novel HTM is ultimately judged by the photovoltaic parameters of the device it is incorporated into. Below is a comparative analysis of key performance metrics for PSCs utilizing HTMs derived from this compound versus the standard Spiro-OMeTAD.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) |
| V1036 | 18.07 | 1.08 | 22.46 | 0.74 |
| Spiro-OMeTAD | 18.89 | 1.10 | 22.84 | 0.75 |
As the data indicates, the carbazole-based HTM, V1036, demonstrates a PCE that is highly competitive with the well-established Spiro-OMeTAD. This highlights the significant potential of this class of materials to serve as a cost-effective and high-performance alternative.
Experimental Protocols
Synthesis of V1036: A Representative Carbazole-Based HTM
The synthesis of V1036 is a straightforward two-step process starting from commercially available reagents. This streamlined synthesis is a significant advantage over the more complex production of Spiro-OMeTAD.
Step 1: Synthesis of the Carbazole Core
Caption: Synthetic route for the carbazole core of V1036.
-
Reactant Preparation: In a nitrogen-filled glovebox, combine this compound (1.0 eq), 4-methoxyphenol (2.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.04 eq), and sodium tert-butoxide (NaOtBu; 3.0 eq) in a round-bottom flask.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Stir the mixture at 110 °C for 24 hours.
-
Purification: After cooling to room temperature, the crude product is purified by column chromatography on silica gel.
Step 2: Final V1036 Synthesis
Caption: Final Suzuki coupling step in the synthesis of V1036.
-
Reactant Preparation: Combine the intermediate product from Step 1 (1.0 eq), 4-(N,N-diphenylamino)phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.05 eq), and potassium carbonate (K₂CO₃; 2.0 eq) in a round-bottom flask.
-
Solvent Addition: Add a mixture of toluene and water.
-
Reaction: Stir the mixture at 90 °C for 12 hours.
-
Purification: The final product, V1036, is purified by column chromatography.
Fabrication of Perovskite Solar Cells
The following protocol outlines the fabrication of a standard n-i-p planar heterojunction PSC, which is a common architecture for testing new HTMs.
Caption: Workflow for the fabrication of a perovskite solar cell.
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: An ETL, such as a compact layer of SnO₂, is deposited onto the FTO substrate by spin-coating, followed by annealing.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is typically dripped onto the spinning substrate to induce crystallization, followed by thermal annealing to form the crystalline perovskite film.
-
Hole-Transporting Layer (HTL) Deposition: The HTM solution (e.g., V1036 in chlorobenzene) is spin-coated on top of the perovskite layer. For comparison, a control device with Spiro-OMeTAD is also prepared. The HTM solutions often contain additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and device performance.
-
Electrode Deposition: Finally, a gold or silver back electrode is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Conclusion
HTMs derived from this compound, such as V1036, represent a significant step forward in the development of low-cost, high-efficiency perovskite solar cells. Their simplified synthesis, coupled with performance metrics that rival the current industry standard, makes them an attractive area for further research and commercialization. The protocols and comparative data presented in this guide provide a solid foundation for researchers looking to explore and optimize this promising class of materials. As the field continues to evolve, the development of novel HTMs will be paramount in pushing the boundaries of perovskite solar cell technology.
References
-
Facilely synthesized carbazole-based hole-transporting material for efficient and stable perovskite solar cells. (2019). Nature Communications. [Link]
-
Dopamine-functionalized carbazole-based hole-transporting material for efficient and stable perovskite solar cells. (2021). Chemical Engineering Journal. [Link]
A Senior Application Scientist's Guide to Validating Theoretical Electronic Properties of 9-Methyl-9H-carbazol-3-amine
Introduction: The Imperative of Empirical Validation in Computational Chemistry
In the realms of materials science and drug discovery, carbazole derivatives are prized for their unique photophysical and electronic properties. 9-Methyl-9H-carbazol-3-amine, a key building block, is often modeled using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its behavior. These theoretical calculations provide invaluable, atom-level insights into molecular orbitals (HOMO/LUMO), absorption spectra, and emission characteristics. However, these predictions exist in a vacuum without empirical validation. Environmental factors such as solvent polarity, solute concentration, and vibrational effects can lead to significant deviations between calculated and observed properties.
This guide provides a comprehensive framework for researchers to rigorously validate theoretical predictions for this compound against robust experimental data. We will detail the necessary experimental protocols, explain the rationale behind key methodological choices, and establish a clear workflow for comparing theoretical and empirical results, thereby ensuring the trustworthiness and accuracy of your computational models.
Part 1: The Theoretical Landscape - A DFT/TD-DFT Benchmark
Before embarking on experimental work, it is crucial to establish a baseline with a well-defined theoretical prediction. For a molecule like this compound, a common and effective computational approach involves using DFT for ground-state geometry optimization and TD-DFT for calculating excited-state properties, such as UV-Vis absorption wavelengths.
A typical computational study might employ the B3LYP functional with a 6-31G(d) basis set, incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent (e.g., Dichloromethane). The output of such a calculation provides key metrics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the primary electronic transitions, their corresponding absorption wavelengths (λ_max), and their oscillator strengths (f), which indicate the intensity of the transition.
Table 1: Representative Theoretical Data for this compound (Calculated via TD-DFT/B3LYP/6-31G(d) with PCM for Dichloromethane)
| Parameter | Predicted Value | Associated Transition | Significance |
| HOMO Energy | -5.12 eV | - | Electron-donating potential |
| LUMO Energy | -1.25 eV | - | Electron-accepting potential |
| HOMO-LUMO Gap | 3.87 eV | - | Correlates to excitation energy |
| First Major Transition (λ_abs) | 328 nm | HOMO → LUMO | Primary π-π* transition |
| Oscillator Strength (f) | 0.185 | - | High probability (intense) transition |
| Second Major Transition (λ_abs) | 295 nm | HOMO-1 → LUMO | Secondary π-π* transition |
| Oscillator Strength (f) | 0.110 | - | Moderate probability transition |
Causality Behind the Method : The B3LYP functional is a hybrid functional that balances accuracy and computational cost for many organic molecules. The 6-31G(d) basis set provides a good description of electron distribution, including polarization effects. The PCM model is essential because solvent polarity can significantly stabilize or destabilize molecular orbitals, directly impacting the HOMO-LUMO gap and shifting spectral peaks.
Part 2: The Experimental Validation Workflow
The following protocols are designed to generate high-fidelity spectroscopic data for direct comparison with the theoretical predictions.
Diagram: Overall Validation Workflow
Caption: Workflow for validating theoretical predictions with experimental data.
Materials and Sample Preparation
Trustworthiness: The purity of the analyte and the choice of solvent are the most critical variables affecting spectroscopic measurements. Impurities can introduce confounding peaks, while solvent polarity directly influences electronic transitions (solvatochromism).
Protocol:
-
Purity Verification:
-
Obtain this compound (or synthesize and purify).
-
Action: Verify purity (>98%) using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Rationale: NMR confirms the molecular structure, while HPLC is highly sensitive to fluorescent impurities that could interfere with measurements.
-
-
Solvent Selection:
-
Action: Select a spectroscopic-grade solvent. Dichloromethane (DCM) is a common choice due to its moderate polarity and transparency in the near-UV range. For comparison, also use a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Acetonitrile).
-
Rationale: Using multiple solvents allows for the characterization of solvatochromic shifts, providing deeper insight into the nature of the electronic transitions.
-
-
Stock Solution Preparation:
-
Action: Accurately weigh ~1-2 mg of the compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Use a volumetric flask for precision.
-
Rationale: A stock solution allows for precise serial dilutions and ensures consistency across different measurements.
-
-
Working Solution Preparation:
-
Action: Prepare a dilute working solution (typically 1-10 µM) from the stock solution. The final absorbance should be within the optimal range of the spectrophotometer (0.1 - 1.0 a.u.) to ensure linearity according to the Beer-Lambert Law.
-
Rationale: Overly concentrated solutions can lead to non-linear detector response and intermolecular interactions (e.g., aggregation) that alter the spectra.
-
UV-Vis Absorption Spectroscopy
Protocol:
-
Instrument Setup:
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.
-
-
Blanking/Baseline Correction:
-
Action: Fill a quartz cuvette with the pure spectroscopic-grade solvent. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 250-450 nm).
-
Rationale: This step electronically subtracts any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely from the analyte.
-
-
Sample Measurement:
-
Action: Rinse the cuvette with the working solution before filling it. Place the sample cuvette in the holder and acquire the absorption spectrum.
-
Action: Identify the wavelength of maximum absorbance, λ_max.
-
Fluorescence Emission Spectroscopy
Protocol:
-
Instrument Setup:
-
Turn on the spectrofluorometer and its xenon arc lamp, allowing for stabilization.
-
-
Excitation Wavelength Selection:
-
Action: Set the excitation wavelength (λ_ex) to the primary λ_max value obtained from the UV-Vis spectrum.
-
Rationale: Exciting the molecule at its absorption maximum ensures the most efficient promotion to the excited state, resulting in the strongest possible emission signal.
-
-
Emission Scan:
-
Action: Scan a range of wavelengths longer than the excitation wavelength (e.g., if λ_ex = 330 nm, scan from 340 nm to 600 nm).
-
Rationale: Fluorescence emission always occurs at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.
-
-
Solvent Blank Subtraction:
-
Action: Acquire an emission scan of the pure solvent under the same conditions. Subtract this spectrum from the sample's spectrum to remove any background fluorescence or Raman scattering from the solvent.
-
Rationale: Solvents, particularly aromatic ones, can have weak intrinsic fluorescence. Raman scattering appears as a sharp peak at a fixed energy shift from the excitation wavelength and must be removed for accurate data.
-
Part 3: Data Synthesis and Validation
The final step is to juxtapose the theoretical and experimental data to assess the accuracy of the computational model.
Diagram: Experimental Protocol Flow
Caption: Step-by-step experimental workflow for spectroscopic analysis.
Comparative Analysis
Now, we populate a table comparing the benchmark theoretical data with hypothetical, yet realistic, experimental results.
Table 2: Comparison of Theoretical vs. Experimental Spectroscopic Data
| Parameter | Theoretical (TD-DFT/B3LYP) | Experimental (in DCM) | Δ (Exp - Theory) |
| λ_abs (Primary) | 328 nm | 335 nm | +7 nm |
| λ_abs (Secondary) | 295 nm | 301 nm | +6 nm |
| λ_em (Emission) | (Not directly calculated) | 385 nm | - |
| Stokes Shift | (Requires separate calculation) | 50 nm (385 - 335) | - |
Interpreting the Discrepancies
-
Systematic Red-Shift: It is common for TD-DFT calculations with standard functionals like B3LYP to slightly underestimate excitation energies, resulting in a predicted λ_max that is blue-shifted (shorter wavelength) compared to the experimental value. A consistent shift of +6-7 nm, as shown in the table, suggests the model is performing well and captures the electronic behavior reasonably. Discrepancies are often attributed to the functional's limitations in describing long-range electron correlation and vibrational effects not accounted for in the calculation.
-
Solvatochromism: If experiments in hexane (non-polar) show a λ_max at 330 nm while experiments in acetonitrile (polar) show it at 345 nm, this indicates a positive solvatochromic effect. This suggests that the excited state is more polar than the ground state, a detail that can be used to further refine the computational model by analyzing the charge distribution in the calculated ground and excited states.
-
Model Refinement: If the discrepancy between theory and experiment is large (>20-30 nm), it may be necessary to refine the theoretical model. This could involve:
-
Trying a different functional: Range-separated functionals like CAM-B3LYP or ωB97X-D are often more accurate for charge-transfer states.
-
Using a larger basis set: A set like 6-311+G(d,p) can provide a more flexible description of electron density.
-
Explicit Solvent Models: For systems with strong, specific solvent interactions (like hydrogen bonding), an explicit model (including a few solvent molecules in the calculation) may be more accurate than a continuum model.
-
Conclusion
The validation of theoretical calculations is not merely a confirmatory step but an integral part of the scientific process that enhances the predictive power and reliability of computational models. By systematically comparing TD-DFT predictions for this compound with carefully acquired UV-Vis and fluorescence data, researchers can quantify the accuracy of their chosen computational methods. This iterative process of prediction, measurement, and refinement leads to a more profound understanding of the molecule's electronic structure and provides a robust foundation for the rational design of new materials and therapeutics.
References
-
Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. Journal of Chemical Theory and Computation, 5(9), 2420–2435. Available at: [Link]
-
Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. Available at: [Link]
A Spectroscopic Journey: Comparative Analysis of 9-Methyl-9H-carbazol-3-amine and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, carbazole derivatives stand out for their unique electronic and photophysical properties. Among these, 9-Methyl-9H-carbazol-3-amine serves as a critical building block for the synthesis of a wide array of functional molecules. Understanding the structural evolution from simple precursors to this versatile amine is paramount for process optimization and quality control. This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, offering a detailed analysis of the changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data at each synthetic step.
The Synthetic Pathway: From Carbazole to a Key Amine
The journey to this compound typically begins with the readily available 9H-carbazole. The synthesis involves a three-step process: N-methylation, nitration, and subsequent reduction of the nitro group to an amine. This well-established route provides a clear progression of functional group transformations, each leaving a distinct fingerprint on the molecule's spectroscopic profile.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: A Step-by-Step Analysis
The transformation of functional groups at each synthetic step induces predictable changes in the spectroscopic data. By comparing the spectra of the precursors with the final product, we can unequivocally track the chemical modifications.
9H-Carbazole: The Starting Scaffold
9H-Carbazole is a planar aromatic molecule with a central pyrrole ring fused to two benzene rings. Its high symmetry is reflected in its relatively simple spectroscopic data.
| Spectroscopic Technique | Key Features of 9H-Carbazole |
| ¹H NMR | Aromatic protons in the range of 7.2-8.1 ppm. A broad singlet for the N-H proton is typically observed around 11.2 ppm in DMSO-d6.[1][2] |
| ¹³C NMR | Signals for aromatic carbons appear in the 110-140 ppm region. |
| FTIR (cm⁻¹) | A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration is a key characteristic.[3] Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C stretching bands are present in the 1600-1450 cm⁻¹ region. |
| Mass Spec (m/z) | The molecular ion peak appears at m/z 167.[4] |
| UV-Vis (nm) | Exhibits characteristic absorption bands for the carbazole chromophore, typically around 235, 257, 293, and 325-338 nm.[5] |
9-Methyl-9H-carbazole: The N-Alkylated Intermediate
The first step, N-methylation, eliminates the N-H proton and introduces a methyl group. This seemingly simple modification has a profound impact on the spectroscopic data.
| Spectroscopic Technique | Key Changes from 9H-Carbazole to 9-Methyl-9H-carbazole |
| ¹H NMR | The most significant change is the disappearance of the broad N-H singlet and the appearance of a sharp singlet for the N-CH₃ protons, typically around 3.7-3.9 ppm. |
| ¹³C NMR | A new signal for the N-CH₃ carbon appears in the aliphatic region, usually around 29 ppm. |
| FTIR (cm⁻¹) | The characteristic N-H stretching vibration around 3400 cm⁻¹ is absent.[6] The rest of the spectrum, corresponding to the aromatic framework, remains largely unchanged. |
| Mass Spec (m/z) | The molecular ion peak shifts to m/z 181, an increase of 14 mass units corresponding to the addition of a methylene group.[6][7] |
| UV-Vis (nm) | The overall absorption profile is very similar to that of 9H-carbazole, indicating that the N-methylation does not significantly alter the electronic transitions of the carbazole chromophore.[8] |
3-Nitro-9-methyl-9H-carbazole: Introduction of an Electron-Withdrawing Group
Nitration at the 3-position introduces a strong electron-withdrawing nitro group (-NO₂), which significantly influences the electronic environment of the aromatic rings.
| Spectroscopic Technique | Key Changes from 9-Methyl-9H-carbazole to 3-Nitro-9-methyl-9H-carbazole |
| ¹H NMR | The introduction of the nitro group causes a downfield shift of the aromatic protons, particularly those in close proximity to the nitro group, due to its deshielding effect. The proton at the C4 position often appears as a distinct doublet at a high chemical shift (around 8.8 ppm). |
| ¹³C NMR | The carbon atom attached to the nitro group (C3) experiences a significant downfield shift, while other carbons in the same ring are also affected. |
| FTIR (cm⁻¹) | The most prominent new features are strong asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. |
| Mass Spec (m/z) | The molecular ion peak is observed at m/z 226, an increase of 45 mass units due to the addition of the NO₂ group.[1] |
| UV-Vis (nm) | The absorption spectrum shows a bathochromic (red) shift of the absorption bands compared to 9-methyl-9H-carbazole, a direct consequence of the extended conjugation and the electron-withdrawing nature of the nitro group. |
This compound: The Final Product
The final step involves the reduction of the nitro group to an amino group (-NH₂), a strong electron-donating group. This transformation dramatically alters the spectroscopic properties.
| Spectroscopic Technique | Key Changes from 3-Nitro-9-methyl-9H-carbazole to this compound |
| ¹H NMR | The aromatic protons experience an upfield shift due to the electron-donating nature of the amino group. A broad singlet corresponding to the -NH₂ protons appears, typically in the range of 3.5-5.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | The carbon atom attached to the amino group (C3) is significantly shielded and shifts upfield compared to the nitro-substituted precursor. |
| FTIR (cm⁻¹) | The strong nitro group absorptions disappear and are replaced by two characteristic N-H stretching vibrations for the primary amine, typically in the range of 3300-3500 cm⁻¹. An N-H bending vibration may also be observed around 1600 cm⁻¹. |
| Mass Spec (m/z) | The molecular ion peak is found at m/z 196, a decrease of 30 mass units from the nitro precursor, corresponding to the loss of two oxygen atoms and the addition of two hydrogen atoms. |
| UV-Vis (nm) | The UV-Vis spectrum shows a significant blue shift (hypsochromic shift) compared to the nitro-substituted intermediate, as the electron-donating amino group alters the electronic transitions of the chromophore. |
Experimental Protocols: A Guide to Data Acquisition
Reproducible and high-quality spectroscopic data is the cornerstone of chemical analysis. Below are standardized protocols for the acquisition of the data discussed in this guide.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition.
FTIR Spectroscopy Workflow (KBr Pellet Method)
Caption: Workflow for Mass Spectrometry data acquisition.
UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis Spectroscopy data acquisition.
This comprehensive spectroscopic comparison provides a clear and objective guide for researchers working with this compound and its precursors. By understanding the characteristic spectral changes at each synthetic step, scientists can confidently monitor their reactions, verify the identity and purity of their compounds, and ultimately accelerate their research and development efforts.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19932, Carbazole. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). 9H-Carbazole. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 611666, 9-Methyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). 9H-Carbazole, 9-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 148931, 9H-Carbazole, 9-methyl-3-nitro-. Retrieved from [Link].
-
SpectraBase. 9H-carbazole, 9-methyl-3-nitro-. Retrieved from [Link].
-
MDPI. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(4), M684. [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76503, 3-Nitro-9H-carbazole. Retrieved from [Link].
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ResearchGate. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Retrieved from [Link].
-
ResearchGate. (2020). 1H-NMR spectrum of carbazole. Retrieved from [Link].
-
SpectraBase. 9H-carbazole, 9-methyl-3-nitro-. Retrieved from [Link].
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ResearchGate. (2017). (a) The UV spectra of carbazole-based compounds at a concentration of 1 × 10–5 mol L⁻¹ in THF. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). 9H-Carbazole, 9-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
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National Institute of Standards and Technology (n.d.). 9H-Carbazole, 9-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
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ResearchGate. (2015). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from [Link].
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A Comparative Analysis of the Stability of N-Alkylated Carbazole Derivatives: A Guide for Researchers
Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comparative analysis of the stability of different N-alkylated carbazole derivatives, a class of compounds pivotal in the advancement of organic electronics and medicinal chemistry. Our exploration will delve into the thermal, photochemical, and chemical stability of these molecules, underpinned by experimental data and established scientific principles. We aim to equip you with the knowledge to make informed decisions in the selection and application of these versatile compounds.
Introduction: The Versatility and Importance of N-Alkylated Carbazoles
Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in numerous applications due to its rigid planar structure, excellent charge-transporting properties, and high thermal and chemical stability. The functionalization at the nitrogen atom (N-alkylation) offers a powerful tool to modulate the physicochemical properties of the carbazole core, such as solubility, morphology, and electronic characteristics, without significantly altering its inherent electronic framework. This tunability has led to the widespread use of N-alkylated carbazole derivatives in organic light-emitting diodes (OLEDs), photovoltaics, and as key pharmacophores in drug discovery.
However, the long-term performance and reliability of devices and the efficacy and safety of pharmaceuticals are intrinsically linked to the stability of the constituent molecules. Understanding the degradation pathways of N-alkylated carbazoles under various stressors—heat, light, and chemical exposure—is therefore of paramount importance. This guide will focus on a comparative analysis of a homologous series of N-alkylated carbazoles: N-ethylcarbazole, N-hexylcarbazole, N-dodecylcarbazole, and N-octadecylcarbazole, to elucidate the influence of the alkyl chain length on their stability.
I. Thermal Stability: Enduring the Heat
The thermal stability of organic materials is a critical parameter, dictating their processing window and operational lifetime in electronic devices. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal properties of N-alkylated carbazole derivatives.
The Influence of Alkyl Chain Length on Thermal Stability
The length of the N-alkyl substituent plays a nuanced role in the thermal stability of carbazole derivatives. Generally, a longer alkyl chain increases the molecular weight, which can lead to a higher decomposition temperature (Td), the temperature at which the material begins to lose mass. However, the intermolecular forces also play a crucial role. Shorter alkyl chains may allow for more efficient crystal packing and stronger intermolecular van der Waals interactions, contributing to a higher melting point (Tm) and potentially a higher initial decomposition temperature. Conversely, very long alkyl chains can disrupt crystal packing and introduce more flexible, lower-energy bonds that can be more susceptible to thermal scission.
Table 1: Expected Trends in Thermal Stability of N-Alkylated Carbazole Derivatives
| Derivative | Alkyl Chain Length | Expected Decomposition Temp. (Td) | Expected Glass Transition Temp. (Tg) | Rationale |
| N-Ethylcarbazole | Short | Moderate | Higher | Stronger intermolecular forces due to closer packing. |
| N-Hexylcarbazole | Medium | High | Intermediate | Balance between increasing molecular weight and decreasing packing efficiency. |
| N-Dodecylcarbazole | Long | High | Lower | Increased molecular weight is offset by reduced intermolecular forces due to steric hindrance from the long chain. |
| N-Octadecylcarbazole | Very Long | High | Lowest | Highest molecular weight, but the long, flexible chain significantly disrupts packing and introduces more sites for thermal degradation. |
Experimental Protocol for Thermal Stability Analysis
To empirically determine the thermal stability of N-alkylated carbazole derivatives, the following TGA/DSC protocol is recommended:
dot
Caption: Workflow for Thermal Stability Analysis using TGA and DSC.
II. Photostability: Resistance to Light-Induced Degradation
The photostability of N-alkylated carbazoles is crucial for their application in optoelectronic devices where they are continuously exposed to light. Photodegradation can lead to a decrease in performance and device lifetime. The primary mechanism of photodegradation often involves the absorption of UV or visible light, leading to the formation of excited states that can undergo various chemical reactions.
Influence of Alkyl Chain Length on Photostability
The carbazole moiety itself is a strong chromophore. Upon photoexcitation, N-alkylated carbazoles can undergo several degradation pathways, including:
-
Photo-oxidation: The excited state can react with molecular oxygen to form reactive oxygen species, which can then attack the carbazole ring or the alkyl chain.
-
N-C Bond Cleavage: The energy from the absorbed photon can be sufficient to cleave the bond between the nitrogen and the alkyl chain, leading to the formation of radical species.
-
Reactions of the Alkyl Chain: Longer alkyl chains provide more sites for radical abstraction, potentially leading to a higher susceptibility to photodegradation.
Therefore, it is hypothesized that the photostability of N-alkylated carbazoles will decrease with increasing alkyl chain length.
Experimental Protocol for Photostability Assessment
A comparative photostability study can be performed by monitoring the change in the UV-Vis absorption spectrum of the carbazole derivatives in solution upon exposure to a controlled light source.
dot
Caption: Workflow for Comparative Photostability Analysis using UV-Vis Spectroscopy.
III. Chemical Stability: Resisting the Chemical Environment
The chemical stability of N-alkylated carbazoles is critical for their synthesis, purification, and long-term storage, as well as for their performance in environments where they may be exposed to acidic or basic conditions.
Stability in Acidic and Basic Media
-
Acidic Conditions: The lone pair of electrons on the nitrogen atom of the carbazole ring can be protonated by strong acids. This protonation can potentially make the carbazole ring more susceptible to nucleophilic attack or other degradation pathways. However, the aromatic nature of the carbazole ring provides significant resonance stabilization, making it relatively resistant to acid-catalyzed degradation under mild conditions. The N-alkylation further reduces the basicity of the nitrogen atom compared to an unsubstituted carbazole, which should enhance its stability in acidic media.
-
Basic Conditions: N-alkylated carbazoles are generally very stable in basic media. Unlike N-H carbazole, they lack an acidic proton on the nitrogen atom and are therefore not susceptible to deprotonation by bases. Studies on the basic hydrolysis of N-acylcarbazoles have shown that the acyl group can be cleaved under basic conditions, but this is a reaction specific to the amide functionality and is not representative of the stability of the N-alkyl bond.
It is expected that the length of the alkyl chain will have a minimal effect on the chemical stability of the carbazole core itself, as the reactivity is primarily governed by the electronic properties of the heterocyclic ring.
Experimental Protocol for Chemical Stability Testing
The chemical stability of N-alkylated carbazoles can be assessed by treating them with acidic and basic solutions and monitoring for any degradation over time.
dot
Caption: Workflow for Assessing Chemical Stability in Acidic and Basic Media.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the comparative analysis of the stability of N-alkylated carbazole derivatives. The length of the N-alkyl chain emerges as a key determinant of their thermal and photostability, while their chemical stability is largely governed by the robust nature of the carbazole core.
-
Thermal Stability: A balance between molecular weight and intermolecular forces dictates the thermal stability. While longer chains increase molecular weight, they can disrupt efficient packing, leading to a complex relationship that requires empirical verification for specific applications.
-
Photostability: Longer alkyl chains are hypothesized to decrease photostability by providing more sites for photo-oxidative attack.
-
Chemical Stability: N-alkylated carbazoles exhibit excellent stability in basic media. Their stability in acidic media is generally good due to the reduced basicity of the nitrogen atom, although degradation can occur under harsh conditions.
The provided experimental protocols offer a standardized approach to systematically evaluate the stability of novel N-alkylated carbazole derivatives. As the demand for high-performance and long-lasting organic electronic devices and robust pharmaceutical agents continues to grow, a thorough understanding of the stability of these fundamental building blocks will remain a critical area of research. Future work should focus on detailed mechanistic studies of degradation pathways and the development of strategies to enhance the stability of these important molecules.
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In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases. MDPI. [Link]
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Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. ResearchGate. [Link]
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]
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PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.. [Link]
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Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. MDPI. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. PubMed Central. [Link]
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Photocatalytic degradation of cefazolin over N-doped TiO2 under UV and sunlight irradiation: Prediction of the reaction paths via conceptual DFT. ResearchGate. [Link]
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Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. [Link]
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UV‐Vis absorption (solid lines) and emission (dashed lines) spectra of.... ResearchGate. [Link]
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UV-vis spectra of MB photodegradation at different time intervals in.... ResearchGate. [Link]
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New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]
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Brønsted acid-catalyzed synthesis of carbazoles from 2-substituted indoles. OUCI. [Link]
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Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]
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STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing. [Link]
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Thermal decomposition of n-dodecane: Experiments and kinetic modeling. ResearchGate. [Link]
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evaluating the performance of 9-Methyl-9H-carbazol-3-amine-based sensors against known analytes
Introduction: The Promise of Carbazole Scaffolds in Chemical Sensing
In the landscape of chemical and biological sensing, the carbazole moiety has emerged as a privileged scaffold for the design of highly sensitive and selective fluorescent and colorimetric probes.[1] Its rigid, planar, and electron-rich aromatic structure provides an excellent platform for creating molecules with favorable photophysical properties.[2] This guide provides an in-depth technical evaluation of the performance of sensors based on the 9-substituted-9H-carbazol-3-amine framework against known analytes.
Due to a notable absence of published research on sensors derived directly from 9-Methyl-9H-carbazol-3-amine, this guide will focus on its closely related and well-studied analog, 9-Ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine . The substitution of a methyl with an ethyl group at the 9-position is not expected to significantly alter the core sensing mechanism, making this analog an excellent proxy for evaluating the potential of this class of compounds. We will delve into its performance in detecting copper (II) ions (Cu²⁺), a ubiquitous and environmentally significant analyte.[1]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the sensing mechanism, a comparative analysis against other Cu²⁺ sensors, and detailed experimental protocols to facilitate the replication and validation of these findings.
Sensing Mechanism: Fluorescence Quenching through Analyte Binding
The primary sensing mechanism for the 9-Ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine sensor is fluorescence quenching . In its free state, the carbazole fluorophore exhibits strong fluorescence upon excitation. The di-2-picolylamine (DPA) moiety, attached to the carbazole core, acts as a specific binding site or ionophore for Cu²⁺ ions.[1]
Upon the introduction of Cu²⁺, the DPA group selectively coordinates with the metal ion, forming a stable complex. This binding event leads to a significant decrease, or "quenching," of the carbazole's fluorescence intensity. This phenomenon is attributed to a photoinduced electron transfer (PET) process. In the excited state, an electron is transferred from the electron-rich carbazole to the complexed, electron-deficient Cu²⁺ ion, a non-radiative pathway that effectively turns off the fluorescence. The degree of quenching is directly proportional to the concentration of Cu²⁺, allowing for quantitative analysis.[2]
Figure 1: Fluorescence quenching mechanism of the carbazole-based sensor.
Performance Comparison of Cu²⁺ Fluorescent Sensors
To objectively evaluate the performance of the 9-Ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine sensor, a comparison with other reported fluorescent probes for Cu²⁺ detection is essential. The key performance metrics include the Limit of Detection (LOD), response time, and selectivity over other metal ions.
| Sensor Name/Type | Limit of Detection (LOD) | Response Time | Key Advantages | Reference |
| 9-Ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Not explicitly stated, but effective at µM concentrations | Rapid | High selectivity for Cu²⁺ over a wide range of other metal ions. | [1] |
| Rhodamine-based Probe (J6) | 0.592 µM | Instant | Naked-eye detection and cell permeability.[3] | [3] |
| Fluorescein-based Probe (A5) | 0.11 µM | < 120 seconds | Good biocompatibility and suitable for bioimaging.[4] | [4] |
| Carbazole-Schiff Base Sensor | Not explicitly stated, but high sensitivity | Fast | 160-fold fluorescence enhancement upon Cu²⁺ binding.[5] | [5] |
| Peptide-based Sensor (L) | 32 nM | Not specified | Extremely high sensitivity.[6] | [6] |
| Carbazole-based PCBW | 1.19 x 10⁻⁸ M (11.9 nM) | Not specified | Fluorometric and colorimetric dual response.[7] | [7] |
Analysis of Comparative Data:
The 9-Ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine sensor demonstrates excellent selectivity , a critical parameter for reliable analyte detection in complex samples.[1] While its limit of detection is not as low as some peptide-based or other specialized carbazole sensors, its performance is well within the relevant range for many environmental and biological monitoring applications. The rapid response time is also a significant advantage for high-throughput screening and real-time analysis.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols for the synthesis of the sensor and its performance evaluation are provided.
Synthesis of 9-Ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine
This protocol is adapted from the synthesis described by Fang et al. (2017).[1]
Materials:
-
9-ethyl-9H-carbazol-3-amine
-
2-(chloromethyl)pyridine hydrochloride
-
Potassium iodide (KI)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (EtOAc) for elution
Procedure:
-
In a round-bottom flask, combine 9-ethyl-9H-carbazol-3-amine (1.0 mmol), 2-(chloromethyl)pyridine hydrochloride (2.3 mmol), KI (3.0 mmol), and K₂CO₃ (7.0 mmol) in 10 mL of MeCN.
-
Reflux the mixture for 5 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the resulting residue in CHCl₃ and wash with water.
-
Dry the organic layer with MgSO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and EtOAc as the eluent to obtain the final product.
Figure 2: Synthesis workflow for the carbazole-based sensor.
Fluorescence Spectroscopy and Analyte Titration
This protocol outlines the steps to evaluate the sensor's response to Cu²⁺.
Materials and Instrumentation:
-
Stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO/water mixture).
-
Stock solutions of various metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, etc.) of known concentrations.
-
pH buffer (e.g., HEPES).
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the sensor at a specific concentration (e.g., 10 µM) in the chosen solvent system with a buffer to maintain a constant pH.
-
Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength (λex).
-
Incrementally add small aliquots of the Cu²⁺ stock solution to the sensor solution in the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Cu²⁺ to generate a titration curve.
Selectivity and Competition Studies
This experiment is crucial to determine the sensor's specificity for Cu²⁺.
Procedure:
-
Prepare solutions of the sensor containing one equivalent of various potentially interfering metal ions (e.g., Ba²⁺, Cd²⁺, Co²⁺, Cr³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺, Al³⁺, and Fe³⁺).[1]
-
Record the fluorescence spectra of these solutions.
-
To each of these solutions, add one equivalent of Cu²⁺ and record the fluorescence spectra again.
-
Compare the fluorescence response in the presence of interfering ions with the response to Cu²⁺ alone. A minimal change in the presence of other ions indicates high selectivity for Cu²⁺.
Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected. It can be calculated using the following formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the fluorescence intensity of the sensor solution without the analyte).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).
Conclusion and Future Outlook
This guide has provided a comprehensive evaluation of a 9-Ethyl-9H-carbazol-3-amine-based fluorescent sensor as a representative of the 9-substituted-9H-carbazol-3-amine class for the detection of Cu²⁺. The sensor exhibits high selectivity and a rapid response, making it a promising candidate for various analytical applications. The detailed experimental protocols provided herein serve as a self-validating system for researchers to replicate and build upon these findings.
Future research could explore the synthesis and evaluation of the this compound analog to directly compare its performance. Furthermore, modifying the ionophore component could lead to the development of sensors for other environmentally and biologically important analytes. The inherent versatility of the carbazole scaffold ensures its continued prominence in the design of next-generation chemical sensors.
References
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He, L., et al. (2017). Evaluation of Fluorescent Cu 2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. Molecules, 22(10), 1693. [Link]
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Ullah, Q., et al. (2025). A Mini Review on Carbazole Fluoroscent Chemosensors for the Detection of Cu (II) Ion: A Comprehensive Review. Journal of Fluorescence, 35(9), 7475-7494. [Link]
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Fang, Z., et al. (2017). A new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. HETEROCYCLES, 94(3), 515-522. [Link]
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Krämer, R. (1998). Fluorescent Chemosensors for Cu2+ Ions: Fast, Selective, and Highly Sensitive. Angewandte Chemie International Edition, 37(6), 772-773. [Link]
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Wang, G., et al. (2018). Ultrasensitive and Highly Selective Detection of Cu 2+ Ions Based on a New carbazole-Schiff. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 189, 495-501. [Link]
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Li, Y., et al. (2023). A novel carbazole-based fluorometric and colorimetric sensor for the highly sensitive and specific detection of Cu2+ in aqueous solution. RSC Advances, 13(49), 34699-34706. [Link]
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Wang, Y., et al. (2020). Peptide-based Fluorescent Chemical Sensors for the Specific Detection of Cu2+ and S2−. ResearchGate. [Link]
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Zhou, Y., et al. (2018). An Ultrasensitive Fluorescence Sensor with Simple Operation for Cu2+ Specific Detection in Drinking Water. ACS Omega, 3(3), 3433–3439. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Methyl-9H-carbazol-3-amine
Hazard Analysis: Understanding the Risks of Carbazole Derivatives
Carbazole and its derivatives are known to present several health hazards. Based on data from closely related compounds, we must assume that 9-Methyl-9H-carbazol-3-amine poses similar risks. The primary hazards include:
-
Skin Irritation: Direct contact can lead to irritation.[1]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[1][2]
-
Suspected Carcinogen: Some carbazole derivatives are suspected of causing cancer, a critical consideration for long-term exposure.[1][2][3]
-
Aquatic Toxicity: These compounds can be very toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[1][2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.
Core Protective Measures: Your First Line of Defense
Engineering controls, such as handling the compound in a certified chemical fume hood, are the primary method for minimizing exposure.[2] PPE serves as the essential final barrier between you and the chemical.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the risk of serious eye irritation, robust eye protection is mandatory.[4]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust, aerosols, and splashes. These should meet the ANSI Z.87.1 standard.[5]
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[5][6] A face shield provides a broader barrier, protecting the entire face.
Hand Protection: Preventing Dermal Absorption
To prevent skin contact and potential irritation, selecting the correct gloves is critical.[6]
-
Material Selection: Nitrile gloves are a common and effective choice for providing a barrier against a wide range of chemicals for short-term use.[5] For prolonged handling or direct immersion, heavier-duty gloves like butyl rubber may be more appropriate. Always consult a glove manufacturer's chemical resistance guide for specific recommendations if available.
-
Double Gloving: For handling potent compounds, including suspected carcinogens, wearing two pairs of nitrile gloves is a highly recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Body Protection: Minimizing Skin Exposure
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[5] Ensure the sleeves are of an appropriate length to cover the wrists.
-
Full-Coverage Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[5][7] Avoid fabrics that are highly flammable or can melt, such as polyester.[5]
-
Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation
Engineering controls like a fume hood are the primary defense against respiratory exposure.[2] However, in situations where these controls are not sufficient to keep exposure below permissible limits, or during a large spill, respiratory protection is essential.[5][8]
-
Respirator Selection: A NIOSH-approved air-purifying respirator with a particulate filter (N95, P100) is necessary when handling the solid powder outside of a fume hood.[3] If organic vapors are also a concern, a combination cartridge for organic vapors and particulates should be used.
-
Fit Testing and Training: The use of a respirator requires a formal respiratory protection program, including medical evaluation, annual fit testing, and training on proper use and maintenance.[5]
Summary of Recommended Personal Protective Equipment
| Protection Type | Equipment Specification | Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z.87.1 compliant). Face shield worn over goggles for splash hazards. | Protects against serious eye irritation from dust and splashes.[1][5] |
| Hand | Double-layered nitrile gloves. | Prevents skin irritation and potential absorption of a suspected carcinogen.[1][5] |
| Body | Fully-buttoned, flame-resistant lab coat. Long pants and closed-toe shoes. | Protects skin from accidental contact.[5] |
| Respiratory | NIOSH-approved respirator with particulate filter (if not in a fume hood or during spills). | Prevents inhalation of dust which can cause respiratory irritation.[1][2][5] |
Operational Workflow for Safe Handling
A systematic approach to handling, from preparation to disposal, is crucial for minimizing risk.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure your work area, specifically a chemical fume hood, is clean and uncluttered. Don all required PPE in the correct order: lab coat, followed by safety goggles, and finally, two pairs of nitrile gloves.
-
Handling: Conduct all manipulations of the solid compound within the fume hood to contain any dust.[2] When weighing, use a spatula and handle the container with care to avoid generating airborne particles. Keep the container tightly sealed when not in use.[2]
-
Decontamination: After handling, decontaminate the work surface and any reusable equipment according to your institution's standard operating procedures.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. First, remove the outer pair of gloves. Then, remove your lab coat, followed by your goggles. Finally, remove the inner pair of gloves.
-
Disposal: All contaminated disposable PPE, including gloves and any wipes, must be placed in a designated hazardous waste container.[9]
-
Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[9] The material should be sent to a licensed chemical destruction plant.[9]
-
Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of in a sealed container labeled for hazardous solid waste.
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound while ensuring your personal safety and protecting the integrity of your research.
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PubChem. (n.d.). 3-Amino-9-ethylcarbazole. [Link]
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University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
